molecular formula C17H13NO2 B020167 8-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 107027-34-9

8-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B020167
CAS No.: 107027-34-9
M. Wt: 263.29 g/mol
InChI Key: KNNHBYHNBLIQDB-UHFFFAOYSA-N
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Description

8-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 107027-34-9) is a complex chemical compound characterized by a quinoline ring core, a phenyl substituent, and a carboxylic acid functional group, making it a versatile and valuable building block in organic and medicinal chemistry synthesis . Its structural similarity to other bioactive quinoline derivatives underpins its significant research value across multiple therapeutic areas. Preliminary studies indicate its potential as a core structure in the development of histone deacetylase (HDAC) inhibitors, which are a major target for anticancer drug development . Furthermore, derivatives based on the 2-phenylquinoline-4-carboxylic acid scaffold have been investigated as transient receptor potential vanilloid 1 (TRPV1) antagonists, suggesting potential utility in pain management research . It has also been explored as an inhibitor of dihydroorotate dehydrogenase (DHODH) from the malaria parasite Plasmodium falciparum , highlighting its relevance in infectious disease research . The compound serves as a critical intermediate for constructing more complex molecules. Its aromatic ring systems and functional groups allow for versatile reactivity, enabling researchers to create a diverse array of chemical products and potential pharmaceutical compounds . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-6-5-9-13-14(17(19)20)10-15(18-16(11)13)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNHBYHNBLIQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353590
Record name 8-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107027-34-9
Record name 8-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Methyl-2-phenylquinoline-4-carboxylic acid synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic Acid

For professionals in chemical research and drug development, the quinoline scaffold represents a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Specifically, the 2-phenylquinoline-4-carboxylic acid framework is a key component in molecules designed as inhibitors for various enzymes and as therapeutic agents.[3][4][5] This guide provides a detailed technical overview of the primary synthetic pathways to a specific, important analog: this compound.

This document moves beyond simple procedural lists to offer insights into the mechanistic underpinnings of these reactions, providing the causal logic necessary for experimental optimization and troubleshooting. The protocols described are grounded in established, authoritative chemical literature to ensure reliability and reproducibility.

Core Synthetic Strategies: A Comparative Overview

The construction of the quinoline-4-carboxylic acid core is predominantly achieved through two powerful and versatile named reactions: the Doebner Reaction and the Pfitzinger Reaction . The choice between these pathways often depends on the availability of starting materials, desired substitution patterns, and reaction scalability.

FeatureDoebner ReactionPfitzinger Reaction
Reactants Aromatic Amine, Aldehyde, Pyruvic AcidIsatin Derivative, Carbonyl Compound (with α-methylene)
Key Bond Formations C-C and C-N bond formation via condensation and cyclizationC-C and C-N bond formation via condensation and cyclization
Catalyst/Conditions Typically acid-catalyzed (Brønsted or Lewis), reflux temperaturesStrong base (e.g., KOH), reflux temperatures
Advantages Readily available and diverse starting anilines and aldehydesHigh yields, good for specific substitution patterns
Disadvantages Can have lower yields with electron-deficient anilines[6]Requires synthesis of specific substituted isatin precursors

Pathway I: The Doebner Reaction

The Doebner reaction is a three-component condensation that provides a direct and convergent route to 2-substituted quinoline-4-carboxylic acids.[7][8] It involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid.

Principle and Mechanism

The reaction is understood to proceed through several key stages. First, the aromatic amine (o-toluidine) and the aldehyde (benzaldehyde) react to form an imine (Schiff base). Concurrently, pyruvic acid can form an enolate. The crucial C-C bond is formed when the enolate of pyruvic acid attacks the imine. This is followed by an intramolecular cyclization where the amino group attacks one of the carbonyl carbons. The final steps involve dehydration and a critical oxidation step to aromatize the newly formed heterocyclic ring, yielding the stable quinoline product.[6] The oxidation is often facilitated by an excess of the imine acting as a hydrogen acceptor.[6]

Synthesis of this compound via Doebner Reaction

To synthesize the target molecule, the specific reactants are:

  • Aromatic Amine: o-Toluidine (2-methylaniline)

  • Aldehyde: Benzaldehyde

  • Keto-acid: Pyruvic acid

Doebner_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product o_toluidine o-Toluidine imine Imine (Schiff Base) o_toluidine->imine + Benzaldehyde - H₂O benzaldehyde Benzaldehyde benzaldehyde->imine pyruvic_acid Pyruvic Acid adduct Michael-type Adduct pyruvic_acid->adduct imine->adduct + Pyruvic Acid Enolate dihydroquinoline Dihydroquinoline Intermediate adduct->dihydroquinoline Intramolecular Cyclization & Dehydration product 8-Methyl-2-phenylquinoline- 4-carboxylic acid dihydroquinoline->product Oxidation (Aromatization)

Workflow for the Doebner Reaction.
Experimental Protocol: Doebner Reaction

This protocol is a representative procedure adapted from established methodologies for the synthesis of quinoline-4-carboxylic acids.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1 equivalent), benzaldehyde (1 equivalent), and ethanol (as solvent).

  • Initial Reflux: Heat the mixture to reflux for approximately 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Pyruvic Acid: Dissolve pyruvic acid (1.1 equivalents) in a minimal amount of ethanol. Add this solution dropwise to the refluxing reaction mixture over 20-30 minutes.

  • Main Reaction: Maintain the reflux for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

    • If a precipitate has formed, collect it by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product, this compound.

Pathway II: The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative and often high-yielding route, particularly when specific substituted isatins are accessible.[9][10] It is a base-catalyzed condensation between an isatin and a carbonyl compound possessing an α-methylene group.[11]

Principle and Mechanism

The reaction mechanism begins with the hydrolysis of the amide bond within the isatin ring by a strong base (e.g., potassium hydroxide), opening the ring to form a keto-anilino-acid intermediate (an isatinate).[10] This intermediate then condenses with the carbonyl compound (acetophenone) to form an imine, which rapidly tautomerizes to the more stable enamine. The final steps involve an intramolecular cyclization followed by a dehydration (aromatization) step to furnish the quinoline-4-carboxylic acid product.[9][10]

Synthesis of this compound via Pfitzinger Reaction

To achieve the desired substitution pattern for the target molecule, the specific reactants are:

  • Isatin Derivative: 7-Methylisatin

  • Carbonyl Compound: Acetophenone

Pfitzinger_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product isatin 7-Methylisatin ring_opening Keto-acid Intermediate (Isatinate) isatin->ring_opening Base (KOH) Hydrolysis acetophenone Acetophenone enamine Enamine acetophenone->enamine ring_opening->enamine + Acetophenone - H₂O product 8-Methyl-2-phenylquinoline- 4-carboxylic acid enamine->product Intramolecular Cyclization & Dehydration

Mechanism of the Pfitzinger Reaction.
Experimental Protocol: Pfitzinger Reaction

This protocol is based on general procedures for the Pfitzinger condensation.[9][12][13]

  • Preparation of Base Solution: In a round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide in 95% ethanol. Stir until the KOH pellets are completely dissolved. Caution: This process is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 7-methylisatin (1 equivalent). Stir at room temperature for 30-45 minutes. The color of the mixture typically changes as the isatin ring opens to form the potassium isatinate.

  • Addition of Carbonyl: Add acetophenone (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours.[12][13] Monitor the reaction for completion by TLC.

  • Workup and Isolation:

    • After cooling to room temperature, remove the bulk of the ethanol by rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove any unreacted acetophenone and other neutral impurities.

    • Carefully acidify the aqueous layer with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent.

Conclusion

The synthesis of this compound is reliably achieved through two primary, well-established pathways: the Doebner and Pfitzinger reactions. The Doebner reaction offers a convergent, three-component approach ideal for situations where substituted anilines and aldehydes are readily available. The Pfitzinger reaction, while requiring a specific isatin precursor, often provides high yields and a straightforward purification process. The selection of the optimal route will depend on a strategic assessment of starting material availability, scalability requirements, and the specific expertise of the research team. Both methods are foundational in heterocyclic chemistry and provide robust platforms for accessing this important class of molecules for further investigation in drug discovery and materials science.

References

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  • ResearchGate. (n.d.). (a) Synthesis of quinoline from benzaldehyde (26), and 2‐oxopropanoic... Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

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  • ResearchGate. (n.d.). The reaction of aniline with phenylacetylene and benzaldehyde produces quinolines 8. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

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  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

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  • PubMed Central (PMC). (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

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An In-depth Technical Guide to 8-Methyl-2-phenylquinoline-4-carboxylic acid: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Among these, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential, exhibiting properties ranging from antibacterial and anti-inflammatory to anticancer.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 8-Methyl-2-phenylquinoline-4-carboxylic acid, delving into its chemical properties, synthesis, and potential as a pharmacological agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be reliably predicted based on its structure and data from closely related analogs.

Core Chemical Attributes

A summary of the key chemical identifiers and predicted properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 107027-34-9[3]
Molecular Formula C₁₇H₁₃NO₂[3][4]
Molecular Weight 263.29 g/mol [3]
Predicted XlogP 3.7[4]
Predicted Hydrogen Bond Donor Count 1[5]
Predicted Hydrogen Bond Acceptor Count 3[5]
Predicted Rotatable Bond Count 2[5]

Table 1: Core Chemical Attributes of this compound.

Spectroscopic Profile

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and phenyl rings, typically in the range of 7.0-9.0 ppm. A singlet corresponding to the methyl group at the 8-position would likely appear in the upfield region, around 2.5-2.8 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display a larger number of signals corresponding to the 17 carbon atoms in the molecule. The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the 165-175 ppm range. The aromatic carbons will resonate between 120-150 ppm, and the methyl carbon will appear in the upfield region, around 20-25 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

  • A strong C=O stretching vibration for the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

  • C=C and C=N stretching vibrations from the aromatic quinoline and phenyl rings in the 1600-1450 cm⁻¹ region.

  • C-H stretching vibrations for the aromatic and methyl protons, typically appearing just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

1.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 263. The fragmentation pattern is expected to involve the loss of the carboxylic acid group (•COOH, 45 Da) to give a fragment at m/z 218, followed by further fragmentation of the quinoline ring system.[6]

Synthesis of this compound

The synthesis of 2-substituted quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods. These reactions offer a versatile and efficient route to this class of compounds.

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of this compound, the reactants would be 2-methylaniline, benzaldehyde, and pyruvic acid.

The reaction proceeds through the initial formation of a Schiff base from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. The resulting intermediate undergoes intramolecular cyclization and subsequent oxidation to yield the final quinoline product.

Doebner_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 2-Methylaniline S1 Schiff Base Formation R1->S1 R2 Benzaldehyde R2->S1 R3 Pyruvic Acid S2 Enolate Addition R3->S2 S1->S2 S3 Intramolecular Cyclization S2->S3 S4 Oxidation S3->S4 P This compound S4->P

Figure 1: Workflow for the Doebner Reaction.

  • To a round-bottom flask, add equimolar amounts of 2-methylaniline, benzaldehyde, and pyruvic acid in a suitable solvent such as ethanol.

  • The mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7] To synthesize this compound via this route, one would start with 7-methylisatin and acetophenone.

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.[7]

Pfitzinger_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product R1 7-Methylisatin S1 Isatin Ring Opening R1->S1 R2 Acetophenone S2 Condensation & Imine Formation R2->S2 R3 Base (e.g., KOH) R3->S1 S1->S2 S3 Cyclization & Dehydration S2->S3 P This compound S3->P

Figure 2: Workflow for the Pfitzinger Reaction.

  • Dissolve 7-methylisatin in an aqueous or alcoholic solution of a strong base, such as potassium hydroxide.

  • Add acetophenone to the reaction mixture.

  • Reflux the mixture for an extended period, typically 12-24 hours.

  • After cooling, the reaction mixture is diluted with water and acidified (e.g., with acetic acid) to precipitate the carboxylic acid product.

  • The solid is collected by filtration, washed with water, and can be purified by recrystallization.[7][8]

Mechanism of Action and Biological Activity

The biological activities of quinoline-4-carboxylic acid derivatives are diverse, with significant potential in oncology.[1] A particularly promising area of research is their activity as histone deacetylase (HDAC) inhibitors.[9][10][11]

Quinoline Derivatives as Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins.[8] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[12][13] HDAC inhibitors can reverse this process, leading to cell cycle arrest, apoptosis, and the inhibition of tumor growth.[8][9]

The general pharmacophore model for an HDAC inhibitor consists of three key components:

  • A zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme.

  • A linker region that connects the ZBG to the cap group.

  • A cap group that interacts with the surface of the enzyme, often providing selectivity for different HDAC isoforms.

The 2-phenylquinoline-4-carboxylic acid scaffold can serve as a versatile cap group in the design of novel HDAC inhibitors.[8][14] The aromatic rings of the quinoline system can engage in hydrophobic and π-π stacking interactions with amino acid residues at the rim of the HDAC active site.

HDAC_Inhibition cluster_HDAC HDAC Active Site cluster_inhibitor Quinoline-based HDAC Inhibitor Zinc Zn²⁺ Pocket Catalytic Pocket Surface Surface Residues ZBG Zinc-Binding Group ZBG->Zinc Chelation Linker Linker Linker->Pocket Fits into Cap 2-Phenylquinoline-4-carboxylic acid (Cap Group) Cap->Surface Interaction

Figure 3: General mechanism of HDAC inhibition by a quinoline-based inhibitor.

Other Potential Biological Activities

Beyond their potential as HDAC inhibitors, quinoline-4-carboxylic acid derivatives have been investigated for a range of other biological activities, including:

  • Antibacterial activity: These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[15][16]

  • Anti-inflammatory activity: Certain derivatives have demonstrated the ability to reduce inflammation in cellular models.[17]

  • Antioxidant activity: The quinoline scaffold has been associated with radical scavenging properties.[18]

Future Perspectives and Conclusion

This compound represents a promising, yet underexplored, molecule within the broader class of quinoline-4-carboxylic acids. Its structural features suggest a high potential for biological activity, particularly in the realm of oncology as an HDAC inhibitor. The well-established synthetic routes to this compound make it readily accessible for further investigation.

Future research should focus on the definitive experimental characterization of its physicochemical and spectroscopic properties. Furthermore, a thorough evaluation of its biological activity against a panel of cancer cell lines and specific HDAC isoforms is warranted. Structure-activity relationship (SAR) studies, involving modifications at various positions of the quinoline and phenyl rings, could lead to the development of more potent and selective therapeutic agents.

References

  • Bala, A., et al. (Year). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • El-Sayed, M. A. A., et al. (Year). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

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  • Wang, Y., et al. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed. [Link]

  • Fang, H., et al. (Year). Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. PubMed. [Link]

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Whitepaper: Elucidating the Molecular Structure of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. 8-Methyl-2-phenylquinoline-4-carboxylic acid, a substituted quinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] This guide provides an in-depth, multi-technique framework for its complete molecular structure elucidation. We move beyond simple data reporting to explain the scientific rationale behind the selection of analytical techniques, the design of experiments, and the logic of data integration. By synergistically employing Mass Spectrometry (MS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray Crystallography, we establish a self-validating workflow that ensures the unambiguous determination of the compound's constitution and conformation.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into complex connectivity, the first step is to confirm the fundamental molecular formula and weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a precise mass measurement that corresponds to a unique elemental composition.

Core Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

For a molecule containing a polar carboxylic acid group, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.[4][5]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized and purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Data is acquired in both positive and negative ion modes to maximize information.

    • Positive Mode: Expect the protonated molecule [M+H]⁺.

    • Negative Mode: Expect the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: A Time-of-Flight (TOF) analyzer is used to acquire high-resolution mass data (typically with <5 ppm mass accuracy).

  • Data Analysis: The measured m/z values are compared against the theoretical values for the expected molecular formula, C₁₇H₁₃NO₂.

Data Presentation: Expected Mass Spectrometry Data
Adduct Formula Theoretical m/z Observed m/z Interpretation
[M+H]⁺C₁₇H₁₄NO₂⁺264.1019~264.1019 ± 5 ppmProtonated molecular ion, confirming the molecular weight.[6]
[M-H]⁻C₁₇H₁₂NO₂⁻262.0873~262.0873 ± 5 ppmDeprotonated molecular ion, provides complementary evidence.[6]
[M-COOH]⁺C₁₆H₁₃N⁺219.1048VariesFragment ion from the loss of the carboxyl radical (45 Da).[4][7]
[M-CO₂]⁺C₁₆H₁₃N⁺220.1070VariesFragment ion from the loss of carbon dioxide (44 Da).[4][7]

Trustworthiness: The observation of the molecular ion within 5 ppm of its calculated mass provides extremely high confidence in the elemental composition, C₁₇H₁₃NO₂, and a molecular weight of 263.29 g/mol .[8] This foundational data validates that we are analyzing the correct target molecule.

Assembling the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A suite of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

Initial Sketch: 1D NMR (¹H and ¹³C)

One-dimensional NMR provides an inventory of the proton and carbon environments within the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the carboxylic acid and avoids exchange of the acidic proton. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled carbon spectrum to observe each unique carbon as a singlet. A longer acquisition time is typically required due to the lower natural abundance of ¹³C.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

The structure of this compound suggests distinct regions in the NMR spectra.

  • ¹H NMR:

    • Carboxylic Acid Proton (1H): A broad singlet, typically >13 ppm.

    • Aromatic Protons (9H): A complex, overlapping multiplet region between ~7.5 and 8.7 ppm. Protons on the quinoline core are generally deshielded and appear at higher chemical shifts compared to those on the phenyl ring.[9][10]

    • Methyl Protons (3H): A sharp singlet, expected around 2.5-2.7 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (1C): Expected around 167-170 ppm.

    • Aromatic Carbons (15C): Multiple signals in the 118-158 ppm range. Carbons attached to nitrogen (C2, C8a) and the phenyl-substituted carbon (C2) will have characteristic shifts.

    • Methyl Carbon (1C): A signal in the aliphatic region, typically around 20-25 ppm.

The Blueprint: 2D NMR for Unambiguous Connectivity

While 1D NMR provides the pieces, 2D NMR experiments show how they connect. COSY, HSQC, and HMBC experiments are essential for assembling the final structure.

G cluster_1d 1D NMR Data cluster_2d 2D NMR Connectivity cluster_analysis Structural Assembly H1_NMR ¹H NMR (Proton Inventory) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC HMBC HMBC (²⁻³J C-H Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Inventory) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems (e.g., Phenyl, Quinoline Rings) COSY->Fragments Assignments Assign ¹H to ¹³C Signals HSQC->Assignments Connections Connect Fragments & Confirm Substituent Positions HMBC->Connections Fragments->Connections Assignments->Connections Final Final Validated Structure Connections->Final

Caption: Workflow for integrating 2D NMR data for structural assembly.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. It will reveal the connectivity within the phenyl ring (H2'/H3'/H4'/H5'/H6') and the H5/H6/H7 protons on the quinoline core.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton with the carbon atom it is attached to. It is the primary tool for assigning carbon chemical shifts based on the more easily interpreted proton spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the molecular puzzle together. It shows correlations between protons and carbons that are 2 or 3 bonds away.

The following long-range correlations are critical for confirming the specific isomer, this compound.

G H_Me H-Me C8 H_Me->C8 C7 H_Me->C7 H_Ph H-Ph C2 H_Ph->C2 H3 H3 C_COOH H3->C_COOH

Caption: Key HMBC correlations confirming substituent positions.

Proton(s) Correlates to Carbon(s) Significance
-CH₃ (at C8)C7, C8, C8aUnambiguously places the methyl group at the 8-position.
H3 C2, C4, C4a, C=OConfirms the pyridine ring structure and the position of the carboxylic acid at C4.
H2' / H6' (Phenyl)C2, C3', C4'Confirms the attachment of the phenyl ring to the C2 position of the quinoline core.
H5 C4, C6, C7, C8aHelps to assign the carbocyclic part of the quinoline ring system.

Absolute Proof: Single-Crystal X-ray Crystallography

While NMR provides definitive proof of covalent bonding and constitution, X-ray crystallography provides irrefutable evidence of the three-dimensional structure in the solid state. It serves as the ultimate validation of the spectroscopic assignments.

Core Technique: X-ray Diffraction

This technique relies on growing a perfect, single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern reveals the precise spatial coordinates of every atom.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-purity compound is dissolved in a minimal amount of a suitable solvent or solvent system. Slow evaporation, vapor diffusion, or slow cooling is used to encourage the formation of single, diffraction-quality crystals. This is often the most challenging step.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibration and then rotated in a stream of monochromatic X-rays.

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined to produce the final structure with high precision.

Expected Results & Interpretation

The crystallographic data for a related compound, 2-(4-Methylphenyl)quinoline-4-carboxylic acid, provides insight into the expected structural features.[11][12]

  • Confirmation of Connectivity: The resulting 3D model will visually confirm the atomic connectivity deduced from NMR.

  • Bond Lengths and Angles: Precise measurements will be consistent with a hybrid aromatic system.

  • Conformation: The dihedral angles between the quinoline ring, the phenyl ring, and the carboxylic acid group will be determined. For instance, the phenyl ring and the carboxylic acid group are typically twisted out of the plane of the quinoline core to minimize steric hindrance.[11][12]

  • Intermolecular Interactions: The analysis will reveal how molecules pack in the crystal lattice, identifying key interactions like hydrogen bonds (e.g., between the carboxylic acid OH and the quinoline nitrogen of an adjacent molecule), which often form chains or networks.[11]

Synthesis of Evidence: A Self-Validating Conclusion

The power of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the final structure is only confirmed when all data are in complete agreement.

Integrated Analysis Workflow

G MS Mass Spectrometry (C₁₇H₁₃NO₂) Proposed Proposed Structure: 8-Methyl-2-phenylquinoline- 4-carboxylic acid MS->Proposed Confirms Molecular Formula NMR_1D 1D NMR (¹H & ¹³C Inventory) NMR_1D->Proposed Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Confirmed Unambiguously Confirmed Molecular Structure NMR_2D->Confirmed Confirms Atomic Connectivity XRAY X-Ray Crystallography (3D Structure) XRAY->Confirmed Provides Absolute Proof of Structure Proposed->NMR_2D Predicts Correlations Confirmed->XRAY Predicts 3D Conformation

Sources

A Technical Guide to the Biological Activity Screening of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological activity screening of 8-Methyl-2-phenylquinoline-4-carboxylic acid, a novel compound with therapeutic potential. As researchers and drug development professionals, our objective is to systematically elucidate the bioactivity profile of this molecule, moving from broad-spectrum analysis to more defined mechanistic studies. This document offers a strategic and experimentally robust approach to achieving this goal, grounded in established scientific principles and methodologies.

Introduction: The Therapeutic Promise of Quinoline Scaffolds

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The diverse therapeutic applications of quinoline derivatives stem from their ability to interact with various biological targets.[1] The specific compound, this compound, belongs to the class of 2-phenylquinoline-4-carboxylic acids, which have been noted for their potential as anticancer agents, in part through the inhibition of enzymes like histone deacetylases (HDACs).[4][5]

The rationale for a comprehensive screening of this compound is therefore built on the established bioactivity of its parent structures. The presence of the methyl group at the 8-position and the phenyl group at the 2-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to novel or enhanced biological effects. This guide outlines a tiered screening cascade designed to systematically uncover these activities.

Part 1: Initial In Vitro Screening Cascade

The initial phase of screening is designed to provide a broad overview of the compound's biological effects, primarily focusing on cytotoxicity and antimicrobial activity. This high-throughput approach allows for the rapid identification of promising areas for further investigation.

General Cytotoxicity Assessment

A fundamental first step is to determine the compound's general cytotoxicity across a panel of cancerous and non-cancerous cell lines. This provides a preliminary indication of its therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.[6]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Data Presentation: Example IC50 Values

Cell LineTypeExample IC50 (µM)
MCF-7Breast Cancer15.2
HCT-116Colon Cancer22.8
A549Lung Cancer35.1
HEK293Normal Kidney>100

Causality Behind Experimental Choices: The use of multiple cancer cell lines from different tissue origins provides a broader picture of the compound's anticancer potential.[2] Including a non-cancerous cell line like HEK293 is crucial for assessing selectivity and potential for off-target toxicity.[7]

Antimicrobial Activity Screening

Given that many quinoline derivatives exhibit antimicrobial properties, it is prudent to screen this compound against a panel of pathogenic bacteria and fungi.[3][8]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Compound Dilution: Perform serial dilutions of this compound in a 96-well plate containing broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Example MIC Values

MicroorganismTypeExample MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Candida albicansFungal Pathogen128

Trustworthiness of the Protocol: The broth microdilution assay is a standardized and widely accepted method for determining MIC values, ensuring reproducibility and comparability of results.

Part 2: Focused In Vitro Bioactivity Profiling

Based on the initial screening results, a more focused investigation into specific biological activities is warranted. Given the known activities of related compounds, anticancer and anti-inflammatory pathways are logical areas of exploration.

Elucidation of Anticancer Mechanisms

Should the initial cytotoxicity screen reveal potent and selective activity against cancer cell lines, the next step is to investigate the underlying mechanisms of action.

Experimental Workflow: Investigating Apoptosis and Cell Cycle Arrest

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification MTT Assay MTT Assay Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) MTT Assay->Apoptosis Assay (Annexin V/PI) If cytotoxic Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) MTT Assay->Cell Cycle Analysis (Flow Cytometry) If cytotoxic Western Blot (Apoptotic & Cell Cycle Proteins) Western Blot (Apoptotic & Cell Cycle Proteins) Apoptosis Assay (Annexin V/PI)->Western Blot (Apoptotic & Cell Cycle Proteins) Cell Cycle Analysis (Flow Cytometry)->Western Blot (Apoptotic & Cell Cycle Proteins) Enzyme Inhibition Assays (e.g., HDAC, Topoisomerase) Enzyme Inhibition Assays (e.g., HDAC, Topoisomerase) Western Blot (Apoptotic & Cell Cycle Proteins)->Enzyme Inhibition Assays (e.g., HDAC, Topoisomerase) Molecular Docking Studies Molecular Docking Studies Enzyme Inhibition Assays (e.g., HDAC, Topoisomerase)->Molecular Docking Studies

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This technique quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Authoritative Grounding: Quinoline carboxylic acid derivatives have been shown to induce cell cycle arrest, particularly at the G2/M and S phases, and to trigger apoptosis by modulating the expression of key regulatory proteins like Bax and Bcl-2.[9]

Assessment of Anti-inflammatory Potential

The structural similarity of the test compound to known anti-inflammatory agents warrants an investigation into its effects on inflammatory pathways.[10][11]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO). The Griess assay can be used to quantify NO levels.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent.

  • Data Acquisition: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a standard curve.

Signaling Pathway: Potential Inhibition of NF-κB

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes (iNOS, TNF-α, IL-6) activates transcription This compound This compound This compound->IKK potential inhibition

Part 3: Preliminary In Vivo Evaluation

Positive and potent in vitro findings should be followed by preliminary in vivo studies to assess the compound's efficacy and safety in a whole-organism context.[12][13]

Xenograft Model for Anticancer Activity

Experimental Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group and a positive control group (e.g., a standard chemotherapeutic agent) should be included.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Carrageenan-induced Paw Edema Model for Anti-inflammatory Activity

Experimental Protocol:

  • Compound Administration: Administer this compound to rats or mice.

  • Induction of Inflammation: After a set period, inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation.

  • Edema Measurement: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema compared to a control group.

Conclusion

The systematic screening of this compound, as outlined in this guide, provides a robust framework for elucidating its therapeutic potential. By progressing from broad-spectrum in vitro assays to more focused mechanistic studies and preliminary in vivo models, researchers can build a comprehensive biological activity profile of this novel compound. The insights gained from this structured approach are invaluable for guiding further drug development efforts.

References

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An In-depth Technical Guide to 8-methyl-2-phenylquinoline-4-carboxylic acid (CAS 107027-34-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-methyl-2-phenylquinoline-4-carboxylic acid, identified by the CAS number 107027-34-9, is a heterocyclic organic compound belonging to the quinoline carboxylic acid class. This structural motif is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. While specific research on this compound is limited, its structural framework suggests potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a comprehensive overview of the known properties of this compound and explores its potential therapeutic applications by drawing parallels with closely related analogues within the 2-phenylquinoline-4-carboxylic acid family.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 107027-34-9[1]
Chemical Name This compound[2]
Molecular Formula C₁₇H₁₃NO₂[1]
Molecular Weight 263.29 g/mol [1]
Appearance Solid
Storage 2-8°C, sealed in a dry environment-

Synthesis and Analytical Characterization

Conceptual Synthetic Workflow: The Doebner Reaction

The Doebner reaction provides a straightforward approach to synthesizing quinoline-4-carboxylic acids. The following diagram illustrates a plausible synthetic route for this compound based on this reaction.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-methylaniline 2-Methylaniline Doebner_Reaction Doebner Reaction (e.g., in Ethanol, reflux) 2-methylaniline->Doebner_Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Doebner_Reaction Pyruvic_acid Pyruvic Acid Pyruvic_acid->Doebner_Reaction Target_Compound 8-methyl-2-phenylquinoline- 4-carboxylic acid Doebner_Reaction->Target_Compound

Caption: Conceptual workflow for the synthesis of this compound via the Doebner reaction.

Step-by-Step Methodology (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylaniline and benzaldehyde in a suitable solvent, such as ethanol.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.[4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the final compound.[5]

Potential Biological Activities and Therapeutic Applications

Due to the absence of specific biological data for this compound, its potential therapeutic applications are inferred from studies on structurally related 2-phenylquinoline-4-carboxylic acid derivatives. This class of compounds has shown promise in several therapeutic areas.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

Several studies have identified 2-phenylquinoline-4-carboxylic acid derivatives as potent inhibitors of histone deacetylases (HDACs).[6][7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in various cancers, making them a key target for anticancer drug development.

Mechanism of Action (Hypothesized):

The proposed mechanism of action for HDAC inhibition by this class of compounds involves the chelation of the zinc ion in the active site of the enzyme by the carboxylic acid moiety. This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. The subsequent changes in chromatin structure result in the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[7]

G Compound 8-methyl-2-phenylquinoline- 4-carboxylic acid (or derivative) HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation (blocked) Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Remodeling Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Sources

Discovery and synthesis of novel 8-Methyl-2-phenylquinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Discovery and Synthesis of Novel 8-Methyl-2-phenylquinoline-4-carboxylic Acid Derivatives

A Senior Application Scientist's Perspective on Rational Drug Design, Synthesis, and Evaluation

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The versatility of the quinoline scaffold allows for the strategic placement of various substituents, enabling fine-tuning of its pharmacological profile. This guide focuses on a specific, rationally designed class of derivatives: 8-Methyl-2-phenylquinoline-4-carboxylic acids. The core hypothesis is that the specific placement of a methyl group at the 8-position and a phenyl group at the 2-position, combined with the essential carboxylic acid at the 4-position, will confer novel biological activities or enhance existing ones.

The 4-carboxylic acid moiety is particularly significant as it is a key feature in many biologically active quinolines, often involved in critical binding interactions with biological targets, such as forming salt bridges with receptor residues.[5][6][7] The 2-phenyl substitution is known to contribute to cytotoxic and antimicrobial activities, with its lipophilicity often correlating with potency.[7] The addition of an 8-methyl group is an exploratory modification aimed at probing a specific region of the target binding pocket, potentially enhancing selectivity or potency.

Strategic Synthesis: The Pfitzinger Reaction

For the synthesis of the target this compound derivatives, the Pfitzinger reaction is a highly effective and versatile method.[8][9][10] This reaction involves the condensation of an isatin derivative (in this case, 3-methylisatin) with a carbonyl compound possessing an α-methylene group (acetophenone) in the presence of a strong base.[10][11]

Causality Behind Experimental Choices:
  • Choice of Reaction: The Pfitzinger reaction is chosen over other methods like the Doebner-von Miller or Skraup synthesis because it directly yields the desired quinoline-4-carboxylic acid scaffold from readily available starting materials.[1][2][12][13] It offers a more convergent and efficient route to the target structure.

  • Starting Materials:

    • 3-Methylisatin: This provides the benzene ring portion of the quinoline with the desired methyl group at what will become the 8-position.

    • Acetophenone: This provides the phenyl group at the 2-position and the necessary carbons for the formation of the pyridine ring.

    • Potassium Hydroxide (KOH): A strong base is required to catalyze the initial ring-opening of the isatin lactam, a critical step in the reaction mechanism.[10][11]

  • Solvent System: A mixture of ethanol and water is often used. Ethanol helps to solubilize the organic starting materials, while the aqueous base facilitates the isatin ring opening.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methylisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle and magnetic stirrer

Procedure:

  • Base Preparation: In a 250 mL round-bottom flask, dissolve a stoichiometric excess (2.0-2.5 equivalents) of KOH in a 4:1 mixture of ethanol and water. Stir until fully dissolved.

  • Reaction Initiation: To the stirred basic solution, add 1.0 equivalent of 3-methylisatin. The mixture will typically change color as the isatin ring opens.

  • Addition of Carbonyl Component: Add 1.0 equivalent of acetophenone to the reaction mixture dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring for 18-24 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Precipitation: After cooling to room temperature, pour the reaction mixture into ice-water. Carefully acidify the mixture with concentrated HCl to a pH of approximately 2. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the final this compound.[9]

Overall Research Workflow

The following diagram illustrates the logical flow from the initial synthetic concept to the final biological evaluation.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation start Rational Design: 8-Methyl-2-phenylquinoline- 4-carboxylic acid scaffold synthesis Pfitzinger Reaction: 3-Methylisatin + Acetophenone start->synthesis Hypothesis purification Purification: Recrystallization synthesis->purification Crude Product characterization Structural Confirmation: NMR, MS, IR purification->characterization Pure Compound screening Primary Screening: e.g., Antiproliferative Assay characterization->screening Confirmed Structure sar_study Structure-Activity Relationship (SAR) Analysis screening->sar_study Initial Hits lead_optimization Lead Optimization sar_study->lead_optimization SAR Data G cluster_ligand This compound DHODH DHODH Active Site Arginine (R136) Glutamine (Q47) Tyrosine (Y356) ligand Quinoline Core Carboxylate (-COOH) 2-Phenyl Group 8-Methyl Group ligand:c4->DHODH:R136 Salt Bridge ligand:c4->DHODH:Q47 H-Bond ligand:p2->DHODH:Y356 Hydrophobic Interaction ligand:m8->DHODH Steric Interaction

Caption: Proposed binding of the lead compound in the DHODH active site.

Conclusion and Future Directions

This guide has outlined a rational approach to the discovery and synthesis of novel this compound derivatives. By employing the robust Pfitzinger synthesis, a focused library of compounds can be efficiently generated. Subsequent biological evaluation, guided by SAR principles, can identify lead compounds with potent antiproliferative activity.

Future work should focus on:

  • Lead Optimization: Further refining the structure of the most potent hits to improve efficacy, selectivity, and drug-like properties (e.g., solubility, metabolic stability). [14]* Mechanism of Action Confirmation: Conducting enzymatic assays to confirm DHODH inhibition and performing co-crystallization studies to validate the proposed binding mode. [5][15]* In Vivo Studies: Advancing optimized lead compounds into preclinical animal models to assess their in vivo efficacy and safety profiles.

The systematic exploration of this novel chemical space holds significant promise for the development of the next generation of quinoline-based therapeutics.

References
  • Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • Al-Ostath, A., et al. (2020). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC - NIH.
  • Chen, C., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications.
  • Benchchem. (n.d.). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.
  • El-Sayed, M. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry - ACS Publications.
  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. NIH.
  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.
  • Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
  • Madrid, P. B., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • El-Gamal, M. I., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. PubMed.
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.

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An In-depth Technical Guide to Investigating the Mechanism of Action of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Territory of a Novel Quinoline Derivative

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for elucidating the mechanism of action of the novel compound, 8-Methyl-2-phenylquinoline-4-carboxylic acid. While the therapeutic potential of the quinoline scaffold is well-documented, this specific derivative remains largely uncharted territory. This document provides a structured, yet flexible, framework for its investigation, grounded in established scientific principles and cutting-edge methodologies. Our approach is not to simply list protocols, but to foster a deep understanding of the scientific rationale behind each experimental choice, empowering you to navigate the complexities of mechanistic discovery with confidence and ingenuity.

Foundational Understanding: The Quinoline Core and Its Therapeutic Promise

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2] The versatility of the quinoline core allows for structural modifications that can fine-tune its pharmacological properties.

Notably, derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as potent inhibitors of histone deacetylases (HDACs), a class of enzymes crucial in epigenetic regulation.[3][4][5][6] Specifically, some analogs have demonstrated selectivity for HDAC3, a target implicated in cancer pathogenesis.[3][6] Furthermore, the 8-substituted quinolines, particularly 8-hydroxyquinolines, are recognized for their potent metal-chelating properties, which can influence various cellular processes and contribute to their therapeutic effects.[7][8][9][10]

Given the structural features of this compound, we can hypothesize two primary avenues for its mechanism of action:

  • Epigenetic Modulation: Inhibition of histone deacetylases (HDACs).

  • Metal Ion Homeostasis: Chelation of biologically relevant metal ions.

This guide will systematically explore both possibilities, providing a logical flow of experiments to build a comprehensive mechanistic profile.

Part I: Investigating the Role as a Histone Deacetylase (HDAC) Inhibitor

The 2-phenylquinoline-4-carboxylic acid moiety strongly suggests a potential interaction with HDAC enzymes.[3][4][5][6] Our investigation will therefore commence with a series of assays to determine if this compound acts as an HDAC inhibitor.

Initial Screening: Pan-HDAC Inhibitory Activity

The first step is to ascertain if the compound exhibits broad HDAC inhibitory activity.

Experimental Protocol: In Vitro Pan-HDAC Inhibitory Assay

This colorimetric assay provides a rapid assessment of general HDAC inhibition.

Principle: This assay utilizes a substrate that, when deacetylated by HDACs, becomes susceptible to a developing solution that produces a colored product. The intensity of the color is inversely proportional to HDAC activity.

Step-by-Step Methodology:

  • Prepare Reagents:

    • HDAC Assay Buffer (e.g., Tris-HCl, pH 8.0, with NaCl and MgCl2).

    • HeLa nuclear extract (as a source of HDAC enzymes).

    • HDAC colorimetric substrate (e.g., Boc-Lys(Ac)-pNA).

    • Developer solution (e.g., containing trypsin).

    • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control.

    • This compound dissolved in DMSO.

  • Assay Setup (96-well plate):

    • Blank wells: Assay buffer only.

    • Negative control wells: Assay buffer + HeLa nuclear extract + Substrate.

    • Positive control wells: Assay buffer + HeLa nuclear extract + Substrate + Positive control inhibitor (TSA or SAHA).

    • Test wells: Assay buffer + HeLa nuclear extract + Substrate + varying concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Add the developer solution to all wells and incubate at 37°C until a yellow color develops in the negative control wells.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

CompoundPan-HDAC IC50 (µM)
This compoundExperimental Value
Trichostatin A (Positive Control)Known Value

Logical Flow Diagram: HDAC Inhibition Workflow

HDAC_Workflow A Start: Is the compound an HDAC inhibitor? B Pan-HDAC Inhibitory Assay A->B C Determine IC50 B->C D Active? C->D E Proceed to Isoform Selectivity D->E Yes F Conclusion: Not a direct HDAC inhibitor. Explore other mechanisms. D->F No

Caption: Initial workflow for assessing HDAC inhibitory activity.

Deeper Dive: HDAC Isoform Selectivity

If pan-HDAC activity is confirmed, the next logical step is to identify which specific HDAC isoforms are targeted. This is crucial for understanding the compound's potential therapeutic window and side-effect profile.

Experimental Protocol: In Vitro HDAC Isoform Selectivity Assay

This can be performed using commercially available kits that provide recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, and 6).

Principle: Similar to the pan-HDAC assay, but using isolated, specific HDAC enzymes instead of a nuclear extract.

Step-by-Step Methodology:

  • Utilize a commercial HDAC isoform assay kit (e.g., from BPS Bioscience or Enzo Life Sciences).

  • Follow the manufacturer's protocol, which will be similar to the pan-HDAC assay but with separate reactions for each HDAC isoform.

  • Test a range of concentrations of this compound against each isoform.

  • Determine the IC50 value for each HDAC isoform.

Data Presentation:

HDAC IsoformIC50 (µM) of this compound
HDAC1Experimental Value
HDAC2Experimental Value
HDAC3Experimental Value
HDAC6Experimental Value
Cellular Confirmation: Target Engagement and Downstream Effects

Demonstrating enzyme inhibition in a test tube is essential, but confirming this activity within a cellular context is paramount.

Experimental Protocol: Western Blot Analysis of Acetylated Histones

Principle: If this compound inhibits HDACs in cells, it should lead to an accumulation of acetylated histones. This can be detected by Western blotting using antibodies specific for acetylated histone residues.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., K562 leukemia cells, as used in studies of similar compounds) in appropriate media.[3]

  • Treatment: Treat the cells with varying concentrations of this compound for a set time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (SAHA).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Probe the membrane with primary antibodies against acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of Ac-H3.

Expected Outcome: A dose-dependent increase in the levels of acetylated histone H3 in cells treated with this compound would confirm cellular HDAC inhibition.

Functional Consequences: Cell Cycle Arrest and Apoptosis

HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells.[3] Investigating these functional outcomes provides further evidence for the proposed mechanism.

Experimental Protocol: Flow Cytometry for Cell Cycle and Apoptosis Analysis

Principle:

  • Cell Cycle: Propidium iodide (PI) staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

  • Apoptosis: Annexin V/PI staining can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat a suitable cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting and Staining:

    • For Cell Cycle: Harvest, fix, and stain the cells with PI.

    • For Apoptosis: Harvest and stain the cells with Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle and the percentage of apoptotic cells.

Data Presentation:

Table 3: Effect on Cell Cycle Distribution

Treatment % G0/G1 % S % G2/M
Vehicle Control Value Value Value
Compound (IC50) Value Value Value

| Compound (2x IC50) | Value | Value | Value |

Table 4: Effect on Apoptosis

Treatment % Early Apoptosis % Late Apoptosis
Vehicle Control Value Value
Compound (IC50) Value Value

| Compound (2x IC50) | Value | Value |

Signaling Pathway Visualization

HDAC_Pathway cluster_nucleus Nucleus HDAC HDAC Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) GeneExpression Tumor Suppressor Gene Expression AcetylatedHistones->GeneExpression Promotes CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis Compound 8-Methyl-2-phenylquinoline- 4-carboxylic acid Compound->HDAC Inhibits

Caption: Proposed HDAC inhibition signaling pathway.

Part II: Investigating the Role as a Metal Chelator

The 8-substituted quinoline scaffold is a well-known metal chelator.[7][8][9][10] This property can significantly impact cellular function and contribute to the compound's biological activity.

Assessment of Metal Chelating Ability

Experimental Protocol: UV-Visible Spectrophotometry

Principle: The chelation of metal ions by an organic ligand often results in a shift in the maximum absorbance wavelength (λmax) and/or a change in absorbance intensity, which can be monitored spectrophotometrically.

Step-by-Step Methodology:

  • Prepare Solutions:

    • A stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Aqueous solutions of various biologically relevant metal salts (e.g., FeCl3, CuCl2, ZnCl2).

  • Spectrophotometric Titration:

    • Record the UV-Vis spectrum of the compound alone.

    • Incrementally add the metal salt solution to the compound solution and record the spectrum after each addition.

  • Data Analysis:

    • Observe any shifts in λmax or changes in absorbance.

    • Plot the change in absorbance against the metal ion concentration to determine the stoichiometry of the complex.

Expected Outcome: A significant change in the UV-Vis spectrum upon the addition of metal ions would indicate chelation.

Impact on Metalloenzymes

If the compound is a potent metal chelator, it may inhibit the activity of metalloenzymes by sequestering their essential metal cofactors.

Experimental Protocol: Metalloenzyme Activity Assay

Principle: Measure the activity of a known metalloenzyme in the presence and absence of the compound.

Example: Matrix Metalloproteinase (MMP) Activity Assay

  • Select an MMP (e.g., MMP-2 or MMP-9), which are zinc-dependent proteases often implicated in cancer.

  • Use a commercial fluorogenic MMP assay kit.

  • Perform the assay according to the manufacturer's instructions, including a known MMP inhibitor as a positive control.

  • Determine the IC50 of this compound for the chosen MMP.

Logical Flow Diagram: Metal Chelation Workflow

Chelation_Workflow A Start: Does the compound chelate metals? B UV-Vis Spectrophotometry with various metal ions A->B C Chelation confirmed? B->C E Conclusion: Chelation is a likely MoA. Further studies on metal-dependent pathways. C->E Yes F Conclusion: Metal chelation is not a primary MoA. C->F No D Investigate impact on metalloenzymes (e.g., MMPs) E->D

Caption: Workflow for investigating metal chelation properties.

Synthesis and Conclusion

This guide has outlined a comprehensive, two-pronged approach to elucidating the mechanism of action of this compound. By systematically investigating its potential as both an HDAC inhibitor and a metal chelator, researchers can build a robust and detailed understanding of its biological activity. The experimental protocols provided are well-established and, when combined with the proposed logical workflows, offer a clear path forward.

The true mechanism may involve one or both of these pathways, or perhaps an entirely different one. The key is to remain guided by the data, to be open to unexpected results, and to use the foundational knowledge of the quinoline scaffold to inform and refine your experimental strategy. The journey of mechanistic discovery is one of rigor and intellectual curiosity, and this guide is intended to be your trusted companion on that path.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved from [Link]

  • Hui, L., Zhang, H., Feng, H., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Retrieved from [Link]

  • Hui, L., Zhang, H., Feng, H., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. Retrieved from [Link]

  • Patel, D. B., Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved from [Link]

  • Saadeh, H. A., Al-Zoubi, R. M., & Mubarak, M. S. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]

  • Hui, L., Zhang, H., Feng, H., & Zhang, W. (2022). Design of 2-substituted phenylquinoline-4-carboxylic acid bearing HDAC inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Unveiling the Therapeutic Potential of 8-Hydroxyquinoline: A Multi-Targeting Approach. (n.d.). QxMD. Retrieved from [Link]

  • Hui, L., Zhang, H., Feng, H., & Zhang, W. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 853380. Retrieved from [Link]

  • Patel, J., Modh, K., & Chikhalia, K. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Chemistry & Biology Interface, 10(3), 169-185. Retrieved from [Link]

  • Hui, L., Zhang, H., Feng, H., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Retrieved from [Link]

  • Hui, L., Zhang, H., Feng, H., & Zhang, W. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10. Retrieved from [Link]

  • Abah, E. O., Ohunene, A. G., & Orukotan, A. A. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2(1), 174. Retrieved from [Link]

  • Gendron, T., Dyrager, C., & Izquierdo, M. A. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Journal of Inorganic Biochemistry, 189, 131-144. Retrieved from [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-2-phenylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid class of compounds, holds significant interest in medicinal chemistry and drug discovery.[1][2][3] The quinoline scaffold is a key motif in numerous pharmacologically active molecules, and its derivatives have been explored for a wide range of therapeutic applications, including as histone deacetylase (HDAC) inhibitors for cancer therapy.[2][3][4] Accurate structural elucidation and purity assessment are paramount in the development of such compounds, making a thorough understanding of their spectroscopic data essential.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by data from closely related analogs found in the scientific literature.

Molecular Structure and Key Features

The structure of this compound (C₁₇H₁₃NO₂) comprises a quinoline core substituted with a phenyl group at the 2-position, a carboxylic acid at the 4-position, and a methyl group at the 8-position.[5] This arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

G M [M]+. m/z = 263 M_COOH [M - COOH]+ m/z = 218 M->M_COOH - COOH M_CO2 [M - CO2]+. m/z = 219 M->M_CO2 - CO2

Caption: Simplified fragmentation pathway of this compound in MS.

Experimental Protocols

The following are generalized, yet robust, protocols for obtaining the spectroscopic data discussed. These protocols are designed to be self-validating by incorporating internal standards and established calibration methods.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer. [2][6]3. ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Calibrate the spectrum using the solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR).

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source. [2][6]3. Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.

    • The high resolution of the instrument allows for the determination of the accurate mass, which can be used to confirm the elemental composition.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for unambiguous identification and characterization, which is a critical step in the development of new therapeutic agents. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this and related quinoline-based compounds.

References

  • Supporting Information for a relevant study. While not the exact compound, it provides representative NMR and HRMS data for similar quinoline derivatives. (URL not available for direct linking)
  • PubChem. (n.d.). This compound (C17H13NO2). National Center for Biotechnology Information. [Link]

  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • mzCloud. (2016). 7-Methyl-2-phenylquinoline-4-carboxylic acid. [Link]

  • MDPI. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Frontiers Media S.A. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

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An In-depth Technical Guide on the Theoretical and Computational-Driven Analysis of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the theoretical and computational methodologies applied to the study of 8-Methyl-2-phenylquinoline-4-carboxylic acid, a quinoline derivative with significant potential in medicinal chemistry. Quinoline scaffolds are of profound interest in drug discovery due to their wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the molecular-level understanding of this compound through advanced computational techniques.

Introduction: The Significance of Quinoline Derivatives in Drug Discovery

Quinoline, a heterocyclic aromatic compound, and its derivatives form the backbone of numerous therapeutic agents.[2] The structural versatility of the quinoline ring allows for extensive chemical modifications, enabling the fine-tuning of its biological activity.[4] Specifically, the 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a crucial pharmacophore in the design of various inhibitors, including those targeting histone deacetylases (HDACs).[5][6] The introduction of a methyl group at the 8-position of this scaffold can significantly influence its physicochemical properties, such as lipophilicity and electronic distribution, thereby potentially modulating its biological efficacy and target interaction.[4]

This guide will delve into a systematic approach to characterizing this compound, beginning with its synthesis and structural elucidation, followed by an in-depth exploration of its electronic and structural properties through Density Functional Theory (DFT). Furthermore, we will explore its potential as a therapeutic agent by performing molecular docking studies against a relevant biological target and assessing its drug-likeness through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Synthesis and Spectroscopic Characterization

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is often achieved through the Pfitzinger reaction or the Doebner-von Miller reaction.[3][7] For this compound, a plausible synthetic route involves the reaction of 2-amino-3-methylbenzoic acid with benzoylacetone.

General Synthetic Protocol

A generalized protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives involves the condensation of an appropriate aniline with a β-ketoester. For our target molecule, the synthesis would logically proceed via the reaction of 2-amino-3-methyl-benzoic acid with ethyl benzoylacetate.

Step-by-step Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is paramount and is achieved through a combination of spectroscopic techniques.

  • FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum is expected to show characteristic absorption bands. A broad peak in the region of 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid would likely appear around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1450-1620 cm⁻¹ region.[8][9]

  • NMR Spectroscopy:

    • ¹H NMR: The proton Nuclear Magnetic Resonance (¹H NMR) spectrum would provide detailed information about the proton environment.[10][11] The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic protons of the quinoline and phenyl rings would resonate in the 7-9 ppm region. The methyl protons at the 8-position would likely appear as a singlet in the upfield region, around 2.5-3.0 ppm.[10]

    • ¹³C NMR: The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is expected at a downfield shift (around 165-175 ppm). The aromatic carbons would appear in the 120-150 ppm range, and the methyl carbon would resonate at a more upfield position (around 15-25 ppm).

  • UV-Vis Spectroscopy: The Ultraviolet-Visible (UV-Vis) spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system of the quinoline and phenyl rings.[12][13]

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and potential biological activity of molecules.[14] For this compound, a multi-faceted computational approach is employed.

Density Functional Theory (DFT) Calculations

DFT calculations are performed to understand the fundamental electronic and geometric properties of the molecule.[15][16]

Protocol for DFT Calculations:

  • Geometry Optimization: The 3D structure of this compound is built and optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[15][17] This provides the most stable conformation of the molecule.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to simulate the theoretical FT-IR and Raman spectra.

  • Electronic Properties Analysis:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. This is valuable for predicting how the molecule might interact with biological receptors.

Caption: A typical workflow for Density Functional Theory (DFT) calculations.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[1][18] This is instrumental in understanding the potential mechanism of action of a drug candidate. Given the known anticancer activities of quinoline derivatives, a relevant target for this compound could be an enzyme involved in cancer progression, such as a protein kinase or a histone deacetylase.[1][5]

Protocol for Molecular Docking:

  • Protein and Ligand Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added. The 3D structure of this compound is prepared as described in the DFT section.

  • Binding Site Identification: The active site of the protein is identified, often based on the location of the co-crystallized ligand in the original PDB file.

  • Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to place the ligand into the binding site of the protein in various conformations and orientations.

  • Analysis of Results: The results are analyzed based on the binding affinity (docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[19]

Caption: A standard workflow for molecular docking studies.

ADMET Prediction

ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound.[4][20] Various in silico tools and web servers (e.g., SwissADME, ProTox-II) can be used to predict these properties.[4]

Key ADMET Parameters to Evaluate:

Property CategoryParameterImportance in Drug Development
Absorption Gastrointestinal (GI) AbsorptionPredicts oral bioavailability.
Blood-Brain Barrier (BBB) PermeationIndicates potential for CNS activity or side effects.
Distribution Plasma Protein Binding (PPB)Affects the free concentration of the drug available to act on the target.[21]
Metabolism Cytochrome P450 (CYP) InhibitionPredicts potential for drug-drug interactions.
Excretion Total ClearanceInfluences dosing frequency.[22]
Toxicity Ames MutagenicityAssesses the potential to cause genetic mutations.[20]
CarcinogenicityPredicts the potential to cause cancer.[20]
Acute Oral ToxicityEstimates the lethal dose.

Data Presentation:

ADMET Parameter Predicted Value for this compound Interpretation
Molecular Weight263.29 g/mol Complies with Lipinski's Rule of Five (<500).
LogP(Predicted Value)Indicates lipophilicity and potential for membrane permeability.
H-bond Donors1Complies with Lipinski's Rule of Five (≤5).
H-bond Acceptors3Complies with Lipinski's Rule of Five (≤10).
GI Absorption(Predicted Value, e.g., High)Suggests good potential for oral administration.
BBB Permeant(Predicted Value, e.g., No)Suggests lower potential for CNS side effects.
CYP Inhibitor(Predicted for various isoforms)Highlights potential drug-drug interactions.
Toxicity Class(Predicted Value)Provides an early indication of the compound's safety profile.

Conclusion and Future Directions

The integration of theoretical and computational studies provides a robust framework for the comprehensive analysis of this compound. The methodologies outlined in this guide, from synthesis and spectroscopic characterization to advanced computational modeling, offer a holistic approach to understanding its chemical nature and predicting its potential as a therapeutic agent.

The findings from DFT calculations illuminate the electronic properties that govern its reactivity, while molecular docking studies can reveal potential biological targets and mechanisms of action. Furthermore, ADMET predictions provide crucial early-stage insights into the drug-likeness of the compound.

Future research should focus on the synthesis and experimental validation of the predicted properties. In vitro and in vivo biological assays are essential to confirm the anticancer or other pharmacological activities suggested by the computational models. The structure-activity relationship (SAR) studies of a series of related analogues can further refine the design of more potent and selective drug candidates based on the this compound scaffold.

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Preliminary Pharmacological Profiling of 8-Methyl-2-phenylquinoline-4-carboxylic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] This technical guide outlines a comprehensive strategy for the preliminary pharmacological profiling of a novel derivative, 8-Methyl-2-phenylquinoline-4-carboxylic acid. The proposed workflow is designed to systematically evaluate its potential as a therapeutic agent, with a primary focus on its anti-inflammatory and analgesic properties. This document provides not only detailed experimental protocols but also the scientific rationale behind the selection of each assay, ensuring a robust and logically sound preliminary assessment. The insights generated from this profiling will be crucial for guiding future lead optimization and preclinical development efforts.

Introduction: The Rationale for Investigating this compound

Quinoline-4-carboxylic acid derivatives have garnered significant attention in drug discovery due to their structural resemblance to the kynurenic acid backbone, a known antagonist of the N-methyl-D-aspartate (NMDA) receptor, and their ability to inhibit key enzymes in inflammatory pathways.[4] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoline ring are critical determinants of their pharmacological activity and target specificity.[2][3] For instance, the presence of a carboxylic acid moiety has been associated with cyclooxygenase (COX) inhibition, a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

The subject of this guide, this compound, possesses a unique combination of structural features:

  • A Phenyl Group at Position 2: This substituent can enhance the molecule's lipophilicity and potentially promote interactions with hydrophobic pockets in target proteins.

  • A Carboxylic Acid at Position 4: This group is a key pharmacophore for potential anti-inflammatory activity through COX inhibition.[3]

  • A Methyl Group at Position 8: The impact of this substitution is less predictable but offers an opportunity to explore novel SARs, potentially influencing potency, selectivity, or pharmacokinetic properties.

Given the established anti-inflammatory and analgesic potential of the quinoline-4-carboxylic acid scaffold, a systematic pharmacological investigation of this novel derivative is highly warranted.[5][6]

Physicochemical Characterization and ADME Profiling

Prior to initiating pharmacological assays, a thorough physicochemical characterization of this compound is essential to ensure sample purity and to inform formulation development.

Identity and Purity Assessment
  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95%.

Solubility Determination
  • Rationale: Solubility is a critical parameter that affects oral bioavailability and the feasibility of in vitro and in vivo experiments.

  • Methodology:

    • Kinetic and Thermodynamic Solubility Assays: Performed in relevant buffers (e.g., phosphate-buffered saline, pH 7.4) and biorelevant media (e.g., simulated gastric and intestinal fluids).

In Silico ADME Prediction
  • Rationale: Computational tools can provide early insights into the potential absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology:

    • Software: Utilize platforms such as SwissADME or ADMETlab to predict parameters like lipophilicity (logP), aqueous solubility, gastrointestinal absorption, and potential for blood-brain barrier penetration.

In Vitro Pharmacological Profiling: Anti-inflammatory Activity

The initial in vitro screening will focus on elucidating the potential anti-inflammatory mechanisms of this compound.

Inhibition of Protein Denaturation Assay
  • Causality: Denaturation of proteins is a well-documented cause of inflammation.[7] The ability of a compound to prevent protein denaturation can be a good indicator of its anti-inflammatory potential.

  • Protocol:

    • Prepare a reaction mixture containing 0.5% w/v bovine serum albumin (BSA) in phosphate-buffered saline (pH 6.3).

    • Add varying concentrations of this compound (e.g., 10-500 µg/mL) to the BSA solution.

    • Use Diclofenac sodium as a positive control.

    • Incubate the samples at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.

    • After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

    • Calculate the percentage inhibition of protein denaturation.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay
  • Causality: The stabilization of the lysosomal membrane is crucial in limiting the inflammatory response, as lysosomal enzymes released during inflammation can cause further tissue damage. The HRBC membrane is analogous to the lysosomal membrane.[8]

  • Protocol:

    • Prepare a 10% v/v suspension of fresh human red blood cells in isotonic saline.

    • Incubate varying concentrations of the test compound with the HRBC suspension at 56°C for 30 minutes in a hypotonic solution.

    • Use a standard NSAID like Indomethacin as a positive control.

    • Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

    • Calculate the percentage of membrane stabilization.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
  • Causality: Inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins, is a primary mechanism of action for many NSAIDs.[2] Assessing the inhibitory activity against both COX-1 and COX-2 isoforms can provide insights into the compound's potential efficacy and gastrointestinal side-effect profile.

  • Protocol:

    • Utilize commercially available colorimetric or fluorometric COX inhibitor screening assay kits.

    • Perform the assay according to the manufacturer's instructions, testing a range of concentrations of this compound.

    • Determine the IC₅₀ values for both COX-1 and COX-2 inhibition.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Lipoxygenase (LOX) Inhibition Assay
  • Causality: Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.[9]

  • Protocol:

    • Use a commercially available LOX inhibitor screening assay kit.

    • Follow the manufacturer's protocol to determine the inhibitory effect of the test compound on LOX activity.

    • Calculate the IC₅₀ value.

Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages
  • Causality: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.

  • Protocol:

    • Culture RAW 264.7 macrophage cells.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • Determine the effect of the compound on cell viability using an MTT assay to rule out cytotoxicity.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity Data for this compound

AssayEndpointThis compoundDiclofenac Sodium (Control)
Protein DenaturationIC₅₀ (µg/mL)125.885.3
HRBC Membrane StabilizationIC₅₀ (µg/mL)150.292.7
COX-1 InhibitionIC₅₀ (µM)25.65.2
COX-2 InhibitionIC₅₀ (µM)8.30.9
COX-2 Selectivity Index-3.085.78
LOX InhibitionIC₅₀ (µM)45.1N/A
NO Scavenging (RAW 264.7)IC₅₀ (µM)15.710.4

In Vivo Pharmacological Profiling: Analgesic and Anti-inflammatory Activity

Based on promising in vitro results, the investigation will proceed to in vivo models to assess the compound's efficacy in a more complex biological system.

Acute Toxicity Study
  • Rationale: To determine the safety profile and to establish the dose range for subsequent efficacy studies.

  • Methodology:

    • Administer increasing doses of the compound to groups of mice or rats (e.g., intraperitoneally or orally).

    • Observe the animals for signs of toxicity and mortality over a 14-day period.

    • Determine the LD₅₀ (median lethal dose).

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
  • Causality: Intraperitoneal injection of acetic acid causes the release of endogenous mediators that stimulate nociceptors, leading to a characteristic writhing response. This model is sensitive to peripherally acting analgesics.[10]

  • Protocol:

    • Administer the test compound or vehicle to groups of mice.

    • After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally.

    • Observe the mice for 20 minutes and count the number of writhes.

    • Use a standard analgesic like aspirin or diclofenac as a positive control.

    • Calculate the percentage inhibition of writhing.

Hot Plate Test (Central Analgesia)
  • Causality: This test measures the response latency to a thermal stimulus and is used to evaluate centrally acting analgesics.[11][12]

  • Protocol:

    • Place mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency to a response (e.g., licking of paws or jumping).

    • Administer the test compound, vehicle, or a central analgesic like morphine.

    • Measure the reaction time at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

    • A cut-off time is set to prevent tissue damage.

Carrageenan-Induced Paw Edema (Acute Inflammation)
  • Causality: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. This is a classic model for evaluating the anti-inflammatory effects of novel compounds.[5]

  • Protocol:

    • Measure the initial paw volume of rats using a plethysmometer.

    • Administer the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).

    • After 1 hour, induce inflammation by injecting 1% carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Calculate the percentage inhibition of edema.

Table 2: Hypothetical In Vivo Analgesic and Anti-inflammatory Activity Data

AssayDose (mg/kg)Response% Inhibition
Acetic Acid-Induced Writhing2525.4 ± 2.1 writhes35.2%
5018.7 ± 1.8 writhes52.8%
Hot Plate Test (60 min)508.2 ± 0.7 sec latency-
Carrageenan-Induced Paw Edema (3 hr)500.45 ± 0.05 mL paw volume48.3%

Visualizing the Workflow and Potential Mechanisms

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Analysis & Next Steps Synthesis_Purity Synthesis & Purity Assessment Physicochem Physicochemical Characterization ADME_InSilico In Silico ADME Prediction Protein_Denaturation Protein Denaturation Assay ADME_InSilico->Protein_Denaturation HRBC_Stabilization HRBC Membrane Stabilization Protein_Denaturation->HRBC_Stabilization COX_LOX_Inhibition COX/LOX Inhibition Assays HRBC_Stabilization->COX_LOX_Inhibition NO_Scavenging NO Scavenging Assay COX_LOX_Inhibition->NO_Scavenging Acute_Toxicity Acute Toxicity Study NO_Scavenging->Acute_Toxicity Analgesic_Assays Analgesic Assays (Writhing, Hot Plate) Acute_Toxicity->Analgesic_Assays Anti_Inflammatory_Assay Carrageenan Paw Edema Analgesic_Assays->Anti_Inflammatory_Assay SAR_Analysis SAR Analysis Anti_Inflammatory_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A streamlined workflow for the preliminary pharmacological profiling of novel compounds.

Postulated Anti-inflammatory Signaling Pathway

Signaling_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ COX_Enzymes COX-1 COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Leukotrienes->Inflammation_Pain Test_Compound 8-Methyl-2-phenyl- quinoline-4-carboxylic acid Test_Compound->COX_Enzymes Inhibition Test_Compound->LOX_Enzymes Inhibition

Caption: Postulated mechanism of action via inhibition of arachidonic acid metabolism.

Conclusion and Future Directions

This technical guide presents a robust and scientifically grounded framework for the initial pharmacological evaluation of this compound. The proposed series of in vitro and in vivo assays will provide a comprehensive preliminary profile of its anti-inflammatory and analgesic potential. Positive outcomes from this screening cascade will justify further investigation, including more detailed mechanistic studies (e.g., cytokine profiling, western blotting for key inflammatory proteins), pharmacokinetic studies, and the exploration of its efficacy in chronic models of inflammation and pain. The structure-activity relationships derived from this and related compounds will be invaluable for guiding the design and synthesis of next-generation quinoline-based therapeutics.

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Methodological & Application

Synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid via the Doebner Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and antitumor properties.[1][2] The Doebner reaction, a classic multicomponent reaction, provides a direct and efficient route to quinoline-4-carboxylic acids.[3][4] This one-pot synthesis involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[1]

This application note provides a comprehensive guide for the synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid, a valuable derivative for further chemical exploration. The protocol leverages the fundamental principles of the Doebner reaction, offering researchers a reliable method for accessing this class of compounds. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss key considerations for successful synthesis and purification.

Reaction Principle and Mechanism

The Doebner reaction proceeds through a cascade of interconnected steps, initiated by the formation of an N-arylimine (Schiff base) from the condensation of the aniline (o-toluidine) and the aldehyde (benzaldehyde).[1] Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. The reaction can then proceed via two proposed pathways. One involves a Michael-type addition of the pyruvic acid enol to the Schiff base.[1] An alternative mechanism suggests an initial aldol condensation between pyruvic acid and benzaldehyde, followed by a Michael addition of o-toluidine.[4]

Regardless of the initial steps, the subsequent intramolecular electrophilic cyclization onto the aromatic ring of the aniline derivative is a key bond-forming event. The resulting dihydroquinoline intermediate is then oxidized in situ to the final aromatic quinoline product.[1] The imine formed from a second molecule of the aniline and aldehyde can act as the oxidizing agent in a hydrogen transfer process.[1][2]

Experimental Protocol

This protocol details the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
o-Toluidine (2-methylaniline)ReagentSigma-Aldrich
BenzaldehydeReagentSigma-AldrichFreshly distilled if necessary
Pyruvic acidReagentSigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Trifluoroacetic acid (TFA)ReagentSigma-AldrichCatalytic amount
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRFor workup
Ethyl Acetate (EtOAc)HPLC GradeVWRFor extraction
Brine (saturated NaCl solution)For washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying
Hydrochloric Acid (HCl)ConcentratedVWRFor acidification
Potassium Carbonate (K₂CO₃)ACS GradeVWRFor purification
Reaction Parameters
ParameterValue
Stoichiometry (o-Toluidine:Benzaldehyde:Pyruvic Acid)1.1 : 1.0 : 1.5
SolventEthanol
CatalystTrifluoroacetic Acid (catalytic)
Reaction TemperatureReflux (approx. 80°C)
Reaction Time3-4 hours
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine o-toluidine (1.1 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL).

  • Initial Reflux: Heat the mixture to reflux and maintain for 1 hour. This step facilitates the formation of the Schiff base intermediate.

  • Addition of Reagents: To the refluxing solution, add pyruvic acid (1.5 mmol) followed by a catalytic amount of trifluoroacetic acid (TFA, ~0.1 mL).[5]

  • Reaction Monitoring: Continue refluxing the reaction mixture for an additional 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup - Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into ice-cold water (approximately 60 mL) with vigorous stirring. The crude product should precipitate out of the solution.[5]

  • Workup - Filtration: Collect the precipitated solid by vacuum filtration and wash with cold water.

Purification
  • Acid-Base Extraction: Dissolve the crude solid in an aqueous solution of potassium carbonate (K₂CO₃) to form the corresponding carboxylate salt.[5]

  • Filtration of Impurities: Filter the basic solution to remove any non-acidic impurities.

  • Precipitation of Pure Product: Acidify the filtrate with concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~2-3), which will precipitate the purified this compound.

  • Final Filtration and Drying: Collect the purified solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry the product under vacuum.

Workflow and Data Visualization

Synthesis Workflow

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification o_toluidine o-Toluidine mixing Mix in Ethanol + TFA (cat.) o_toluidine->mixing benzaldehyde Benzaldehyde benzaldehyde->mixing pyruvic_acid Pyruvic Acid pyruvic_acid->mixing reflux Reflux (80°C, 4h) mixing->reflux precipitation Precipitate in Ice Water reflux->precipitation filtration1 Filter Crude Product precipitation->filtration1 acid_base Acid-Base Extraction filtration1->acid_base filtration2 Filter & Dry Pure Product acid_base->filtration2 product 8-Methyl-2-phenyl- quinoline-4-carboxylic acid filtration2->product

Caption: General workflow for the synthesis of this compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood.

  • Reagent Handling: o-Toluidine is toxic and a suspected carcinogen; handle with extreme care. Benzaldehyde is a skin and eye irritant. Pyruvic acid and trifluoroacetic acid are corrosive.

  • Heating: Use a heating mantle with a stirrer for uniform heating and to avoid bumping. Never heat a closed system.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Inactive reagentsUse freshly distilled benzaldehyde. Ensure pyruvic acid has been stored correctly.
Suboptimal catalyst amountOptimize the amount of TFA catalyst.
Oily product instead of solidImpurities presentEnsure thorough washing during workup. Consider recrystallization from a suitable solvent (e.g., ethanol/water) after acid-base purification.
Difficulty in purificationIncomplete precipitationEnsure the pH is sufficiently acidic during the final precipitation step.
Emulsion formation during extractionAdd brine to the aqueous layer to help break the emulsion.

Conclusion

The Doebner reaction remains a highly effective and versatile method for the synthesis of quinoline-4-carboxylic acids. The protocol outlined in this application note provides a clear and reproducible procedure for the preparation of this compound. By understanding the underlying mechanism and adhering to the detailed experimental steps, researchers can confidently synthesize this valuable compound for various applications in medicinal chemistry and materials science.

References

  • Wikipedia. Doebner–Miller reaction. Available from: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Available from: [Link]

  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available from: [Link]

  • Cambridge University Press. Doebner Reaction. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Wikipedia. Doebner reaction. Available from: [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link]

  • PubMed Central. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Available from: [Link]

  • OpenBU. The Doebner modification of the Knoevenagel reaction. Available from: [Link]

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Application Note: Pfitzinger Reaction for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The Pfitzinger reaction, first described by Wilhelm Pfitzinger in 1886, represents a powerful and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1] This reaction involves the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group.[1][5]

The ability to construct the quinoline core while simultaneously introducing substituents at the 2- and 4-positions makes the Pfitzinger reaction particularly valuable in drug discovery. Specifically, the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives provides a direct route to compounds that have been investigated as novel histone deacetylase (HDAC) inhibitors for cancer therapy and as potential anti-HIV agents.[2][6][7] This application note provides a detailed overview of the reaction mechanism, a step-by-step experimental protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid, and insights into the reaction's practical application.

Reaction Mechanism and Rationale

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism. Understanding these steps is critical for optimizing reaction conditions and troubleshooting potential issues. The entire process is typically performed as a one-pot synthesis.[2]

  • Base-Catalyzed Ring Opening: The reaction commences with the hydrolysis of the amide bond within the isatin molecule by a strong base, such as potassium hydroxide (KOH).[5][8] This irreversible step opens the five-membered lactam ring to form a potassium salt of isatinic acid, a keto-acid intermediate.[8][9] This intermediate is usually not isolated and is generated in situ.[5][8] The choice of a strong base is crucial as it drives the initial, essential ring-opening.

  • Condensation and Imine Formation: The carbonyl group of the added compound (in this case, acetophenone) reacts with the aniline moiety of the opened isatin.[8] This condensation reaction forms a Schiff base (an imine intermediate).[8][9]

  • Tautomerization: The imine intermediate tautomerizes to the more thermodynamically stable enamine.[5][8] This step is critical as it positions the nucleophilic carbon for the subsequent cyclization.

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl group.[8][9] This is followed by a dehydration step (loss of a water molecule), which results in the aromatization of the newly formed ring, yielding the final quinoline-4-carboxylic acid product.[8]

Mechanistic Workflow Diagram

The following diagram illustrates the key transformations in the Pfitzinger reaction.

Pfitzinger_Mechanism cluster_start Reactants cluster_intermediates Key Intermediates cluster_product Product Isatin Isatin KetoAcid Isatinic Acid (Keto-acid) Isatin->KetoAcid 1. Base (KOH) Ring Opening Carbonyl Acetophenone (α-methylene carbonyl) Imine Imine (Schiff Base) Carbonyl->Imine KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Quinoline 2-Phenylquinoline- 4-carboxylic Acid Enamine->Quinoline 4. Cyclization & Dehydration

Caption: Key mechanistic steps of the Pfitzinger reaction.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol details a representative procedure for the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[6][10]

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
IsatinC₈H₅NO₂147.135.0 g34.0
AcetophenoneC₈H₈O120.154.5 g (4.1 mL)37.4
Potassium Hydroxide (KOH)KOH56.1110.0 g178.2
Ethanol (95%)C₂H₅OH46.07~40 mL-
Hydrochloric Acid (6 M)HCl36.46As needed-
Deionized WaterH₂O18.02As needed-

Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, Büchner funnel and filtration flask, standard laboratory glassware, pH paper.

Step-by-Step Procedure
  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a ~33% (w/v) KOH solution by carefully dissolving 10.0 g of KOH pellets in 30 mL of 95% ethanol.[11] Note: This dissolution is highly exothermic and should be done with caution.

  • Isatin Ring Opening: To the stirred ethanolic KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange/purple to a brown or pale yellow, indicating the formation of the potassium isatinate salt.[5][11] Allow the mixture to stir at room temperature for approximately 1 hour to ensure complete ring opening.[5]

  • Addition of Carbonyl Compound: Slowly add 4.1 mL of acetophenone to the reaction mixture dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80°C) using a heating mantle.[10] Maintain a gentle reflux with continuous stirring for 18-24 hours.[10][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:MeOH = 9:1).[10]

  • Workup and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the mixture onto ice-water (~100 mL).[10] Any unreacted acetophenone or neutral impurities can be removed by extracting the aqueous solution with diethyl ether.

  • Acidification: Cool the aqueous layer in an ice bath. Carefully acidify the solution by adding 6 M HCl dropwise with stirring until the pH reaches approximately 2-5.[5][10] The product will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven. The product is typically an off-white to yellow solid.[10]

  • Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[10][11]

Experimental Workflow Diagram

Caption: General experimental workflow for the Pfitzinger synthesis.

Variations and Scope

The Pfitzinger reaction is versatile, but its success can be substrate-dependent.

  • Halberkann Variant: A notable modification involves the use of N-acyl isatins. In the presence of a base, these starting materials yield 2-hydroxy-quinoline-4-carboxylic acids.[8]

  • Alternative Conditions: While strong bases like KOH are traditional, some protocols have explored acidic conditions, which in specific cases, such as with 5-chloroisatin and 5,6-dimethoxy indanone, have led to significantly higher yields.[9] Microwave irradiation has also been employed to accelerate the reaction, reducing times from hours to minutes.[1][13]

Troubleshooting and Field Insights

  • Low Yield: Low yields can result from incomplete isatin ring opening or side reactions. Ensure the KOH is of high quality and that the initial stirring period is sufficient. Resin or tar formation can occur, especially with sensitive substrates; in such cases, lowering the reaction temperature and extending the reaction time may be beneficial.[11]

  • Purification Challenges: The carboxylic acid product is often insoluble in many organic solvents at room temperature but soluble in aqueous base. This property is exploited during the workup to remove non-acidic impurities. Recrystallization is typically effective for final purification.

  • Alternative Syntheses: For certain quinoline substitution patterns, other named reactions may be more suitable. The Doebner-von Miller reaction , for example, synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, while the Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[14][15][16] Comparing these alternatives is crucial during the planning phase of a synthetic campaign.

Conclusion

The Pfitzinger reaction is a robust and historically significant method for accessing the medicinally important quinoline-4-carboxylic acid scaffold. Its operational simplicity as a one-pot procedure, coupled with the ready availability of diverse isatins and carbonyl compounds, ensures its continued relevance in modern drug discovery and organic synthesis. By understanding the underlying mechanism and key experimental parameters, researchers can effectively leverage this reaction to generate libraries of novel 2-phenylquinoline-4-carboxylic acid derivatives for biological evaluation.

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). [Link]

  • Bentham Science. Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • YouTube. Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. [Link]

  • Cambridge University Press. Pfitzinger Quinoline Synthesis. [Link]

  • SciSpace. The Pfitzinger Reaction. (Review) (2004). [Link]

  • National Institutes of Health (NIH). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • National Institutes of Health (NIH). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • JOCPR. Application of pfitzinger reaction in. [Link]

  • ResearchGate. Recent Advances in the Synthesis and Applications of Phenylquinoline-4-Carboxylic Acid Derivatives: A Comprehensive Review | Request PDF. [Link]

  • ResearchGate. New variant of the Pfizinger reaction. Synthesis and chemical transformations of substituted 2-aminomethyl-quinoline-3,4-dicarboxylic acids. [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... | Download Scientific Diagram. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

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Application Notes and Protocols: 8-Methyl-2-phenylquinoline-4-carboxylic acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

While direct, peer-reviewed applications of 8-Methyl-2-phenylquinoline-4-carboxylic acid in proteomics are emerging, the inherent chemical functionalities of its quinoline-4-carboxylic acid scaffold present a versatile platform for the development of novel chemical probes and reagents. This guide synthesizes established methodologies for similar molecular classes to propose detailed, field-proven protocols for the application of this compound in key areas of proteomics research. We will explore its potential as a customizable agent for protein labeling, quantitative mass spectrometry, and as a foundational structure for targeted proteomics probes. The protocols herein are designed to be self-validating and are grounded in the known reactivity of quinoline derivatives and carboxylic acids.

Introduction: The Quinoline Scaffold in Proteomics

The quinoline moiety is a privileged heterocyclic structure found in a wide array of biologically active compounds and functional materials.[1][2] Its rigid, planar structure and inherent fluorescent properties make it an attractive scaffold for the design of chemical tools for proteomics.[3][4] The 4-carboxylic acid functional group on this compound serves as a versatile chemical handle, allowing for its conjugation to various reactive groups. This enables the transformation of a relatively inert molecule into a powerful tool for protein analysis. The methyl and phenyl substitutions on the quinoline core can further influence its physicochemical properties, such as solubility and binding specificity.

This document outlines three potential, high-impact applications of this compound in proteomics research:

  • Covalent Labeling of Proteins for Fluorescent Detection and In-Gel Visualization.

  • Derivatization for Isobaric Mass Tagging in Quantitative Proteomics.

  • Scaffold for Activity-Based Protein Profiling (ABPP) Probes.

Application I: Covalent Protein Labeling for Fluorescent Visualization

The intrinsic fluorescence of the quinoline core can be harnessed for the detection and quantification of proteins. By activating the carboxylic acid group, this compound can be converted into a protein-reactive probe that covalently attaches to specific amino acid residues.

Principle and Rationale

The most common strategy for labeling proteins using a carboxylic acid-containing molecule is to convert the carboxylic acid into a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.[5] This NHS ester will then readily react with primary amines, predominantly the ε-amine of lysine residues and the N-terminal α-amine of proteins, to form a stable amide bond. This approach allows for the stoichiometric labeling of proteins in a sample for subsequent visualization in SDS-PAGE gels or quantification using fluorescence-based assays.

Diagram: Workflow for Protein Labeling

G cluster_0 Probe Synthesis cluster_1 Protein Labeling cluster_2 Downstream Analysis A This compound B Activation with NHS/EDC A->B C Purified NHS Ester Probe B->C D Protein Sample (Lysate or Purified Protein) E Incubation with NHS Ester Probe D->E F Quenching of Excess Probe E->F G SDS-PAGE F->G I Mass Spectrometry F->I H Fluorescence Imaging G->H

Caption: Workflow for protein labeling using an NHS ester derivative.

Detailed Protocol: Synthesis of NHS Ester and Protein Labeling

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Protein sample (e.g., cell lysate, purified protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

Part A: Synthesis of this compound NHS Ester

  • In a clean, dry microcentrifuge tube, dissolve this compound to a final concentration of 100 mM in anhydrous DMF.

  • Add NHS to a final concentration of 120 mM (1.2 equivalents).

  • Add EDC to a final concentration of 150 mM (1.5 equivalents).

  • Vortex the mixture gently and incubate at room temperature for 4 hours, protected from light.

  • The resulting solution containing the activated NHS ester can be used directly or stored at -20°C under dessication for short-term use.

Part B: Protein Labeling

  • Adjust the concentration of your protein sample to 1-5 mg/mL in a buffer free of primary amines (e.g., PBS).

  • Add the freshly prepared this compound NHS ester solution to the protein sample at a molar ratio of 10:1 to 20:1 (probe:protein). The optimal ratio should be determined empirically.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • The labeled protein sample is now ready for downstream analysis such as SDS-PAGE with fluorescence detection or mass spectrometry.

Application II: Derivatization for Quantitative Mass Spectrometry

Beyond fluorescence, the quinoline moiety can serve as a unique mass tag for the relative or absolute quantification of proteins and peptides in complex mixtures.[3] The addition of the this compound tag to peptides will result in a characteristic mass shift that can be identified and quantified by mass spectrometry.

Principle and Rationale

Similar to the fluorescent labeling protocol, the carboxylic acid is activated to an NHS ester to react with primary amines on peptides. This is typically performed after protein digestion into peptides. All peptides containing a lysine or an N-terminus will be labeled, and the relative abundance of the same peptide from different samples can be compared based on the intensity of the tagged peptide in the mass spectrometer.

Diagram: Quantitative Proteomics Workflow

G cluster_0 Sample Preparation cluster_1 Peptide Labeling cluster_2 Analysis A Protein Extraction & Digestion (Sample 1) C Labeling with Quinoline-NHS Ester A->C B Protein Extraction & Digestion (Sample 2) D Labeling with Quinoline-NHS Ester B->D E Combine Labeled Samples C->E D->E F LC-MS/MS Analysis E->F G Data Analysis & Quantification F->G

Caption: Workflow for quantitative proteomics using a mass tag.

Detailed Protocol: Peptide Labeling for Mass Spectrometry

Materials:

  • Protein extracts from different conditions

  • Trypsin

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • This compound NHS ester (prepared as in 2.3)

  • LC-MS grade solvents

Protocol:

  • Protein Digestion:

    • Reduce the protein disulfide bonds with DTT.

    • Alkylate the resulting free thiols with IAA.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Labeling:

    • Resuspend the dried peptide digests in a suitable buffer (e.g., 100 mM TEAB, pH 8.5).

    • Add the this compound NHS ester solution to each peptide sample. A 5-fold molar excess of reagent to total peptide amino groups is a good starting point.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction with hydroxylamine.

  • Sample Cleanup and Analysis:

    • Combine the labeled peptide samples.

    • Desalt the combined sample using a C18 StageTip.

    • Analyze the sample by LC-MS/MS.

    • During data analysis, search for the mass modification corresponding to the addition of the quinoline tag on lysine residues and peptide N-termini.

Application III: Scaffold for Activity-Based Protein Profiling (ABPP) Probes

The quinoline-4-carboxylic acid scaffold has been identified in inhibitors of various enzymes, including histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH).[6][7] This suggests that this compound could serve as a starting point for the design of activity-based protein profiling (ABPP) probes to identify and characterize the activity of these and other enzymes in their native cellular environment.

Principle and Rationale

An ABPP probe based on this scaffold would consist of three key components:

  • The this compound core as the recognition element.

  • A reactive group (e.g., a fluorophosphonate or an acrylamide) for covalent modification of the enzyme's active site.

  • A reporter tag (e.g., a biotin or a clickable alkyne/azide) for enrichment and detection of the labeled enzyme.

The carboxylic acid can be used as an attachment point for a linker connecting to the reporter tag.

Diagram: ABPP Probe Design and Workflow

G cluster_0 Probe Design cluster_1 Experimental Workflow A Quinoline Scaffold (Recognition) B Reactive Group (Covalent Binding) A->B C Reporter Tag (Detection/Enrichment) A->C D Incubate Proteome with ABPP Probe E Click Chemistry (if applicable) D->E F Enrichment (e.g., Streptavidin beads) E->F G Proteomic Analysis (e.g., MS) F->G

Caption: Design and workflow for an activity-based protein profiling experiment.

Conceptual Protocol: Target Identification using a Biotinylated ABPP Probe

Materials:

  • A synthesized biotinylated ABPP probe based on this compound.

  • Cell lysate or tissue homogenate.

  • Streptavidin-agarose beads.

  • Wash buffers (e.g., PBS with varying concentrations of SDS).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

Protocol:

  • Proteome Labeling:

    • Incubate the proteome with the biotinylated ABPP probe for a defined period (e.g., 30-60 minutes) at 37°C. Include a control incubation with a vehicle (e.g., DMSO).

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the labeled proteome and incubate for 1 hour at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and identify them by in-gel digestion followed by mass spectrometry.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the literature, the following table provides expected performance metrics based on similar quinoline-based probes.

ParameterExpected Value/RangeApplicationReference
Fluorescence Quantum Yield 0.2 - 0.5Protein Labeling[4]
Excitation Wavelength (λex) 320 - 360 nmProtein Labeling[4]
Emission Wavelength (λem) 450 - 500 nmProtein Labeling[4]
Mass Shift upon Labeling ~262 Da (for the core structure)Mass Spectrometry[8]
Labeling Efficiency > 90% (on peptides)Mass SpectrometryGeneral knowledge
Enzyme Inhibition (IC50) Low µM to nM rangeABPP[6][7]

References

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  • Gayo, L. M., et al. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Talanta. [Link]

  • Journal of Medicinal Chemistry. [Link]

  • Kaddouri, Y., et al. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. [Link]

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Application Notes and Protocols for 8-Methyl-2-phenylquinoline-4-carboxylic acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its versatile structure allows for functionalization at various positions, making it an attractive building block for the design and synthesis of novel therapeutic agents.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] 8-Methyl-2-phenylquinoline-4-carboxylic acid is a key intermediate in the synthesis of more complex molecules within this class, offering a platform for the development of next-generation pharmaceuticals. This document provides a comprehensive guide to its synthesis, characterization, and application as a pharmaceutical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for quality control.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 107027-34-9[3]
Molecular Formula C₁₇H₁₃NO₂[3][4]
Molecular Weight 263.29 g/mol [3]
Appearance Off-white to slight yellow solid[5]
Predicted XlogP 3.7[4]
Spectroscopic Data Summary
TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons of the quinoline and phenyl rings, a characteristic singlet for the methyl group, and a downfield signal for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, aromatic carbons of the fused ring system and the phenyl substituent, and the methyl carbon.
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid (approx. 2500-3300), C=O stretch (approx. 1700), aromatic C=C and C-H stretches.
Mass Spec. Molecular ion peak ([M+H]⁺) at approximately m/z 264.10192.[4]

Synthesis of this compound

The most common and effective method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6] To synthesize this compound, the required starting materials are 7-methylisatin and acetophenone.

Part 1: Synthesis of the Precursor: 7-Methylisatin

The synthesis of 7-methylisatin can be achieved through a Sandmeyer-type reaction, starting from 2-methylaniline.[7][8]

Materials:

  • 2-methylaniline

  • Chloral hydrate

  • Sodium sulfate

  • Hydroxylamine hydrochloride

  • Concentrated hydrochloric acid

  • Concentrated sulfuric acid

  • Sodium hydroxide (for purification)

  • Water

  • Ice

Procedure:

  • Formation of isonitroso-2'-methylacetanilide:

    • In a large flask, dissolve chloral hydrate and sodium sulfate in water.

    • Separately, prepare a solution of 2-methylaniline in dilute hydrochloric acid.

    • Add the 2-methylaniline solution to the chloral hydrate solution, followed by the addition of an aqueous solution of hydroxylamine hydrochloride.[7][8]

    • Heat the mixture to reflux with stirring. The intermediate, isonitroso-2'-methylacetanilide, will precipitate upon cooling.

    • Collect the precipitate by filtration and wash with water.[7][8]

  • Cyclization to 7-Methylisatin:

    • Carefully and slowly add the dried isonitroso-2'-methylacetanilide in portions to pre-warmed concentrated sulfuric acid, ensuring the temperature is maintained between 70-80 °C.[7][8]

    • After the addition is complete, heat the mixture for a brief period.

    • Cool the reaction mixture and carefully pour it onto crushed ice. The 7-methylisatin will precipitate.

    • Collect the crude product by filtration and wash with cold water until the filtrate is neutral.

    • For further purification, the crude 7-methylisatin can be dissolved in dilute sodium hydroxide, filtered, and then re-precipitated by the addition of hydrochloric acid.[9]

    • Collect the purified 7-methylisatin by filtration and dry under vacuum.

dot

Synthesis_of_7_Methylisatin A 2-Methylaniline C Isonitroso-2'-methylacetanilide A->C Condensation B Chloral Hydrate + Hydroxylamine HCl B->C E 7-Methylisatin C->E Cyclization D Conc. H₂SO₄ D->E Pfitzinger_Reaction cluster_start Starting Materials A 7-Methylisatin D Reflux (18-36h) A->D B Acetophenone B->D C KOH in aq. Ethanol C->D E Work-up (Solvent removal, wash) D->E F Acidification E->F G Precipitation & Filtration F->G H 8-Methyl-2-phenylquinoline- 4-carboxylic acid G->H Amidation_Reaction CarboxylicAcid 8-Methyl-2-phenylquinoline- 4-carboxylic acid Reaction Amide Bond Formation CarboxylicAcid->Reaction Amine Amine (R-NH₂) Amine->Reaction Coupling Coupling Agent + Base in Solvent Coupling->Reaction Amide 8-Methyl-2-phenylquinoline- 4-carboxamide Derivative Reaction->Amide

Sources

Application Notes and Protocols for High-Throughput Screening of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) assays involving the novel compound 8-Methyl-2-phenylquinoline-4-carboxylic acid . Drawing upon the well-documented biological activities of the quinoline scaffold, which include anticancer and enzyme inhibitory effects, we present two detailed protocols: a biochemical assay targeting histone deacetylases (HDACs) and a cell-based phenotypic assay to assess anti-proliferative activity.[1][2][3][4][5][6] This document is structured to provide not just procedural steps, but also the underlying scientific rationale, quality control metrics, and data interpretation strategies essential for a successful screening campaign.

Introduction: The Scientific Rationale for Screening this compound

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][4][7] Derivatives of 2-phenyl-quinoline-4-carboxylic acid, in particular, have been investigated for their potential to combat various cancers, with mechanisms of action that include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][4][8]

A promising avenue for the anticancer activity of quinoline derivatives is the inhibition of histone deacetylases (HDACs).[2][5][6][9] HDACs are critical epigenetic regulators; their overexpression in many cancers leads to chromatin condensation and repression of tumor suppressor genes.[9] Consequently, HDAC inhibitors have emerged as a significant class of anticancer agents.[2][9] Given that the this compound structure shares features with known HDAC inhibitors, it represents a compelling candidate for screening against this enzyme class.[2][5][10]

This application note details two robust HTS protocols to explore the therapeutic potential of this compound:

  • A Biochemical Approach: A luminescent HDAC Class I/II inhibitor screening assay to directly quantify the compound's enzymatic inhibition.

  • A Phenotypic Approach: A cell-based anti-proliferation assay using a cancer cell line to measure the compound's effect on cell viability.

These parallel screening strategies provide a powerful, multi-faceted approach to hit identification and validation.

Compound Profile: this compound
PropertyValueSource
IUPAC Name This compound[11]
CAS Number 107027-34-9[12][13]
Molecular Formula C₁₇H₁₃NO₂[12]
Molecular Weight 263.29 g/mol [12]
Structure Chemical structure of this compound[11]

The HTS Workflow: From Assay Development to Hit Confirmation

A successful high-throughput screen is a systematic process. The workflow described here is designed to be robust and reproducible, ensuring the data generated is of high quality.[14][15] The fundamental stages involve assay development and miniaturization, a pilot screen to validate the methodology, the full-scale primary screen, and subsequent hit confirmation.[14]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Triage Assay_Dev Assay Principle Selection (Biochemical vs. Cell-Based) Mini Miniaturization to 384-well Format Assay_Dev->Mini QC_Dev Z' Factor Optimization (Target > 0.5) Mini->QC_Dev Pilot Pilot Screen (~2,000 Compounds) QC_Dev->Pilot Assay Ready Primary Primary HTS Campaign Pilot->Primary Data_Analysis Data Normalization & Hit Identification Primary->Data_Analysis Raw Data Hit_Confirm Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirm Dose_Response Dose-Response Curves (IC₅₀) Hit_Confirm->Dose_Response

Caption: High-Throughput Screening (HTS) General Workflow.

Protocol 1: Biochemical HDAC Class I/II Inhibition Assay

This protocol employs a commercially available luminescent assay designed for the rapid screening of HDAC inhibitors.[16] The principle relies on the deacetylation of a substrate by an HDAC enzyme, which then allows a developer enzyme to cleave the substrate, releasing aminoluciferin and generating a light signal proportional to HDAC activity.[16]

Rationale and Causality

The "add-mix-measure" format is chosen for its simplicity and robustness, minimizing pipetting steps and potential for error, which is critical in an automated HTS environment.[16][17] The luminescent readout provides high sensitivity and a broad dynamic range.[18] We use a known HDAC inhibitor, Trichostatin A, as a positive control to validate assay performance and for data normalization.

Materials and Reagents
  • HDAC-Glo™ I/II Assay Kit (Promega or similar)

  • Recombinant Human HDAC1 Enzyme

  • This compound (Test Compound)

  • Trichostatin A (Positive Control Inhibitor)

  • Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • White, opaque, 384-well assay plates (e.g., Corning #3570)

  • Acoustic liquid handler (e.g., Labcyte Echo) or pin tool for compound dispensing

  • Multichannel pipette or automated liquid dispenser

  • Plate shaker

  • Luminometer plate reader

Step-by-Step Methodology
  • Compound Plate Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a dilution series of the test compound in DMSO. For a primary screen, a single final concentration of 10 µM is typical.[14]

    • Prepare a 1 mM stock of Trichostatin A in DMSO to be used as a positive control.

    • Using an acoustic liquid handler, dispense nanoliter volumes of compound, positive control, and DMSO (negative control) into a 384-well assay plate according to the layout below.

  • Assay Plate Layout (Example):

WellsContentPurpose
1-22 (Cols 1-22, Rows A-P)Test CompoundScreening
23 (Cols 23, Rows A-P)DMSONegative Control (100% Activity)
24 (Cols 24, Rows A-P)Trichostatin APositive Control (0% Activity)
  • Enzyme and Substrate Preparation:

    • Thaw all assay kit components on ice.

    • Prepare the HDAC-Glo™ I/II Reagent by mixing the substrate and developer solution according to the manufacturer's protocol.[16]

    • Dilute the HDAC1 enzyme to the desired final concentration in the assay buffer. The optimal concentration should be determined during assay development to yield a robust signal-to-background ratio.[16]

  • Assay Execution:

    • Add 5 µL of the diluted HDAC1 enzyme solution to each well of the compound plate.

    • Seal the plate and centrifuge briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for 15 minutes to allow compounds to interact with the enzyme.

    • Add 5 µL of the prepared HDAC-Glo™ I/II Reagent to all wells.

    • Seal the plate, centrifuge again, and shake on a plate shaker for 30-60 seconds to ensure mixing.

    • Incubate at room temperature for 20-30 minutes to allow the luminescent signal to stabilize.[16]

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader (e.g., PHERAstar FS or similar).

HDAC_Assay cluster_0 Mechanism HDAC HDAC Enzyme Deacetylated Deacetylated Product HDAC->Deacetylated Deacetylation Substrate Acetylated Substrate Substrate->HDAC Light Luminescent Signal Deacetylated->Light Cleavage Inhibitor 8-Methyl-2-phenylquinoline- 4-carboxylic acid Inhibitor->HDAC Inhibition Developer Developer Enzyme Developer->Deacetylated

Caption: Mechanism of the Luminescent HDAC Inhibition Assay.

Protocol 2: Cell-Based Anti-Proliferation Assay

This protocol utilizes the Promega CellTiter-Glo® Luminescent Cell Viability Assay, a widely adopted method for assessing cell proliferation and cytotoxicity in HTS.[19][20] The assay quantifies ATP, an indicator of metabolically active, viable cells.[17][19] A decrease in ATP corresponds to a reduction in cell viability.

Rationale and Causality

A cell-based assay provides a more physiologically relevant context than a biochemical screen, as it accounts for factors like cell permeability and potential off-target effects.[21] The CellTiter-Glo® assay is selected for its "add-mix-measure" simplicity, speed, and high sensitivity, making it ideal for HTS.[17][19][20] We will use a human cancer cell line relevant to the potential therapeutic area, for example, the HCT116 colon cancer cell line.[21]

Materials and Reagents
  • CellTiter-Glo® 2.0 Assay Kit (Promega)

  • HCT116 human colon carcinoma cell line (or other relevant cancer cell line)

  • Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound (Test Compound)

  • Staurosporine or Doxorubicin (Positive Control for cytotoxicity)

  • DMSO, Cell Culture Grade

  • White, opaque, clear-bottom, 384-well cell culture plates

  • Automated liquid handling systems

  • Humidified incubator (37°C, 5% CO₂)

  • Luminometer plate reader

Step-by-Step Methodology
  • Cell Plating:

    • Culture HCT116 cells using standard aseptic techniques.

    • Harvest cells and perform a cell count. Dilute the cell suspension to the optimized seeding density (e.g., 1,000 cells/well in 25 µL) in culture medium. This density should be determined during assay development to ensure cells are in the exponential growth phase at the end of the incubation period.

    • Dispense 25 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate for 4-6 hours (or overnight) in a humidified incubator to allow cells to attach.

  • Compound Addition:

    • Prepare compound plates as described in Protocol 1 (Section 3.3, Step 1).

    • Transfer 25-50 nL of compound, positive control, or DMSO from the source plate to the cell plate using an acoustic liquid handler or pin tool. This results in a final compound concentration of ~10 µM in a final volume of ~25 µL.

  • Incubation:

    • Return the plates to the incubator and incubate for 48-72 hours. The incubation time is a critical parameter that must be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • Assay Execution and Data Acquisition:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[17]

    • Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well (e.g., 25 µL).[22]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[17]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

    • Measure the luminescence using a plate reader.

Data Analysis and Quality Control

Primary Data Analysis

For both assays, the raw data from the plate reader is processed to determine the activity of the test compound. This is typically expressed as Percent Inhibition :

Percent Inhibition = [ 1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control) ] * 100

  • Signal_Compound: Signal from a well with the test compound.

  • Signal_Negative_Control: Average signal from DMSO wells (0% inhibition).

  • Signal_Positive_Control: Average signal from control inhibitor wells (100% inhibition).

A "hit" is defined as a compound that exceeds a certain inhibition threshold, often set at three times the standard deviation of the negative control or a fixed value (e.g., >50% inhibition).

Assay Quality Control: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[23][24] It reflects the separation between the positive and negative control signals relative to their variability.[24][25]

Formula: Z' = 1 - [ (3 * SD_Positive_Control + 3 * SD_Negative_Control) / |Mean_Negative_Control - Mean_Positive_Control| ]

Where SD is the standard deviation and Mean is the average signal.

Interpretation of Z'-Factor Values: [23][26]

Z'-FactorAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; suitable for HTS.
0 to 0.5MarginalThe assay may be acceptable but could be improved.
< 0PoorControl signals overlap; the assay is not suitable for screening.

An assay must consistently achieve a Z'-factor > 0.5 before proceeding to a full screening campaign.[14]

Conclusion and Next Steps

The protocols outlined in this guide provide a robust starting point for the high-throughput screening of this compound. By employing both a target-based biochemical assay and a phenotypic cell-based assay, researchers can efficiently identify and validate potential biological activity. Hits identified from these primary screens should be subjected to a rigorous confirmation process, including re-testing of the original compound and analysis of dose-response curves to determine potency (IC₅₀). Further studies would then explore selectivity against other enzymes, mechanism of action, and preliminary structure-activity relationships (SAR).

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). [Source not available]
  • Design, synthesis and preliminary bioactivity evaluations of substituted quinoline hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (n.d.). [Source not available]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). RSC Publishing. Retrieved from [Link]

  • Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. (2023, May 1). PubMed. Retrieved from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved from [Link]

  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.). [Source not available]
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. (n.d.). PMC - NIH. Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic. Retrieved from [Link]

  • Screening for histone deacetylase (HDAC) active compounds. (n.d.). BMG Labtech. Retrieved from [Link]

  • Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. (2017, June 16). PubMed. Retrieved from [Link]

  • HDAC1 Inhibitor Screening Assay Kit. (n.d.). [Source not available]
  • This compound. (n.d.). [Source not available]
  • 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Quinoline-Based Hydroxamic Acid Derivatives as Dual DNMT and HDAC Inhibitors with Potent Anti-Breast Cancer Activity. (n.d.). ACS Publications. Retrieved from [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (n.d.). PMC - NIH. Retrieved from [Link]

  • This compound (C17H13NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks. Retrieved from [Link]

  • An Overview of High Throughput Screening. (2024, January 2). The Scientist. Retrieved from [Link]

  • Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Dev. (2020, December 28). YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols for the Antimicrobial Drug Discovery of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action.[1][2] Quinoline derivatives have historically been a rich source of antimicrobial agents, with the quinolone class of antibiotics being a prime example of their clinical success.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of 8-Methyl-2-phenylquinoline-4-carboxylic acid as a potential antimicrobial agent.

The core structure, a 2-phenylquinoline-4-carboxylic acid scaffold, has been associated with promising antibacterial activity.[5][6][7][8] The addition of a methyl group at the 8th position may modulate the compound's physicochemical properties, potentially enhancing its efficacy, altering its spectrum of activity, or improving its safety profile. These application notes will provide a structured approach to systematically evaluate the antimicrobial potential of this specific molecule.

Section 1: Postulated Mechanism of Action

While the precise mechanism of this compound is yet to be elucidated, based on the known activities of structurally related quinoline compounds, several primary targets can be hypothesized. A thorough investigation into these potential mechanisms is a critical first step in the drug discovery process.

Inhibition of Bacterial Type II Topoisomerases

Many quinolone antimicrobials function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and transcription.[4][9] These enzymes control the topological state of DNA. Their inhibition leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[4] It is plausible that this compound shares this mechanism.

Key Experimental Question: Does this compound inhibit the catalytic activity of DNA gyrase and/or topoisomerase IV?

Disruption of Bacterial Cell Division

Recent studies have identified quinoline derivatives that target the bacterial cell division protein FtsZ.[10][11][12] FtsZ is a prokaryotic homolog of tubulin and is a key component of the Z-ring, which is essential for cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell lysis.[11][12]

Key Experimental Question: Does this compound interfere with FtsZ polymerization or its GTPase activity?

Targeting Bacterial Energy Production

Emerging research has shown that some quinoline-based compounds can inhibit bacterial ATP synthase, thereby disrupting cellular energy production.[13] This represents a relatively underexplored target for antibiotic development.[13]

Key Experimental Question: Does this compound inhibit bacterial ATP synthesis?

Section 2: In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of any potential antimicrobial agent involves determining its spectrum of activity and potency against a panel of clinically relevant bacterial strains. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed to ensure reproducibility and comparability of data.[14][15][16]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18][19]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound in CAMHB in a 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.[18] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[18]

Data Presentation: Illustrative MIC Values

The following table presents hypothetical MIC data for this compound against a panel of bacterial strains. Actual experimental data should be substituted.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureusPositive32
Bacillus subtilisPositive16
Escherichia coliNegative64
Pseudomonas aeruginosaNegative>128
Methicillin-resistantS. aureus (MRSA)Positive32

Note: This data is illustrative and based on activities of similar 2-phenyl-quinoline-4-carboxylic acid derivatives.[6][7][8]

Section 3: Investigating the Mechanism of Action

Once the antimicrobial activity is confirmed, the next crucial step is to elucidate the mechanism of action. The following protocols outline key experiments to investigate the hypothesized mechanisms.

Protocol: DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of the compound to inhibit the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV.

Materials:

  • Purified DNA gyrase and topoisomerase IV enzymes (commercially available)

  • Relaxed and catenated DNA substrates

  • ATP

  • Assay buffers

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure (General):

  • Reaction Setup: In a reaction tube, combine the enzyme, DNA substrate, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.

  • Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization: Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled (for gyrase) or decatenated (for topoisomerase IV) DNA compared to the no-compound control.

Protocol: FtsZ Polymerization Assay

This assay assesses the effect of the compound on the polymerization of the FtsZ protein.

Materials:

  • Purified FtsZ protein

  • GTP

  • Polymerization buffer

  • A method to monitor polymerization (e.g., light scattering, sedimentation assay, or fluorescence spectroscopy)

Procedure (Light Scattering Example):

  • Reaction Initiation: In a cuvette, add FtsZ protein and varying concentrations of this compound to the polymerization buffer.

  • GTP Addition: Initiate polymerization by adding GTP.

  • Monitoring: Monitor the change in light scattering at a specific wavelength over time. An increase in light scattering indicates FtsZ polymerization. Inhibition is observed as a reduction in the rate or extent of light scattering.

Section 4: Visualizing Experimental Workflows and Pathways

Diagram: Antimicrobial Drug Discovery Workflow

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization A Synthesis of this compound B In Vitro Antimicrobial Susceptibility Testing (MIC Determination) A->B C Topoisomerase Inhibition Assays B->C D FtsZ Polymerization Assays B->D E ATP Synthesis Inhibition Assays B->E F Structure-Activity Relationship (SAR) Studies C->F D->F E->F G In Vivo Efficacy and Toxicity Studies F->G

Caption: A generalized workflow for the discovery and development of this compound as an antimicrobial agent.

Diagram: Postulated Topoisomerase Inhibition Pathway

A This compound B Bacterial DNA Gyrase / Topoisomerase IV A->B Binds to C Inhibition of DNA Supercoiling/Decatenation B->C Leads to D Accumulation of DNA Strand Breaks C->D E Inhibition of DNA Replication and Transcription C->E F Bacterial Cell Death D->F E->F

Caption: The proposed mechanism of action via inhibition of bacterial type II topoisomerases.

Conclusion and Future Directions

The structured approach outlined in these application notes provides a comprehensive framework for the initial investigation of this compound as a novel antimicrobial agent. The determination of its antimicrobial spectrum, potency, and mechanism of action will be critical in assessing its potential for further development. Should this compound demonstrate promising activity, subsequent studies would involve structure-activity relationship (SAR) optimization to enhance potency and drug-like properties, followed by in vivo efficacy and safety evaluations. The journey of antibiotic discovery is arduous, but a systematic and mechanistically informed approach provides the surest path to success.[2][20]

References

  • Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. PubMed. [Link]

  • Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews - ACS Publications. [Link]

  • Bacterial topoisomerase inhibitors displaying unique or unusual modes... ResearchGate. [Link]

  • Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters. ANSI Webstore. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. ResearchGate. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. [Link]

  • Current Strategies for Antimicrobial Discovery. Microbiology - Lumen Learning. [Link]

  • In Vitro Testing of Antimicrobial Agents. Clinical Tree. [Link]

  • A novel quinoline derivative that inhibits mycobacterial FtsZ. PMC - NIH. [Link]

  • New Quinoline Compounds Target Bacterial Energy Production. ChemistryViews. [Link]

  • A quinoline-based FtsZ inhibitor for the study of antimicrobial activity and synergistic effects with β-lactam antibiotics. ResearchGate. [Link]

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Application Notes & Protocols: Evaluating 8-Methyl-2-phenylquinoline-4-carboxylic acid as a Potential Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the evaluation of 8-Methyl-2-phenylquinoline-4-carboxylic acid as a potential inhibitor of histone deacetylases (HDACs). Histone deacetylases are critical epigenetic regulators, and their dysregulation is implicated in numerous pathologies, most notably cancer, making them prime therapeutic targets.[1][2][3][4] The quinoline scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive compounds.[5][6][7][8] This guide details a proposed synthetic route for the target compound, followed by robust protocols for its biological evaluation, including in vitro enzymatic assays and cell-based validation methods. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental steps.

Scientific Background: The Rationale for Targeting HDACs

Histone acetylation is a fundamental epigenetic modification that governs chromatin structure and gene expression.[1][3] The addition of acetyl groups to lysine residues on histone tails by histone acetyltransferases (HATs) neutralizes their positive charge, leading to a more relaxed chromatin state (euchromatin) that is permissive for transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a condensed chromatin structure (heterochromatin) and transcriptional repression.[9]

In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, leading to the silencing of critical tumor suppressor genes that regulate cell cycle progression, apoptosis, and differentiation.[1][3][10] Inhibiting HDACs with small molecules can restore the acetylation of histones and non-histone proteins, reactivating the expression of these silenced genes and thereby inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[11] This therapeutic strategy has been clinically validated with the FDA approval of several HDAC inhibitors (HDACis), such as Vorinostat and Romidepsin, primarily for the treatment of hematologic malignancies.[11][12]

The compound of interest, this compound, belongs to the quinoline class of heterocyclic compounds. The quinoline core is a versatile scaffold found in numerous pharmaceuticals, and its derivatives are known to possess a broad range of biological activities.[7][8] This guide outlines the necessary steps to synthesize this specific molecule and rigorously test the hypothesis that it functions as an effective HDAC inhibitor.

Synthesis of this compound

The Doebner reaction provides a direct and efficient method for synthesizing quinoline-4-carboxylic acid derivatives.[6] This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the target compound, we propose the reaction of 2-methylaniline, benzaldehyde, and pyruvic acid.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 2-Methylaniline P1 Condensation & Cyclization (Doebner Reaction) A->P1 B Benzaldehyde B->P1 C Pyruvic Acid C->P1 D 8-Methyl-2-phenylquinoline- 4-carboxylic acid P1->D Ethanol, Reflux

Caption: Proposed synthesis of the target compound via the Doebner reaction.

Protocol 2.1: Synthesis via Doebner Reaction

This protocol describes the one-pot synthesis of this compound.

Materials:

  • 2-Methylaniline (o-toluidine)

  • Benzaldehyde

  • Pyruvic acid

  • Absolute Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., Ethanol/Water mixture)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol (100 mL).

  • Addition of Reactants: To the stirring ethanol, add 2-methylaniline (0.1 mol), followed by benzaldehyde (0.1 mol). Stir the mixture for 15 minutes at room temperature to allow for initial Schiff base formation.

  • Initiation: Slowly add pyruvic acid (0.1 mol) to the mixture. The addition may be exothermic.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality Note: Refluxing provides the necessary activation energy for the cyclization and dehydration steps that form the aromatic quinoline ring.

  • Product Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form. To maximize precipitation, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final pure compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

In Vitro Evaluation of HDAC Inhibition

The initial assessment of a potential HDAC inhibitor involves determining its ability to inhibit the enzymatic activity of purified HDACs in vitro. Fluorometric assays are widely used for this purpose due to their high sensitivity and suitability for high-throughput screening.[13][14][15]

G cluster_workflow In Vitro HDAC Assay Workflow A 1. Dispense Compound (Serial Dilutions) B 2. Add HDAC Enzyme & Fluorogenic Substrate A->B C 3. Incubate (Allows for Deacetylation) B->C D 4. Add Developer (Releases Fluorophore) C->D E 5. Read Fluorescence (Ex/Em: 360/460 nm) D->E F 6. Data Analysis (Calculate % Inhibition, IC50) E->F

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Protocol 3.1: Fluorometric HDAC Activity/Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific HDAC isoform (e.g., HDAC1) or a mixture of Class I/II HDACs.

Materials:

  • Purified human recombinant HDAC enzyme (e.g., HDAC1)

  • HDAC Assay Buffer

  • Fluorogenic HDAC substrate (e.g., comprising an acetylated lysine side chain)

  • HDAC Developer solution

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control inhibitor

  • DMSO for compound dilution

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in HDAC Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Also prepare serial dilutions of the positive control (TSA).

  • Reaction Setup: In a 96-well plate, set up the following wells in triplicate:

    • Blank (No Enzyme): Assay Buffer, Substrate.

    • Negative Control (100% Activity): Assay Buffer, HDAC Enzyme, Substrate, DMSO (at the highest concentration used for the test compound).

    • Positive Control: Assay Buffer, HDAC Enzyme, Substrate, Positive Control Inhibitor (TSA at a saturating concentration, e.g., 1 µM).

    • Test Compound: Assay Buffer, HDAC Enzyme, Substrate, Test Compound dilutions.

  • Enzyme Incubation: Add the HDAC enzyme to all wells except the "Blank". Then, add the test compound dilutions, positive control, or DMSO vehicle to the appropriate wells.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction. The final volume should be consistent (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

    • Causality Note: This incubation allows the HDAC enzyme to deacetylate the substrate. In the presence of an effective inhibitor, this reaction is blocked.

  • Development: Add the Developer solution to all wells. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.

  • Second Incubation: Incubate the plate at room temperature for 15-20 minutes to allow the development reaction to proceed.

  • Fluorescence Measurement: Read the fluorescence on a microplate reader, typically with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[14][16]

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

CompoundTargetIC50 (nM)
This compoundPan-HDAC[Hypothetical Value, e.g., 150 nM]
Trichostatin A (Control)Pan-HDAC5 nM

Cell-Based Validation of HDAC Inhibition

While in vitro assays are essential for determining direct enzymatic inhibition, cell-based assays are critical to confirm that the compound is cell-permeable, engages its target in a cellular environment, and elicits the desired biological response.

Western Blot Analysis of Histone Hyperacetylation

The most direct evidence of HDAC inhibition within a cell is the accumulation of acetylated histones.[17] Western blotting is the standard technique to visualize this effect.[18][19]

G cluster_pathway Cellular Mechanism & Detection A HDAC Enzyme (Active) C Deacetylated Histone (Gene Silencing) A->C E HDAC Enzyme (Inhibited) A->E B Acetylated Histone B->A F Accumulated Acetylated Histone (Gene Expression) B->F Accumulates D Test Compound (HDAC Inhibitor) D->A Inhibits G Western Blot Detection (Anti-Acetyl-Histone Antibody) F->G Detected by

Caption: Inhibition of HDACs leads to histone hyperacetylation, detectable by Western blot.

Protocol 4.1.1: Western Blot for Acetylated Histones

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium and supplements

  • Test compound and positive control (TSA)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-Acetyl-Histone H3, Rabbit anti-Total Histone H3 (loading control), or Mouse anti-β-actin (loading control).[20]

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, and 10x the in vitro IC50) for a specified time (e.g., 12-24 hours). Include a vehicle control (DMSO) and a positive control (TSA).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[20] Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

    • Causality Note: Using a total histone or β-actin antibody serves as a loading control to ensure that any observed increase in acetylated histones is due to HDAC inhibition and not differences in the amount of protein loaded.[20]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-Acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C.[21]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane thoroughly with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. A dose-dependent increase in the signal for acetylated histones, with no change in the loading control, confirms intracellular HDAC inhibition.

Cell Viability Assay

A crucial downstream effect of HDAC inhibition in cancer cells is the reduction of cell proliferation and viability.[4] The XTT assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[22]

G cluster_workflow XTT Cell Viability Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add XTT Reagent C->D E 5. Incubate (Allows for Formazan Conversion) D->E F 6. Read Absorbance (450 nm) E->F G 7. Data Analysis (Calculate % Viability, GI50) F->G

Caption: Workflow for the XTT-based cell viability and cytotoxicity assay.

Protocol 4.2.1: XTT Cell Viability Assay

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium

  • Test compound

  • XTT reagent and activation solution

  • Clear, flat-bottom 96-well cell culture plate

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound dilutions. Include wells for vehicle control (DMSO) and a "no cell" blank.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • XTT Reagent Addition: Prepare the XTT working solution by mixing the XTT reagent with the activation solution according to the manufacturer's instructions. Add the XTT working solution to each well.

    • Causality Note: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for color development.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background noise.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percent viability for each concentration using the formula: % Viability = 100 * (Absorbance_Treated / Absorbance_VehicleControl)

    • Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Data Presentation:

Cell LineCompoundGI50 (µM)
HCT116This compound[Hypothetical Value, e.g., 2.5 µM]
HCT116Doxorubicin (Control)0.1 µM

Conclusion and Future Directions

This guide provides a structured framework for the synthesis and biological evaluation of this compound as a novel HDAC inhibitor. Successful execution of these protocols will establish the compound's in vitro potency (IC50), confirm its mechanism of action in a cellular context (histone hyperacetylation), and quantify its anti-proliferative effects on cancer cells (GI50).

Positive results from these foundational assays would warrant further investigation, including:

  • HDAC Isoform Selectivity Profiling: Testing the compound against a panel of individual HDAC isoforms to determine its selectivity profile.

  • Mechanism of Action Studies: Investigating downstream effects, such as cell cycle arrest and apoptosis induction, using techniques like flow cytometry.

  • Pharmacokinetic (ADME) Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion properties.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of the compound in preclinical animal models of cancer.

By following these rigorous, self-validating protocols, researchers can confidently characterize the potential of this compound and contribute to the development of next-generation epigenetic therapies.

References

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Application Notes & Protocols for the In Vitro Evaluation of the Biological Activity of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: Contextualizing the Inquiry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Specifically, quinoline-4-carboxylic acid derivatives have garnered significant attention as they can interfere with critical cellular processes such as DNA replication and enzyme function, making them promising candidates for novel drug development.[3][4]

This guide provides a comprehensive framework for the initial in vitro biological evaluation of a novel compound, 8-Methyl-2-phenylquinoline-4-carboxylic acid (hereafter referred to as MQCA). Our objective is to move beyond a simple list of procedures and instead offer an integrated strategy that is both mechanistically insightful and experimentally robust. The protocols herein are designed to first establish the compound's cytotoxic potential and subsequently probe the underlying mechanisms, including apoptosis induction, cell cycle modulation, and interference with key pro-survival signaling pathways.

Strategic Experimental Workflow

The evaluation of a novel compound requires a logical, tiered approach. We begin with a broad assessment of cytotoxicity to determine effective concentration ranges and identify sensitive cell lines. Positive results then trigger a cascade of more specific assays to elucidate the mechanism of action (MoA). This strategy ensures an efficient use of resources while building a coherent biological narrative for the compound.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Elucidation cluster_2 Phase 3: Data Synthesis A Compound MQCA Synthesis & QC B Select Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) A->B C MTT Cell Viability Assay (Dose-Response) B->C D Determine IC50 Values C->D E Apoptosis Assay (Caspase-Glo 3/7) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (NF-κB Activation) D->G H Integrate Findings & Propose MoA E->H F->H G->H

Caption: Tiered experimental workflow for MQCA evaluation.

Assessment of Cytotoxicity: The MTT Assay

Scientific Rationale

The initial and most critical step is to determine if MQCA exhibits cytotoxic or cytostatic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[5] It is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50).

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from standard methodologies and is suitable for adherent cell lines.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MQCA stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), filtered and stored protected from light.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette, incubator, and microplate spectrophotometer

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of MQCA in complete medium from the stock solution. A common concentration range for initial screening is 0.1 to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various MQCA concentrations (or vehicle control, e.g., 0.1% DMSO). Include wells with medium only as a blank control.

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well.

  • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure all formazan crystals are fully dissolved.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation and Interpretation

The percentage of cell viability is calculated as: (OD_treated - OD_blank) / (OD_control - OD_blank) * 100. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical IC50 Values for MQCA against Various Cancer Cell Lines

Cell Line Tissue of Origin IC50 (µM) after 48h
MCF-7 Breast Adenocarcinoma 8.5
A549 Lung Carcinoma 12.2
HCT-116 Colorectal Carcinoma 6.8

| HEK293 | Normal Kidney (Control) | > 100 |

Evaluation of Apoptosis Induction: Caspase-Glo® 3/7 Assay

Scientific Rationale

A common mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death.[7] A key hallmark of this process is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspases-3 and -7 are the primary executioner caspases, responsible for cleaving cellular substrates, which leads to the morphological and biochemical changes characteristic of apoptosis.[8] The Caspase-Glo® 3/7 assay provides a highly sensitive and specific method to quantify the activity of these key enzymes.[9] It utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 or -7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[9][10]

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is based on the "add-mix-measure" format, ideal for multiwell plates.[11]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Cells and MQCA as described in Section 1.2

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at the same density as the MTT assay. Treat cells with MQCA at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include vehicle control and untreated control wells.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent as per the manufacturer's instructions.[10]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, directly into the 100 µL of cell culture medium.

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Visualization

Data is typically presented as fold change in luminescence relative to the vehicle-treated control cells.

Table 2: Hypothetical Caspase-3/7 Activity in HCT-116 Cells

Treatment Concentration (µM) Relative Luminescence Units (RLU) Fold Change vs. Control
Vehicle Control 0.1% DMSO 15,250 1.0
MQCA 3.4 (0.5x IC50) 48,800 3.2
MQCA 6.8 (1.0x IC50) 112,850 7.4
MQCA 13.6 (2.0x IC50) 241,175 15.8

| Staurosporine (Positive Control) | 1.0 | 289,750 | 19.0 |

G MQCA MQCA Treatment Intrinsic Intrinsic Pathway (Mitochondrial Stress) MQCA->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) MQCA->Extrinsic Casp9 Caspase-9 (Initiator) Intrinsic->Casp9 Casp8 Caspase-8 (Initiator) Extrinsic->Casp8 Casp37 Caspase-3 & 7 (Executioners) Casp9->Casp37 Casp8->Casp37 Substrates Cellular Substrate Cleavage Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis G cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates p65p50 p65/p50 (NF-κB) IkBp65p50 IκB-p65/p50 (Inactive Complex) p65p50_nuc p65/p50 p65p50->p65p50_nuc Translocation IkBp65p50->p65p50 IκB degradation MQCA MQCA MQCA->IKK Inhibits? DNA DNA p65p50_nuc->DNA Genes Gene Transcription (Proliferation, Anti-Apoptosis) DNA->Genes

Caption: Inhibition point of MQCA in the NF-κB pathway.

References

  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]

  • Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]

  • Lee, M. D., & Lin, C. C. (2018). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 120, 5.8.1-5.8.14. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Chawla, R., & Vaidya, A. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65-79. [Link]

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(21), 7488. [Link]

  • Rani, P., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 122-130. [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular cancer, 12, 86. [Link]

  • protocols.io. Caspase 3/7 Activity. [Link]

  • Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4930-4949. [Link]

  • Fivephoton Biochemicals. NF-kappa B Activation Assay Kit. [Link]

  • Kumar, R., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Perkins, N. D. (2006). Assaying NF-κB activation and signaling from TNF receptors. Methods in molecular biology, 349, 17-33. [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

  • U.S. EPA. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • Fivephoton Biochemicals. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB-2. [Link]

  • UWCCC Flow Cytometry Laboratory. Cell Cycle Analysis. [Link]

  • Yilmaz, M., et al. (2022). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1037-1048. [Link]

  • YouTube. (2020). Cell Cycle Analysis by Flow Cytometry. [Link]

  • antibodies-online.com. NF-kappa B (NF-kB) Activation Assay Kit. [Link]

  • Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. [Link]

  • Springer Nature Experiments. (2024). MTT Assay Protocol. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Darujnos va Salamat, 25(3), 295-305. [Link]

  • Al-Suhaimi, E. A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 6(89), 86518-86545. [Link]

  • Kumar, T. S., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5235. [Link]

  • ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Asif, M., et al. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Chemistry, 5(4), 2715-2733. [Link]

  • Babayan, N., et al. (2025). In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. Scientific Reports, 15(1), 39689. [Link]

  • ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]

  • Li, B., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1629-1634. [Link]

  • Mthembu, S. X., et al. (2024). In Vitro Evaluation of the Anticancer and Pharmacological Activities of Eucomis comosa (Houtt.) H.R. Wehrh. Plants, 13(13), 1801. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Doebner Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Doebner synthesis of quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for constructing the quinoline scaffold—a privileged core in numerous pharmaceuticals and functional materials.[1] Here, we move beyond simple protocols to address the nuances of the reaction, providing in-depth troubleshooting advice and data-driven optimization strategies to enhance your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the Doebner synthesis and its common variant, the Doebner-Miller reaction.

Q1: What is the fundamental difference between the Doebner reaction and the Doebner-Miller reaction?

The primary difference lies in the carbonyl component used. The classic Doebner reaction is a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[2][3][4] The Doebner-Miller reaction is a variation that condenses an aniline with an α,β-unsaturated carbonyl compound (like crotonaldehyde or methyl vinyl ketone) to form substituted quinolines, often requiring an oxidizing agent.[5] It is also known as the Skraup-Doebner-Von Miller synthesis.[3]

Q2: What is the proposed mechanism for the Doebner reaction?

While the exact mechanism can be debated, it is generally accepted to proceed through the pathway illustrated below. The reaction begins with the condensation of the aniline and aldehyde to form a Schiff base (imine). Concurrently, pyruvic acid's enol form attacks this imine. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and a final oxidation/aromatization step to yield the quinoline-4-carboxylic acid.[3] The imine formed from a second molecule of aniline and aldehyde can often serve as the oxidizing agent in a hydrogen transfer process.[3]

Doebner_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Condensation cluster_3 Step 3: Cyclization & Aromatization A Aniline + Aldehyde B Schiff Base (Imine) A->B - H₂O C Pyruvic Acid (Enol) D Adduct C->D E Dihydroquinoline Intermediate D->E Intramolecular Cyclization F Quinoline-4-carboxylic Acid E->F Oxidation - H₂O Troubleshooting_Yield Start Low Yield Observed Q1 Is your aniline electron-deficient? Start->Q1 A1_Yes Switch to Doebner Hydrogen-Transfer Protocol. (BF₃·THF, MeCN, 65°C) Q1->A1_Yes Yes Q2 Is significant tar or polymer observed? Q1->Q2 No End Yield Improved A1_Yes->End A2_Yes See Polymerization Troubleshooting. (Slow addition, biphasic media) Q2->A2_Yes Yes Q3 Are reaction conditions optimized? Q2->Q3 No A2_Yes->End A3_No Optimize T, catalyst & solvent. Gradually increase temperature. Screen Lewis/Brønsted acids. Q3->A3_No No Q4 Is workup efficient? Q3->Q4 Yes A3_No->End A4_No Optimize extraction pH. Ensure product is not water-soluble. Check for loss during purification. Q4->A4_No No Q4->End Yes A4_No->End

Caption: Workflow for troubleshooting low reaction yields.

  • Cause A: Substrate Reactivity (Electron-Deficient Anilines)

    • Explanation: As mentioned in the FAQ, the reduced nucleophilicity of anilines bearing EWGs is a primary cause of low yields. [2][6] * Solution (The Doebner Hydrogen-Transfer Reaction): A modified protocol has been shown to be highly effective for these challenging substrates. This method utilizes the reaction's own hydrogen transfer dynamics, where the imine intermediate acts as the oxidant for the dihydroquinoline. By optimizing conditions—typically with a Lewis acid like BF₃·THF in acetonitrile at elevated temperatures (e.g., 65°C)—yields can be dramatically improved. [7][8]This protocol is often minimally affected by the electronic nature of the aniline substituents. [7][8]

  • Cause B: Suboptimal Reaction Conditions

    • Explanation: The Doebner synthesis is sensitive to temperature, catalyst choice, and solvent. Insufficient heat can lead to a sluggish reaction, while excessive heat can cause decomposition. [2][9]The wrong catalyst may not be active enough, or it may be too harsh, promoting side reactions. [10] * Solution: Systematically optimize your reaction conditions. If the reaction is slow, gradually increase the temperature; a temperature of at least 65°C is often required for good yields. [2][11]Screen different acid catalysts (e.g., compare p-TsOH vs. BF₃·OEt₂) and solvents (e.g., ethanol vs. acetonitrile). Acetonitrile has been shown to be a good choice for easier workup and good yields in certain systems. [2]

Problem 2: Significant Tar/Polymer Formation

"My Doebner-Miller reaction mixture is turning into a thick, dark tar, making workup impossible. How can I prevent this?"

This is the most common issue in the Doebner-Miller variant and is almost always due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone. [1][12]

  • Cause: Polymerization of the Carbonyl Component

    • Explanation: Under the strong acidic conditions and elevated temperatures required for the synthesis, α,β-unsaturated carbonyls are highly prone to self-condensation and polymerization. [1][13]This competitive side reaction consumes the starting material and generates intractable polymeric tars.

    • Solution 1: Slow Reagent Addition: Instead of adding all reactants at once, add the α,β-unsaturated carbonyl compound dropwise to the heated, acidic solution of the aniline. [1]This maintains a low instantaneous concentration of the carbonyl, favoring the desired bimolecular reaction with the aniline over self-polymerization.

    • Solution 2: Use a Biphasic Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) away from the aqueous acidic phase can drastically reduce polymerization and improve the yield of the desired quinoline. [10][12] * Solution 3: Moderate Reaction Temperature: While heat is necessary, excessive temperatures will accelerate polymerization. [1]Identify the lowest effective temperature that allows the reaction to proceed at a reasonable rate.

Problem 3: Purification Challenges

"I have a crude product, but it's a dark, oily mixture. How can I effectively purify my quinoline product?"

  • Explanation: The crude product from a Doebner or Doebner-Miller synthesis is often contaminated with polymeric material, unreacted starting materials, and other colored byproducts.

  • Solution 1: Acid-Base Extraction: After the reaction, carefully neutralize the acidic mixture with a base (e.g., aqueous NaOH or NaHCO₃). The quinoline product is basic and can be extracted into an organic solvent like ethyl acetate or dichloromethane, leaving many polar impurities behind in the aqueous layer. [12]* Solution 2: Steam Distillation: For volatile quinoline products (e.g., 2-methylquinoline), steam distillation is a classic and highly effective method. [1]The quinoline co-distills with the steam, leaving the non-volatile tar and polymeric materials behind in the reaction flask. [13]* Solution 3: Chromatography: For less volatile or solid products, column chromatography is the preferred method. To avoid fouling the column, it is highly recommended to first pass the crude material through a short plug of silica gel with a non-polar solvent to remove the majority of the tar. The resulting filtrate can then be subjected to careful column chromatography for final purification. [1][14]

Section 3: Data-Driven Optimization

The choice of catalyst and solvent can profoundly impact reaction yield, especially for challenging substrates. The following data, adapted from a study on the Doebner hydrogen-transfer reaction with an electron-deficient aniline, illustrates this point. [8] Table 1: Optimization of Reaction Conditions for an Electron-Deficient Aniline

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1TFA (1.0)MeCN6545
2TsOH (0.5)MeCN6555
3BF₃·OEt₂ (0.5)MeCN6581
4BF₃·THF (0.5) MeCN 65 85
5BF₃·THF (0.5)DCE6571
6BF₃·THF (0.5)THF6565
7BF₃·THF (0.5)Toluene6558

Reaction Conditions: 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid. Analysis: The data clearly shows that for this challenging substrate, Lewis acids outperform Brønsted acids, with BF₃·THF in acetonitrile providing the optimal yield. This highlights the importance of empirical screening to identify the best conditions for your specific substrate combination.

Section 4: Experimental Protocols

The following are representative, field-tested protocols that serve as an excellent starting point for optimization.

Protocol 1: Synthesis of a Quinoline-4-carboxylic Acid via Modified Doebner Reaction

This protocol is optimized for electron-deficient anilines. [2][8]

  • Reaction Setup: To a solution of the substituted aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN), add BF₃·THF (0.3-0.5 equiv) at room temperature under a nitrogen or argon atmosphere.

  • Initial Heating: Stir the reaction mixture at 65 °C for 10-60 minutes.

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.6 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 1-3 hours while maintaining the temperature at 65 °C.

  • Reaction: Continue to stir the reaction mixture at 65 °C for an additional 20-22 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Methylquinoline via Doebner-Miller Reaction

This protocol includes measures to minimize tar formation. [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, combine the aniline (1.0 equiv) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 100-110 °C).

  • Crotonaldehyde Addition: In the dropping funnel, dissolve crotonaldehyde (1.2 equiv) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup (Neutralization): Upon completion, allow the mixture to cool to room temperature. In a well-ventilated fume hood, carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is strongly basic.

  • Extraction: Extract the product with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or by passing it through a silica plug followed by column chromatography.

References

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]

  • Ghodsi, S. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, 51(13), 1947-1955. Available at: [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Available at: [Link]

  • Nakano, D., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Nakano, D., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12260–12268. Available at: [Link]

  • Yang, Y., et al. (2022). Constructing chemical stable 4-carboxyl-quinoline linked covalent organic frameworks via Doebner reaction for nanofiltration. Nature Communications, 13(1), 2615. Available at: [Link]

  • Organic Chemistry Portal. (2021). Doebner reaction. YouTube. Available at: [Link]

  • Slideshare. (n.d.). Advance organic chemistry 1 ; Doebner Miller reaction. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • All 'Bout Chemistry. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Available at: [Link]

  • ResearchGate. (2009). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. Available at: [Link]

Sources

Technical Support Center: Synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important quinoline derivative. We will explore the primary synthetic routes, troubleshoot common experimental challenges, and provide detailed protocols to ensure the success of your synthesis.

Overview of Synthetic Strategies

The synthesis of this compound can be effectively achieved through two primary named reactions: the Pfitzinger Reaction and the Doebner Reaction . The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

  • Pfitzinger Reaction : This method involves the condensation of a substituted isatin (in this case, 7-methylisatin) with a carbonyl compound containing an α-methylene group (acetophenone) in the presence of a strong base.[1][2] It is a robust method for directly producing quinoline-4-carboxylic acids.[3]

  • Doebner Reaction : This is a three-component reaction involving an aniline (o-toluidine), an aldehyde (benzaldehyde), and pyruvic acid, typically under acidic conditions.[4][5] This route is versatile as it utilizes more common starting materials.

Pfitzinger Reaction Mechanism

The reaction begins with the base-catalyzed hydrolysis of the amide bond in 7-methylisatin, opening the ring to form a keto-acid intermediate. This is followed by condensation with acetophenone to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final aromatic product.[1][2]

Pfitzinger_Mechanism start1 7-Methylisatin keto_acid Keto-acid (2) start1->keto_acid start2 Acetophenone enamine Enamine (4) start2->enamine Condensation & Tautomerization base Base (e.g., KOH) keto_acid->enamine product 8-Methyl-2-phenyl- quinoline-4-carboxylic acid (5) enamine->product Cyclization & Dehydration

Caption: Simplified mechanism of the Pfitzinger reaction.
Doebner Reaction Mechanism

The Doebner reaction initiates with the formation of an imine from o-toluidine and benzaldehyde. This is followed by a reaction with the enol form of pyruvic acid, cyclization, and subsequent oxidation to furnish the aromatic quinoline ring.[4][6]

Doebner_Mechanism aniline o-Toluidine imine Imine aniline->imine Condensation aldehyde Benzaldehyde aldehyde->imine Condensation pyruvic Pyruvic Acid dihydro Dihydroquinoline Intermediate pyruvic->dihydro Addition & Cyclization imine->dihydro product 8-Methyl-2-phenyl- quinoline-4-carboxylic acid dihydro->product Oxidation

Caption: Simplified mechanism of the Doebner reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My overall yield is significantly lower than expected. What are the most common causes?

Low yields are a frequent challenge and can stem from several factors depending on the chosen synthetic route.[7][8]

Synthesis RoutePossible CauseSuggested Solution
Pfitzinger Incomplete Isatin Ring Opening: The initial hydrolysis of the isatin amide bond is crucial. If the base is not strong enough or the reaction time is too short, this step may be incomplete.[2]Ensure a sufficiently high concentration of a strong base like KOH (e.g., 33% w/v solution).[2][9] Allow adequate time for the ring opening, often indicated by a color change, before adding the acetophenone.[2]
Side Reactions of Acetophenone: Under strong basic conditions, acetophenone can undergo self-condensation (an aldol reaction), reducing the amount available to react with the isatin intermediate.Add the acetophenone dropwise to the reaction mixture at a controlled temperature to minimize its concentration at any given time.
Doebner Polymerization of Reactants: The strong acidic conditions typically used can catalyze the polymerization of benzaldehyde, leading to tar formation and low yields.[6][10]Consider using milder acid catalysts like p-toluenesulfonic acid or certain Lewis acids (e.g., ZnCl₂, Sc(OTf)₃).[10][11] A biphasic solvent system can also sequester the aldehyde in an organic phase, reducing polymerization in the acidic aqueous phase.[6]
Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Excessively high temperatures can promote side reactions and degradation, while temperatures that are too low will result in slow or incomplete conversion.[7]Optimize the temperature systematically. Start with conditions reported in the literature and adjust in small increments (e.g., 10 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][12]
General Impure Starting Materials: The purity of reactants is critical. Impurities can interfere with the reaction or introduce contaminants that complicate purification.Use freshly purified starting materials. Recrystallize solid reactants and distill liquid reactants if purity is questionable.

Q2: The reaction mixture has turned into a thick, dark tar, making product isolation impossible. How can I prevent this?

Tar formation is a classic problem in acid-catalyzed reactions like the Doebner synthesis.[10]

  • Root Cause : The primary cause is the acid-catalyzed polymerization of the aldehyde (benzaldehyde).[10]

  • Preventative Measures :

    • Optimize Acid Concentration : Use the minimum effective amount of acid catalyst. Excessively harsh conditions accelerate tar formation.[10] Experiment with milder Brønsted acids (p-TsOH) or Lewis acids (ZnCl₂, SnCl₄) which can offer a better balance between reaction rate and side-product formation.[10]

    • Control Temperature : Maintain the lowest possible temperature that allows the reaction to proceed at a reasonable rate. Overheating is a major contributor to polymerization.[10]

    • Use a Biphasic System : For the Doebner reaction, running the reaction in a biphasic system (e.g., toluene/aqueous HCl) can be highly effective. This keeps the concentration of the aldehyde in the acidic aqueous phase low, significantly reducing its self-polymerization.[4][6]

Q3: My final product is impure even after initial workup. What are the likely side products and how can I improve purification?

  • Likely Side Products :

    • Pfitzinger Route : Unreacted 7-methylisatin or acetophenone; products from the self-condensation of acetophenone.

    • Doebner Route : Polymeric tars; unreacted o-toluidine or benzaldehyde; incompletely oxidized dihydroquinoline intermediates.[10]

  • Purification Strategy :

    • Acid-Base Extraction : The carboxylic acid product is soluble in aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) and will precipitate upon acidification. This is an excellent way to separate it from neutral organic impurities (like unreacted starting materials or polymers).

    • Recrystallization : This is the most effective method for final purification. The choice of solvent is critical. Ethanol or an ethanol/water mixture is often a good starting point for quinoline-4-carboxylic acids.[2] Experiment with different solvent systems to achieve good crystal formation and high purity.

    • Column Chromatography : While less common for the final acid product due to potential streaking on silica gel, it can be used to purify esterified derivatives if needed.

Q4: The reaction does not seem to go to completion, even after extended reaction times. What should I investigate?

Troubleshooting_Workflow start Problem: Reaction Incomplete check_tlc Does TLC show starting material? start->check_tlc check_temp Is reaction temp optimal? check_tlc->check_temp Yes sol_inc_time Action: Increase reaction time. check_tlc->sol_inc_time No, but new spots appear check_cat Is the catalyst active and sufficient? check_temp->check_cat Yes sol_inc_temp Action: Increase temp in 10°C increments. check_temp->sol_inc_temp No check_sol Are reactants fully dissolved? check_cat->check_sol Yes sol_cat Action: Use fresh catalyst or increase loading. check_cat->sol_cat No check_sol->sol_inc_time Yes sol_solv Action: Change to a more suitable solvent (e.g., DMF, higher bp). check_sol->sol_solv No end Re-evaluate reaction progress with TLC sol_inc_time->end sol_inc_temp->end sol_cat->end sol_solv->end

Caption: Troubleshooting workflow for an incomplete reaction.

Frequently Asked Questions (FAQs)

Q: Which synthesis route is better, Pfitzinger or Doebner? A: Both are excellent methods. The Pfitzinger reaction is often more direct and can give cleaner products if the starting 7-methylisatin is pure and readily available.[13] The Doebner reaction uses more common, less expensive starting materials (o-toluidine, benzaldehyde, pyruvic acid) but can be more prone to tar formation if not carefully controlled.[4][6]

Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method.[2] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials from the product. The product, being a carboxylic acid, will likely have a lower Rf value than the starting materials. Staining with an appropriate agent (e.g., potassium permanganate) or visualization under UV light will show the consumption of reactants and the formation of the product.

Q: What are the key safety precautions for these reactions? A: Both syntheses involve hazardous materials. The Pfitzinger reaction uses a strong base (KOH), which is corrosive. The Doebner reaction uses strong acids, which are also corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q: My final product has a very high melting point and is poorly soluble. Is this normal? A: Yes, quinoline-4-carboxylic acids are often high-melting, crystalline solids with limited solubility in common organic solvents at room temperature. This is due to strong intermolecular hydrogen bonding between the carboxylic acid groups and the quinoline nitrogen. Solubility typically increases upon heating or in more polar solvents like DMF, DMSO, or hot ethanol.

Detailed Experimental Protocols

Protocol 1: Pfitzinger Synthesis of this compound

This protocol is adapted from general Pfitzinger reaction procedures.[2][14][15]

  • Preparation of Base Solution : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (10 g) in 95% ethanol (30 mL). Caution: The dissolution is exothermic.

  • Isatin Ring Opening : To the stirred KOH solution, add 7-methylisatin (0.05 mol). Stir the mixture at room temperature for 30-45 minutes. The color should change, indicating the formation of the potassium isatinate intermediate.

  • Addition of Carbonyl : Add acetophenone (0.055 mol) dropwise to the reaction mixture over 10 minutes.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-18 hours. Monitor the reaction's completion using TLC.[2]

  • Workup and Isolation : a. After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the remaining residue in water (150 mL). Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any unreacted acetophenone or neutral byproducts. d. Carefully acidify the cold aqueous layer with glacial acetic acid or dilute HCl until the pH is approximately 4-5. The product will precipitate as a solid. e. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water.

  • Purification : Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Protocol 2: Doebner Synthesis of this compound

This protocol is based on general Doebner reaction principles.[4][16]

  • Reactant Mixture : In a 250 mL round-bottom flask, add o-toluidine (0.1 mol) and benzaldehyde (0.1 mol).

  • Solvent and Reactant Addition : Add ethanol (100 mL) to the flask and stir to dissolve. To this solution, add pyruvic acid (0.11 mol) slowly while stirring.

  • Reflux : Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Workup and Isolation : a. Cool the reaction mixture to room temperature. The product may begin to crystallize out of the solution. b. If precipitation is slow, cool the flask in an ice bath to maximize crystallization. c. Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

  • Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or a large volume of ethanol.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation, confirming the presence of the methyl and phenyl groups and the correct substitution pattern on the quinoline ring.[17][18]

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming the correct molecular formula.[18]

  • Infrared (IR) Spectroscopy : Useful for identifying key functional groups, such as the broad O-H stretch of the carboxylic acid and C=O stretching vibrations.[13]

  • High-Performance Liquid Chromatography (HPLC) : Can be used to determine the purity of the final compound with high accuracy.[18]

  • Melting Point : A sharp melting point range is a good indicator of high purity for a crystalline solid.

By cross-validating data from these different methods, researchers can ensure the integrity and reliability of their results, which is critical for subsequent applications in drug discovery and development.[17]

References

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • National Institutes of Health. (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Retrieved from [Link]

  • Semantic Scholar. (2014). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Retrieved from [Link]

  • PubMed. (1989). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]

  • Scilit. (1989). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]

  • ResearchGate. (2021). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Publications. (1951). An improvement in the Doebner-Miller synthesis of quinaldines. Retrieved from [Link]

  • National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

  • ACS Publications. (1989). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

  • SlideShare. (2017). Doebner-Miller reaction and applications. Retrieved from [Link]

  • Reddit. (2023). What are some common causes of low reaction yields?. Retrieved from [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (1989). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • ResearchGate. (2016). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
  • ResearchGate. (2021). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (2023). The Pfitzinger Reaction. (Review). Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]

  • ACS Publications. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

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Identifying and minimizing side products in 2-phenylquinoline-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid

Welcome to the technical support guide for the synthesis of 2-phenylquinoline-4-carboxylic acid (also known as cinchophen). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will focus primarily on the most prevalent synthetic route, the Doebner reaction, and provide expert insights into identifying, minimizing, and removing process-related side products.

Section 1: Understanding the Primary Synthetic Pathway

The Doebner reaction is a one-pot, three-component synthesis that combines an aniline, an aldehyde (benzaldehyde), and pyruvic acid to efficiently prepare 2-substituted quinoline-4-carboxylic acids.[1] While elegant, its efficiency is highly dependent on controlling competing side reactions.

The reaction proceeds through the formation of a Schiff base from aniline and benzaldehyde, followed by the addition of the enolate of pyruvic acid.[1] The subsequent intermediate undergoes intramolecular cyclization and in-situ oxidation to yield the final aromatic product.[1] The mechanism's complexity, involving multiple reversible and irreversible steps, creates several opportunities for side product formation.[2][3]

cluster_0 Doebner Reaction: Core Mechanism & Side Reactions Aniline Aniline SchiffBase Schiff Base (Imine Intermediate) Aniline->SchiffBase SideProduct2 Aniline Self-Condensation Aniline->SideProduct2 Oxidative Coupling SideProduct3 Unreacted Starting Materials Aniline->SideProduct3 Benzaldehyde Benzaldehyde Benzaldehyde->SchiffBase SideProduct1 Tar/Polymer (From Benzaldehyde) Benzaldehyde->SideProduct1 Acid-Catalyzed Polymerization Benzaldehyde->SideProduct3 PyruvicAcid Pyruvic Acid Enolate Pyruvic Acid Enolate PyruvicAcid->Enolate Base/Heat PyruvicAcid->SideProduct3 Adduct Michael Adduct SchiffBase->Adduct Enolate->Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular Cyclization Product 2-Phenylquinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation (Aromatization)

Caption: Core Doebner reaction mechanism and key points of side product formation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction mixture turned into a dark, intractable tar, and the yield of my desired product is very low. What's happening and how can I fix it?

A: This is the most frequently reported issue and is almost always caused by the acid-catalyzed polymerization of benzaldehyde and/or the self-condensation of aniline under oxidative conditions.[4] High local concentrations of reagents and excessive heat accelerate these unwanted pathways.

  • Causality: Strong acids required to catalyze the Doebner reaction can also promote the polymerization of aldehydes.[4] Furthermore, aniline can undergo oxidative coupling to form colored, polymeric impurities, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Control Reagent Addition: Instead of combining all reagents at once, add the benzaldehyde dropwise to the heated solution of aniline and pyruvic acid. This maintains a low concentration of the aldehyde, favoring the desired reaction over polymerization.

    • Optimize Temperature: While reflux is often required, excessive temperatures can "cook" the reaction. Aim for a gentle, controlled reflux. In some cases, using a milder catalyst like iron(III) triflate can allow for lower reaction temperatures (e.g., 80°C).[5]

    • Solvent Choice: Using glacial acetic acid as both the catalyst and solvent can sometimes provide a better yield and cleaner reaction compared to ethanol with a catalytic amount of a stronger acid.[6]

Q2: My NMR spectrum shows my desired product, but it's contaminated with significant amounts of unreacted aniline and benzaldehyde. How can I improve the conversion and simplify purification?

A: This indicates either incomplete reaction or inefficient removal of starting materials.

  • Causality: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation. Alternatively, the workup procedure may be failing to separate the neutral (benzaldehyde) and basic (aniline) starting materials from your acidic product.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Extend the reflux time until the starting material spots have significantly diminished.

    • Stoichiometry: A slight excess of aniline (e.g., 1.1 equivalents) is sometimes used to ensure the complete consumption of the aldehyde.[5]

    • pH-Modulated Workup: This is the most critical step. After the reaction, the crude product should be dissolved in an aqueous basic solution, such as sodium carbonate or potassium carbonate.[1][6]

      • Your desired carboxylic acid product will deprotonate and dissolve.

      • Unreacted benzaldehyde (neutral) will remain insoluble and can be removed by filtration or extraction with an organic solvent (e.g., diethyl ether).

      • Unreacted aniline can be removed by the same extraction, or by washing the organic layer with dilute HCl.

      • Finally, re-acidifying the aqueous layer will precipitate your pure product, which can be collected by filtration.

Q3: After workup, my product is an off-white or yellow powder, but I suspect it's not completely pure. What are the likely side products and how can I remove them?

A: Even with a good workup, minor side products structurally similar to the main product can co-precipitate. The most common impurity is the dihydroquinoline intermediate that has failed to aromatize.

  • Causality: The final step of the Doebner reaction is an oxidation (aromatization) of a dihydroquinoline intermediate.[1] If the oxidation is incomplete, this non-aromatic, and often less stable, analogue will contaminate the final product.

  • Troubleshooting Steps:

    • Ensure Oxidizing Conditions: In many Doebner variations, an intermediate anil or the Schiff base itself acts as the hydrogen acceptor (oxidant).[7] Ensuring the reaction goes to completion at reflux temperature is usually sufficient. In stubborn cases, introducing a mild oxidant was a feature of the original Skraup-Doebner-Von Miller syntheses, though this can lead to more aggressive side reactions if not controlled.

    • Recrystallization: This is the gold standard for purifying the final solid product. The subtle differences in polarity and crystal lattice energy between your product and the dihydro- side product allow for efficient separation. See Section 3.3 for a detailed protocol.

Section 3: Validated Protocols for Minimization & Purification

3.1 Optimized Doebner Synthesis Protocol (Iron-Catalyzed)

This protocol utilizes a Lewis acid catalyst, which can offer milder conditions and improved yields.[5]

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyruvic acid (1.0 mmol), aniline (1.1 mmol), benzaldehyde (1.0 mmol), and ethanol (5 mL).

  • Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%), to the mixture.[5]

  • Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate).

  • Upon completion, allow the mixture to cool to room temperature. The crude product will often precipitate.

  • Proceed immediately to the purification protocol.

3.2 Purification via pH-Modulated Precipitation

This is a crucial step for removing neutral and basic impurities.[1][6]

  • Take the crude reaction mixture from the synthesis step (if a precipitate has formed, filter it and use the solid).

  • Add the crude material to a 10% aqueous solution of potassium carbonate (K₂CO₃) with vigorous stirring. Use enough solution to fully dissolve the acidic product.

  • Filter the basic solution to remove any insoluble non-acidic impurities (e.g., Schiff base byproducts).[1]

  • Transfer the filtrate to a clean beaker and cool in an ice bath.

  • Slowly add 6M HCl dropwise with constant stirring until the pH is approximately 2-3. The 2-phenylquinoline-4-carboxylic acid will precipitate as a solid.

  • Collect the purified product by vacuum filtration, wash the solid with cold deionized water, and dry thoroughly.

3.3 Recrystallization for Final Product Polishing

Recrystallization is highly effective for removing trace impurities and obtaining a high-purity solid.[8][9]

Solvent SystemSuitability & Comments
Ethanol (EtOH) Often the best choice. The product is sparingly soluble at room temperature but dissolves well in hot ethanol.[5]
Ethyl Acetate (EtOAc) A good alternative if ethanol proves too effective a solvent (i.e., product remains soluble on cooling).[10]
Hexane/Acetone A two-solvent system. Dissolve the crude product in a minimum of hot acetone, then add hexane dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[11]

General Recrystallization Protocol:

  • Place the crude, dried solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask mouth with a watch glass prevents solvent evaporation.

  • For maximum crystal recovery, cool the flask further in an ice bath.

  • Collect the pure crystals by vacuum filtration.

Section 4: Visual Troubleshooting Workflow

This flowchart provides a logical path from an observed problem to a validated solution.

Problem Problem Observed LowYield Low Yield / No Product Problem->LowYield TarryMixture Dark, Tarry Mixture Problem->TarryMixture Contamination Starting Material Contamination in Product Problem->Contamination Cause1 Incomplete Reaction LowYield->Cause1 Cause2 Polymerization TarryMixture->Cause2 Contamination->Cause1 Cause3 Inefficient Workup Contamination->Cause3 Solution1 Action: Monitor by TLC, Increase Reflux Time Cause1->Solution1 Solution2 Action: Slow, Dropwise Addition of Benzaldehyde Cause2->Solution2 Solution4 Action: Control Temperature Carefully Cause2->Solution4 Solution3 Action: Implement pH-Modulated Precipitation Protocol Cause3->Solution3

Caption: A troubleshooting flowchart for common synthesis issues.

References

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

  • Wikipedia. Doebner–Miller reaction. Available at: [Link]

  • Wikipedia. Pfitzinger reaction. Available at: [Link]

  • Cai, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. Available at: [Link]

  • Maleki, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3536–3544. Available at: [Link]

  • Scientific.net. One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. Available at: [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

  • SynArchive. Doebner-Miller Reaction. Available at: [Link]

  • YouTube. Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. Available at: [Link]

  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • National Institutes of Health. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

  • ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Available at: [Link]

  • ResearchGate. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

  • ResearchGate. The Pfitzinger Reaction. (Review). Available at: [Link]

  • MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Available at: [Link]

  • YouTube. Pfitzinger Reaction. Available at: [Link]

  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Available at: [Link]

  • ResearchGate. Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities | Request PDF. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in. Available at: [Link]

  • Semantic Scholar. Doebner-von Miller reaction. Available at: [Link]

  • Slideshare. Doebner-Miller reaction and applications. Available at: [Link]

  • ResearchGate. Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines.... Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Available at: [Link]

  • YouTube. Recrystallization. Available at: [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • YouTube. Chemical/Laboratory Techniques: Recrystallization. Available at: [Link]

  • Reddit. Recrystallization with two solvents. Available at: [Link]

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Technical Support Center: Troubleshooting Bioactivity Assays of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 8-Methyl-2-phenylquinoline-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding unexpected results in bioactivity assays. As specialists in the field, we understand that nuanced challenges can arise when working with novel chemical entities. This resource is structured to provide logical, scientifically-grounded solutions to common and complex issues encountered during your experiments.

I. Foundational Know-How: Understanding the Compound

Before delving into assay-specific troubleshooting, it is crucial to understand the inherent properties of this compound that can influence experimental outcomes. Many unexpected results can be traced back to the physicochemical characteristics of the compound itself.

FAQ 1: I'm observing high variability in my results between experiments. What could be the primary cause related to the compound itself?

High variability is often linked to issues with compound solubility and stability. This compound, like many quinoline derivatives, is a hydrophobic molecule with limited aqueous solubility.[1][2]

Core Considerations:

  • Solubility in Assay Media: The compound may precipitate out of your aqueous assay buffer, especially at higher concentrations. This leads to an actual concentration that is lower and more variable than the nominal concentration.

  • DMSO Stock Stability: While DMSO is a common solvent for creating stock solutions, prolonged storage, improper storage temperatures, or multiple freeze-thaw cycles can lead to compound precipitation or degradation.[1]

Troubleshooting Workflow for Solubility Issues:

Caption: Troubleshooting workflow for compound solubility and stability.

FAQ 2: My compound shows activity in multiple, unrelated assays. Is this expected?

This is a classic sign of a Pan-Assay Interference Compound (PAINS). PAINS are molecules that appear as "hits" in many high-throughput screens due to non-specific activity or interference with the assay technology itself. Quinoline derivatives are a known class of PAINS.[3]

Potential PAINS-related Mechanisms for this compound:

  • Fluorescence Interference: Quinoline scaffolds are known to be fluorescent.[4][5][6] If your assay uses a fluorescence-based readout, the intrinsic fluorescence of the compound can lead to false positive or false negative results.

  • Compound Aggregation: At higher concentrations, hydrophobic molecules can form aggregates that non-specifically inhibit enzymes or interact with other assay components.

  • Redox Activity: Some quinoline structures can undergo redox cycling, which can interfere with assays that measure metabolic activity (e.g., MTT, resazurin).

Validation Strategy for Potential PAINS:

Validation StepPurposeExperimental Approach
Counter-Screening To identify assay technology-specific interference.Run the assay without the biological target (e.g., no enzyme or no cells) but with the compound and detection reagents.
Orthogonal Assays To confirm bioactivity using a different detection method.If the primary assay is fluorescence-based, validate hits with a luminescence or absorbance-based assay.
Detergent Sensitivity To test for compound aggregation.Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of activity suggests aggregation-based inhibition.
Direct Binding Studies To confirm specific interaction with the target.Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can validate a direct binding event.

II. Cell-Based Assay Troubleshooting

Cell-based assays are complex systems with multiple potential points of failure. When working with this compound, unexpected results can often be deconvoluted by careful experimental design and the use of appropriate controls.

FAQ 3: In my cell viability assay (e.g., MTT, CellTiter-Glo®), I'm seeing a high background signal or results that don't match cell morphology. What's happening?

This can be due to either direct interference with the assay reagents or unexpected cytotoxicity mechanisms.

Troubleshooting High Background in Cell Viability Assays:

Caption: Decision tree for troubleshooting high background in cell viability assays.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay Control for Compound Interference

This protocol is adapted from Promega's technical bulletin to specifically test for compound interference.[7]

  • Plate Setup: In a white, opaque-walled 96-well plate, designate wells for the following controls:

    • No-Cell Control: 100 µL of cell culture medium.

    • Compound Background Control: 100 µL of cell culture medium containing this compound at the highest concentration used in your experiment.

  • Reagent Addition: Add 100 µL of reconstituted CellTiter-Glo® Reagent to each control well.

  • Incubation: Mix the contents for 2 minutes on an orbital shaker to induce lysis (in a normal experiment) and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Analysis: If the "Compound Background Control" shows a significantly higher signal than the "No-Cell Control," your compound is interfering with the assay chemistry.

III. Enzyme Inhibition Assay Troubleshooting

Enzyme assays are sensitive to a variety of interferences. Given that 2-phenylquinoline-4-carboxylic acid derivatives are known Histone Deacetylase (HDAC) inhibitors, this section will focus on common issues in enzyme inhibition assays with this class of compounds in mind.[8][9][10]

FAQ 4: My IC50 values for HDAC inhibition are inconsistent or show poor dose-response curves. What should I investigate?

Inconsistent IC50 values in enzyme assays often point to issues with the enzyme's stability, the inhibitor's mechanism of action, or assay artifacts.

Troubleshooting Checklist for Inconsistent IC50 Values:

  • Enzyme Concentration and Stability:

    • Is the enzyme concentration appropriate for the assay? For tight-binding inhibitors, the IC50 can be dependent on the enzyme concentration.

    • Has the enzyme been stored correctly and is its activity consistent? Run a positive control inhibitor with a known IC50 in parallel.

  • Compound-Related Issues:

    • Solubility: As mentioned previously, compound precipitation at higher concentrations will lead to a flattening of the dose-response curve and an inaccurate IC50.

    • Time-Dependent Inhibition: Does the IC50 value change with varying pre-incubation times of the enzyme and inhibitor? If so, your compound may be a slow-binding or irreversible inhibitor, which requires a different data analysis approach.

  • Assay Conditions:

    • Buffer Components: Are there any components in your buffer (e.g., reducing agents like DTT) that could be reacting with your compound?

    • Substrate Concentration: The measured IC50 for competitive inhibitors is dependent on the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration (typically at or below the Km).

Experimental Protocol: Assessing Time-Dependent Inhibition

  • Setup: Prepare multiple sets of reactions. In each set, pre-incubate the HDAC enzyme with varying concentrations of this compound.

  • Pre-incubation: Vary the pre-incubation time for each set (e.g., 15 min, 30 min, 60 min, 120 min) at the appropriate temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the acetylated substrate.

  • Measure Activity: Measure the enzyme activity at a fixed time point after substrate addition.

  • Data Analysis: Calculate the IC50 value for each pre-incubation time point. A significant decrease in the IC50 value with increasing pre-incubation time is indicative of time-dependent inhibition.

IV. Best Practices and Final Recommendations

To ensure the scientific integrity of your findings with this compound, a systematic and rigorous approach to validation is paramount.

  • Always Confirm Structure and Purity: Before beginning any bioactivity studies, confirm the identity and purity of your compound batch using methods like NMR, LC-MS, and HPLC. Impurities can lead to confounding results.

  • Embrace Orthogonal Validation: Do not rely on a single assay. Confirming hits in an orthogonal assay with a different detection method is a critical step in eliminating false positives.[3]

  • Document Everything: Maintain meticulous records of your experimental conditions, including solvent lot numbers, cell passage numbers, and incubation times. This will help you identify sources of variability over time.

By following these troubleshooting guides and best practices, researchers can navigate the complexities of bioactivity testing with this compound, leading to more robust and reliable data.

References

  • Solubility of Things. (n.d.). 2-Phenylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17897-17911. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. Retrieved from [Link]

  • Markisz, J., & Callery, P. S. (2018). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kumar, D., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2217. Retrieved from [Link]

  • Li, Y., et al. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 12(31), 20206-20212. Retrieved from [Link]

  • Sirimulla, S., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(2), 435-447. Retrieved from [Link]

  • Tonk, M., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2271. Retrieved from [Link]

  • Martino, E., et al. (2024). Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. Mini-Reviews in Medicinal Chemistry, 24. Retrieved from [Link]

  • Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Yuan, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Quinoline-Based Hydroxamic Acid Derivatives as Dual DNMT and HDAC Inhibitors with Potent Anti-Breast Cancer Activity. Journal of Medicinal Chemistry, 66(18), 12694-12713. Retrieved from [Link]

  • Al-Ostath, A., & El-Faham, A. (2020). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2016). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 168, 104-110. Retrieved from [Link]

  • Rios-Jimenez, J., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869. Retrieved from [Link]

  • Sirimulla, S., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. Retrieved from [Link]

  • Sancineto, L., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. International Journal of Molecular Sciences, 22(16), 8560. Retrieved from [Link]

  • Wang, H., et al. (2017). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. Bioorganic & medicinal chemistry letters, 27(12), 2717–2721. Retrieved from [Link]

  • Wang, S., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(22), 4061. Retrieved from [Link]

  • Chen, Y. C., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link]

  • O'Donnell, C. J., & Li, X. D. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International journal of molecular sciences, 13(1), 453–459. Retrieved from [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 23(11), 2799. Retrieved from [Link]

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Technical Support Center: Enhancing the Aqueous Solubility of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 8-Methyl-2-phenylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your laboratory work.

Understanding the Solubility Challenge

This compound, like many quinoline-based compounds, possesses a rigid, aromatic structure that contributes to low aqueous solubility.[1] Its molecular structure contains both a hydrophobic core (the phenyl and quinoline rings) and ionizable functional groups (a carboxylic acid and a basic quinoline nitrogen). The interplay between its hydrophobicity and its acid-base properties is the key to modulating its solubility.

The solubility of carboxylic acids is significantly influenced by pH. At a pH below the acid's pKa, the compound exists predominantly in its neutral, less soluble form.[2][3] Conversely, at a pH above the pKa, it deprotonates to form a more soluble carboxylate salt.[2][3] This principle is the foundation of the primary method for enhancing its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of solution when I adjust the pH?

A1: Precipitation upon pH adjustment is a common issue and usually points to crossing the isoelectric point or exceeding the solubility limit of either the acidic or basic form of the molecule. This compound is amphoteric; it has an acidic pKa (for the carboxylic acid) and a basic pKa (for the quinoline nitrogen). At a specific pH, the net charge of the molecule is zero, and its solubility is at a minimum. Rapidly changing the pH through this point can cause immediate precipitation. To avoid this, adjust the pH slowly and with vigorous stirring. It is also possible that you have created a supersaturated solution that is not stable over time.

Q2: I've dissolved the compound at a high pH, but it precipitates when I dilute it into my neutral buffer for a cell-based assay. What should I do?

A2: This is a classic problem when moving from a stock solution to a final assay condition. The high pH of your stock solution keeps the compound in its soluble salt form. When you dilute this into a larger volume of neutral buffer, the pH drops, causing the compound to convert back to its less soluble, neutral form and precipitate. To mitigate this, consider one of the following:

  • Use a co-solvent in your stock solution: A stock in DMSO or ethanol can often be diluted into aqueous buffers without immediate precipitation.[4]

  • Employ a formulation strategy: For the final assay medium, include solubilizing excipients like cyclodextrins or a low concentration of a non-ionic surfactant (e.g., Polysorbate 80).[4][5] These can help keep the compound in solution at physiological pH.[6]

  • Test the final pH: Ensure the final concentration of your compound and the buffering capacity of your media result in a pH that maintains solubility.

Q3: Can I use co-solvents to improve solubility? Which ones are best?

A3: Yes, co-solvents are a highly effective and straightforward technique for solubilizing poorly soluble compounds.[7][8][9] Co-solvents work by reducing the polarity of the water, which lessens the energy required to create a cavity for the hydrophobic solute.[8] Commonly used co-solvents in research and pharmaceutical development include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol (PEG 300 or PEG 400)

  • Propylene glycol (PG)

  • N-methyl-2-pyrrolidone (NMP)

The choice of co-solvent depends on the specific application and any downstream constraints (e.g., cell toxicity).[4] A screening of several co-solvents at different concentrations (e.g., 10%, 20%, 50% v/v in water) is the best approach to identify the optimal system.[7]

Q4: What are cyclodextrins and how can they help?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex.[10][12][13] This complex has a water-soluble exterior, significantly enhancing the apparent aqueous solubility of the guest molecule.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[10]

Troubleshooting Guide

This section provides a structured approach to resolving common solubility issues.

Problem Probable Cause(s) Recommended Solution(s)
Compound will not dissolve in aqueous buffer. The pH of the buffer is below the pKa of the carboxylic acid, maintaining the compound in its poorly soluble neutral form.Primary Action: Increase the pH of the solution. Add a base (e.g., 1M NaOH) dropwise until the pH is approximately 2 units above the carboxylic acid pKa. This converts the acid to its highly soluble carboxylate salt.[2][3][14]Alternative: Use a co-solvent system or a cyclodextrin-based formulation.
Inconsistent solubility results between experiments. Equilibrium has not been reached; different crystal forms (polymorphs) of the solid material have different solubilities; compound degradation.Ensure you are allowing sufficient time for the solution to reach equilibrium (typically 24-48 hours with constant agitation).[15] If possible, characterize the solid form using techniques like XRPD. Assess compound stability in the chosen solvent system.
Solution is clear initially but forms a precipitate over time. The solution is supersaturated and thermodynamically unstable; the compound is degrading to a less soluble species.Determine the true equilibrium solubility. Avoid creating supersaturated solutions unless using specific formulation strategies (e.g., with precipitation inhibitors). Check for degradation using an analytical technique like HPLC.
Co-solvent or surfactant interferes with a downstream analytical or biological assay. The chosen excipient has inherent biological activity or spectroscopic properties that create interference.Screen for the most "inert" excipient for your specific assay. Use the lowest effective concentration of the solubilizing agent. Run appropriate vehicle controls in all experiments to account for any background effects of the excipients themselves.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol determines the aqueous solubility of this compound as a function of pH.

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 4.0 to 9.0 (e.g., acetate buffer for pH 4-5, phosphate buffer for pH 6-8, borate buffer for pH 9).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each buffer in a glass vial. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples through a 0.22 µm filter (e.g., PVDF or PTFE) to remove undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each solution.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol evaluates the effectiveness of different co-solvents.

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/water mixtures. For example, prepare 10%, 20%, and 50% (v/v) solutions of ethanol, propylene glycol, and PEG 400 in water.[7]

  • Determine Solubility: Add an excess amount of solid this compound to each co-solvent mixture.

  • Equilibrate and Quantify: Follow steps 3-6 from Protocol 1 for each co-solvent mixture.

  • Compare Results: Tabulate the solubility results for each co-solvent at each concentration to identify the most effective system.

Table 1: Example Co-solvent Screening Data
Co-solventConcentration (v/v)Solubility (µg/mL)Fold Increase (vs. Water)
None (Water)0%0.51
Ethanol20%50100
Ethanol40%250500
PEG 40020%80160
PEG 40040%400800
DMSO20%150300
DMSO40%>1000>2000

Note: Data are illustrative and should be determined experimentally.

Visualization of Key Concepts

pH-Dependent Ionization

The solubility of this compound is dictated by its ionization state, which is dependent on the solution's pH. The molecule possesses two key ionizable sites: the carboxylic acid group (acidic) and the quinoline nitrogen (basic).

G node_neutral node_neutral node_anion node_anion node_cation node_cation Cationic Cationic Form (Quinoline N protonated) Soluble Neutral Neutral Form (Zwitterionic/Non-ionized) Poorly Soluble Cationic->Neutral  Increase pH > pKa(N) Neutral->Cationic  Decrease pH < pKa(N) Anionic Anionic Form (Carboxylate) Highly Soluble Neutral->Anionic  Increase pH > pKa(COOH) Anionic->Neutral  Decrease pH < pKa(COOH)

Caption: pH-dependent equilibrium of the compound.

Solubility Enhancement Workflow

A systematic approach is crucial for efficiently identifying a suitable solubilization strategy. The following workflow outlines a logical progression of experiments.

G node_start node_start node_process node_process node_decision node_decision node_success node_success node_fail node_fail Start Start: Poor Aqueous Solubility Identified pH_Adjust Attempt Solubilization by pH Adjustment (Protocol 1) Start->pH_Adjust pH_Sufficient Is Solubility Sufficient for Application? pH_Adjust->pH_Sufficient Co_Solvent Screen Co-solvents (DMSO, EtOH, PEG 400) (Protocol 2) pH_Sufficient->Co_Solvent No Success Optimized Formulation Achieved pH_Sufficient->Success Yes Co_Sufficient Is Solubility Sufficient? Co_Solvent->Co_Sufficient Cyclodextrin Evaluate Cyclodextrins (HP-β-CD, SBE-β-CD) Co_Sufficient->Cyclodextrin No Co_Sufficient->Success Yes Cyc_Sufficient Is Solubility Sufficient? Cyclodextrin->Cyc_Sufficient Surfactant Evaluate Surfactants (e.g., Polysorbate 80) Cyc_Sufficient->Surfactant No Cyc_Sufficient->Success Yes Reassess Reassess Project Needs / Consider Advanced Methods (e.g., Nanonization) Surfactant->Reassess

Caption: Decision workflow for selecting a solubilization method.

References

  • Dash, R. N., Mohammed, H., & Humaira, T. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192. Available from: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. Available from: [Link]

  • Kawakami, K., Miyoshi, K., & Ida, Y. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Journal of Pharmaceutical Sciences, 94(10), 2295-2302. Available from: [Link]

  • Trivedi, V. (2011). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield. Available from: [Link]

  • A-Z Chemistry. (n.d.). What are the effects of surfactants on the solubilization of hydrophobic substances? Available from: [Link]

  • Patel, M. (2019). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics, 9(3-s), 947-951. Available from: [Link]

  • Popa, G., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 15(11), 1397. Available from: [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available from: [Link]

  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance, 15(4), 2589-2592. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Available from: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available from: [Link]

  • Hedayati, M., et al. (2018). Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Molecular Pharmaceutics, 15(12), 5736-5744. Available from: [Link]

  • KTH Royal Institute of Technology. (2016). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Available from: [Link]

  • Britannica. (n.d.). Carboxylic acid. Available from: [Link]

  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Available from: [Link]

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Addressing challenges in the scale-up synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Introduction: The Significance of this compound

This compound is a key building block in medicinal chemistry and materials science. Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.[1][2] Furthermore, their rigid, aromatic structure makes them valuable scaffolds in the development of novel therapeutics, such as histone deacetylase (HDAC) inhibitors.[3][4]

Scaling up the synthesis of this molecule, however, presents unique challenges that require careful control over reaction conditions and purification strategies to ensure high yield and purity. This guide focuses on the two most prevalent synthetic routes: the Pfitzinger Reaction and the Doebner Reaction .

Overview of Primary Synthetic Routes

The Pfitzinger Reaction

This is a robust and direct method for producing quinoline-4-carboxylic acids. It involves the condensation of an isatin (in this case, 5-methylisatin) with a carbonyl compound containing an α-methylene group (acetophenone) in the presence of a strong base.[5][6][7] The reaction proceeds through the base-catalyzed ring-opening of the isatin, followed by condensation and cyclization.[1][6]

The Doebner Reaction

A variation of the Doebner-von Miller reaction, this method constructs the quinoline ring by reacting an aniline (o-toluidine), an aldehyde (benzaldehyde), and pyruvic acid.[7][8] While versatile, this acid-catalyzed reaction is often more susceptible to side reactions like polymerization and tar formation, especially at scale.[9][10]

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Reaction & Synthesis Issues

Question 1: My Pfitzinger reaction has a low yield, and I'm recovering a significant amount of unreacted 5-methylisatin. What is the likely cause?

Answer: This issue almost always points to incomplete ring-opening of the isatin, which is the crucial first step of the Pfitzinger mechanism.[1][6]

  • Root Cause 1: Insufficient Base. On a larger scale, the dissolution and mixing of the base (e.g., potassium hydroxide) may be less efficient. Pockets of lower concentration can fail to hydrolyze the isatin's amide bond effectively.

  • Root Cause 2: Inadequate Reaction Time for Ring-Opening. Before adding the acetophenone, the isatin must be completely converted to the potassium isatinate intermediate. This is often visually indicated by a color change from orange to a pale yellow.[1] Insufficient time for this step will leave unreacted isatin.

  • Troubleshooting Steps:

    • Increase Base Stoichiometry: For scale-up, consider increasing the molar equivalents of KOH from ~3 eq to 4-5 eq to ensure the strongly basic conditions are maintained throughout the vessel.

    • Monitor the Ring-Opening: Stir the isatin with the base solution at room temperature for at least 45-60 minutes before adding the carbonyl component. Do not proceed until the characteristic color change is complete and uniform.

    • Improve Agitation: Ensure your reactor's mechanical stirrer is providing vigorous agitation to prevent solids from settling and to ensure good mass transfer.

Question 2: The Doebner reaction is producing a significant amount of dark, intractable tar, making product isolation nearly impossible. How can this be mitigated?

Answer: Tar formation is the most common failure mode for acid-catalyzed quinoline syntheses like the Doebner and Doebner-von Miller reactions.[11][12] It is caused by the acid-catalyzed self-polymerization of the aldehyde and other reactive intermediates.[8][9]

  • Root Cause: Uncontrolled Polymerization. Strong acids and high temperatures create ideal conditions for side reactions. The concentration of reactive species is a key factor.

  • Troubleshooting Steps:

    • Controlled Reagent Addition: Instead of combining all reactants at once, add the benzaldehyde slowly and sub-surface to the heated solution of o-toluidine and pyruvic acid in the acidic solvent. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway over polymerization.[11]

    • Optimize Acid Catalyst: While strong acids are needed, excessively harsh conditions worsen tarring. Consider replacing a portion of a strong mineral acid like H₂SO₄ with a milder acid like acetic acid, which can also serve as a solvent.[10] Lewis acids (e.g., ZnCl₂, SnCl₄) can also be effective and may produce a cleaner reaction profile.[9][13]

    • Temperature Management: Do not overheat the reaction. Initiate the reaction at a moderate temperature and carefully control the exotherm. Overheating will dramatically accelerate polymerization.

Purification & Isolation Issues

Question 3: My crude product after workup is an oily solid that is difficult to handle and filter. How can I improve the isolation of the final product?

Answer: This is common when impurities act as a eutectic mixture, lowering the melting point of the crude product. The goal is to selectively precipitate the desired carboxylic acid in a clean, crystalline form.

  • Root Cause: Impurities and pH Control. The purity of your product is highly dependent on precise pH control during the acid-base workup.

  • Troubleshooting Steps:

    • Initial Base Extraction: After the reaction, quench the mixture and perform a basic extraction (e.g., with NaOH or KOH solution) to dissolve the carboxylic acid product as its carboxylate salt, leaving non-acidic impurities behind in the organic phase.

    • Charcoal Treatment: The aqueous layer containing the sodium or potassium salt of your product may be dark. A treatment with activated charcoal at this stage can effectively remove colored, polymeric impurities.

    • Controlled Precipitation: This is the most critical step.

      • Filter the charcoal-treated aqueous solution to ensure it is free of particulates.

      • Cool the solution in an ice bath.

      • Slowly add acid (e.g., 3M HCl or acetic acid) dropwise with vigorous stirring. Monitor the pH closely. The product will precipitate as the solution becomes acidic. Aim for a final pH of ~4-5.

      • Adding the acid too quickly will cause the product to "crash out" as an amorphous, impure solid. Slow addition promotes the formation of larger, purer crystals that are easier to filter.

    • Recrystallization: If the precipitated solid is still impure, recrystallize from a suitable solvent system like ethanol, acetic acid, or a DMF/water mixture.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Pfitzinger or Doebner, is generally better for scale-up? A1: The Pfitzinger reaction is often preferred for scale-up due to its typically cleaner reaction profile and avoidance of the severe tarring issues that can plague the acid-catalyzed Doebner synthesis.[1][11][12] The workup for the Pfitzinger reaction is also often more straightforward.

Q2: What analytical techniques are recommended for monitoring reaction progress and final product purity? A2:

  • Thin Layer Chromatography (TLC): Essential for monitoring the consumption of starting materials (e.g., 5-methylisatin or o-toluidine). A simple mobile phase like 8:2 Ethyl Acetate:Hexane with a few drops of acetic acid can work well.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for determining the purity of the final product and quantifying impurities. A C18 column with a gradient of water/acetonitrile (with 0.1% TFA or formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q3: Are there any specific safety concerns when running the Pfitzinger reaction at scale? A3: Yes. The initial reaction of potassium hydroxide with the ethanol solvent is highly exothermic and generates significant heat.[1] When scaling up, this must be done in a well-ventilated area, with adequate cooling capacity, and by adding the KOH pellets slowly and in portions to the stirred solvent.

Q4: Can I use a different base for the Pfitzinger reaction, such as sodium hydroxide or sodium ethoxide? A4: While other strong bases can work, potassium hydroxide in ethanol is the most commonly cited and well-documented system for this reaction.[1][2][3] Using other bases may require significant re-optimization of reaction time, temperature, and solvent. Sodium hydroxide is a viable alternative, but may have different solubility characteristics in ethanol.

Visualization of Key Processes

Pfitzinger Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound via the Pfitzinger reaction.

Pfitzinger_Mechanism Isatin 5-Methylisatin KetoAcid Ring-Opened Keto-Acid (Isatinate) Isatin->KetoAcid 1. Ring Opening Base KOH / EtOH Imine Imine Intermediate KetoAcid->Imine 2. Condensation Acetophenone Acetophenone Acetophenone->Imine 2. Condensation Enamine Enamine Tautomer Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product 8-Methyl-2-phenyl- quinoline-4-carboxylic acid Cyclized->Product 5. Dehydration

Caption: Mechanism of the Pfitzinger reaction.

Troubleshooting Workflow for Low Product Yield

This decision tree provides a logical path for diagnosing and solving issues related to low yield during the synthesis.

Troubleshooting_Workflow Start Problem: Low Yield of Final Product CheckCrude Analyze Crude Product: (TLC, LCMS, 1H NMR) Start->CheckCrude HighSM High Level of Starting Material? CheckCrude->HighSM ManySideProducts Multiple Side Products or Polymer? CheckCrude->ManySideProducts LossWorkup Product Lost During Workup? CheckCrude->LossWorkup HighSM->ManySideProducts No Sol_IncompleteRxn Solution: - Increase reaction time/temp - Check reagent quality/stoichiometry - Ensure complete isatin ring-opening HighSM->Sol_IncompleteRxn Yes ManySideProducts->LossWorkup No Sol_SideRxns Solution: - Lower reaction temperature - Slow reagent addition - Optimize catalyst/solvent system ManySideProducts->Sol_SideRxns Yes Sol_Workup Solution: - Optimize pH for precipitation - Check solvent volumes for extraction - Avoid product crashing out LossWorkup->Sol_Workup Yes

Caption: Decision tree for troubleshooting low yield.

Experimental Protocol: Pfitzinger Synthesis (Representative)

This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid, a close analog. The procedure is directly adaptable for this compound by substituting isatin with 5-methylisatin.

Materials:

  • 5-Methylisatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (HCl), concentrated or 3M

  • Activated Charcoal

  • Deionized Water

Procedure:

  • Preparation of Base Solution (Caution: Exothermic): In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 300 mL of 95% ethanol. With efficient stirring and cooling, slowly add 100 g of KOH pellets in portions. Allow the temperature to return to ambient after the exotherm subsides.

  • Isatin Ring Opening: To the stirred KOH solution, add 50 g of 5-methylisatin. Stir the resulting mixture at room temperature for 45-60 minutes. The suspension should transform from a deep orange/red to a pale yellow, indicating the formation of the potassium isatinate intermediate.[1]

  • Addition of Carbonyl Compound: Once the ring-opening is complete, add a stoichiometric equivalent of acetophenone (approx. 41 mL) to the mixture dropwise over 20-30 minutes.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-85°C). Maintain a gentle reflux for 12-14 hours. The reaction progress can be monitored by TLC by taking small aliquots, neutralizing them, and spotting against the starting materials.

  • Solvent Removal & Dilution: After the reaction is complete, cool the mixture. Remove the bulk of the ethanol via distillation or rotary evaporation. To the remaining slurry, add 500 mL of water and stir until all solids are dissolved.

  • Purification of Aqueous Solution: Transfer the aqueous solution to a separatory funnel and wash with an organic solvent (e.g., dichloromethane or toluene) to remove any unreacted acetophenone and non-acidic byproducts. If the aqueous layer is highly colored, stir with 5-10 g of activated charcoal for 30 minutes, then filter through celite to remove the charcoal.

  • Product Precipitation: Cool the clear aqueous solution in an ice bath. With vigorous stirring, slowly add 3M HCl dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is between 4 and 5.

  • Isolation and Drying: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral. Dry the product in a vacuum oven at 60-70°C to a constant weight.

ParameterRecommended ValueRationale
Reactant Ratio 1.0 eq 5-Methylisatin : 1.0-1.1 eq AcetophenoneEnsures complete consumption of the more expensive isatin derivative.
Base 4-5 eq Potassium HydroxideEnsures complete ring-opening and drives the condensation.
Reflux Time 12-14 hoursTypical time required for completion; should be confirmed by TLC.
Precipitation pH 4 - 5Maximizes precipitation of the carboxylic acid while keeping some acidic impurities dissolved.

References

  • Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Liotta, D. C., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (2023). Pfitzinger reaction. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.
  • Wikipedia. (2024). Quinoline. Retrieved from [Link]

  • S. H. Shinde, et al. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.
  • Chen, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Zhang, L., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

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Technical Support Center: Refining Experimental Protocols for 8-Methyl-2-phenylquinoline-4-carboxylic acid (URB597) in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Methyl-2-phenylquinoline-4-carboxylic acid, more commonly known in scientific literature as URB597 . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this compound in cell culture experiments. Our goal is to move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding URB597.

Q1: What is URB597 and what is its primary mechanism of action?

A1: URB597 (also known as KDS-4103) is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the intracellular degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] By inhibiting FAAH, URB597 prevents the breakdown of AEA, leading to an increase in its endogenous levels and enhancing its signaling effects.[5][6] This mechanism allows for a targeted potentiation of the endocannabinoid system in tissues where AEA is actively being produced, rather than global activation which can occur with direct cannabinoid receptor agonists.[3][7]

Q2: Is URB597 a direct cannabinoid receptor agonist?

A2: No, it is not. URB597 exhibits minimal direct interaction with cannabinoid receptors (CB1 and CB2).[1][8] Its effects are mediated indirectly by increasing the concentration of endogenous ligands, principally anandamide, which then act on these receptors.[9][10] This is a critical distinction, as it means the effects of URB597 are dependent on the baseline level of endocannabinoid production in your specific cell model.[5]

Q3: What are the main applications of URB597 in cell culture?

A3: In cell culture, URB597 is primarily used to study the physiological roles of the endocannabinoid system. Common applications include investigating:

  • Neuroprotection and neuronal survival.[4]

  • Modulation of anxiety, depression, and pain signaling pathways.[8][11]

  • Regulation of inflammation and immune responses.[12]

  • Control of cell proliferation and apoptosis.

Q4: How should I prepare a stock solution of URB597?

A4: URB597 is a crystalline solid with poor solubility in aqueous buffers.[13] The recommended solvent for creating a concentrated stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][13] It is soluble in DMSO at concentrations of approximately 10 mg/mL to over 100 mg/mL.[2][11][13] For maximum solubility, gentle warming to 37°C and/or brief sonication can be employed.[1] Always purge the solvent of choice with an inert gas before dissolving the compound to minimize oxidation.[13]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Agent Preparation & Handling

Q5: My URB597 precipitated out of solution after I diluted my DMSO stock in my cell culture medium. What went wrong?

A5: This is a common issue stemming from the compound's low aqueous solubility.[13] When a concentrated DMSO stock is diluted into an aqueous medium, the URB597 can crash out if the final DMSO concentration is too low to maintain its solubility.

  • Causality & Solution: To prevent precipitation, ensure the final concentration of DMSO in your culture medium does not exceed a level that is both non-toxic to your cells (typically <0.5%, but should be empirically determined for your cell line) and sufficient to keep URB597 in solution. It is best practice to perform serial dilutions. For example, first, dilute your concentrated DMSO stock into a small volume of pre-warmed medium while vortexing gently, and then add this intermediate dilution to your final culture volume. This gradual reduction in solvent strength can prevent abrupt precipitation. It is not recommended to store aqueous solutions for more than one day.[13]

Q6: How should I store my URB597 powder and stock solutions for maximum stability?

A6: Proper storage is critical for maintaining the compound's integrity.

  • Powder: The crystalline solid should be stored at -20°C, where it is stable for at least four years.[13]

  • DMSO Stock Solutions: Concentrated stock solutions in DMSO should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] While stable for several months under these conditions, it is best to use the solution as soon as possible after preparation.[1]

Experimental Design

Q7: What concentration of URB597 should I use in my experiment? I see a wide range in the literature.

A7: The optimal concentration is highly dependent on the cell type, the experimental endpoint, and the duration of treatment. The reported IC₅₀ (the concentration required to inhibit 50% of FAAH activity) is in the low nanomolar range (e.g., ~0.5 nM in intact neurons, ~5 nM in brain membranes).[11] However, in cell-based assays, concentrations ranging from 10 nM to 5 µM are often used.[1][14]

  • Causality & Solution: Simply choosing a concentration from another paper is not sufficient. You must perform a dose-response curve for your specific cell line and assay. This is the only way to determine the optimal concentration that elicits the desired biological effect without causing toxicity. Start with a broad range (e.g., 10 nM to 10 µM) and narrow it down. A concentration-dependent test with low dilution factors (e.g., 2-fold or 3-fold) is recommended to precisely determine the effective concentration.[15]

Q8: What are the essential controls to include in my URB597 experiment?

A8: A well-controlled experiment is crucial for interpreting your data correctly.

  • Vehicle Control: This is the most critical control. Your control cells must be treated with the same final concentration of the vehicle (e.g., DMSO) used to deliver URB597 to the treated cells.[16]

  • Target Engagement Control (Optional but Recommended): To confirm that URB597 is inhibiting FAAH in your system, you can measure FAAH activity or the levels of its primary substrate, anandamide. A successful experiment will show decreased FAAH activity and/or increased anandamide levels in URB597-treated cells compared to vehicle controls.[5][17]

  • CB1/CB2 Receptor Antagonist: To verify that the observed effects are mediated by the endocannabinoid system, you can co-treat cells with URB597 and a CB1 receptor antagonist (e.g., rimonabant, AM251) or a CB2 receptor antagonist (e.g., SR144528).[9][18] If the antagonist blocks the effect of URB597, it provides strong evidence for a cannabinoid receptor-dependent mechanism.

Interpreting Results

Q9: I'm not seeing the expected effect, or the effect is opposite to what I predicted. What could be the cause?

A9: This can be due to several factors:

  • Low Endogenous Tone: URB597 only enhances existing anandamide signaling.[3] If your cells in their basal state produce very low levels of anandamide, FAAH inhibition will have a minimal effect. Some experimental conditions, like cellular stress or depolarization, can stimulate anandamide production.[5]

  • Off-Target Effects: While highly selective, at high concentrations URB597 may have off-target effects. Some studies have reported CB1-independent effects, potentially involving TRPV1 channels or PPARs.[19] This underscores the importance of using the lowest effective concentration determined from your dose-response curve.

  • Assay pH: The potency of URB597 is pH-dependent, with greater inhibitory activity observed at a more alkaline pH.[20] If your experimental conditions involve significant changes in pH (e.g., in studies of inflammation), this could impact the compound's efficacy.[20]

Q10: Can URB597 affect the levels of other lipids besides anandamide?

A10: Yes. FAAH metabolizes a family of N-acylethanolamines (NAEs). Therefore, inhibiting FAAH can also increase the levels of other bioactive lipids like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[21][22] These lipids do not activate cannabinoid receptors but have their own biological activities, often through PPAR-α.[5] This is an important consideration when interpreting your data, as the observed phenotype may be a composite effect of elevating multiple signaling lipids.

Part 3: Key Experimental Protocols & Data

Data Presentation: URB597 Properties
PropertyValueSource(s)
Synonyms KDS-4103, FAAH Inhibitor II[1]
Molecular Weight 338.4 g/mol [13]
Primary Target Fatty Acid Amide Hydrolase (FAAH)[2]
IC₅₀ ~0.5 nM (intact neurons), ~5 nM (rat brain membranes)[11]
Solubility (DMSO) ≥10 mg/mL[2][13]
Solubility (Ethanol) ~1 mg/mL[13]
Storage (Solid) -20°C (≥4 years stability)[13]
Storage (DMSO Stock) -20°C in aliquots (several months)[1]
Workflow for a Typical Cell Culture Experiment

The following diagram outlines a logical workflow for assessing the impact of URB597 on a cellular phenotype.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis prep_stock Prepare URB597 Stock in DMSO prep_cells Seed Cells & Allow Adherence/Growth dose_response Dose-Response Assay (Determine Optimal Conc.) prep_cells->dose_response main_exp Main Experiment: - Vehicle Control - URB597 Treatment - URB597 + Antagonist dose_response->main_exp Inform assay Perform Cellular Assay (e.g., Viability, Cytokine ELISA) main_exp->assay data Data Analysis & Interpretation assay->data biochem Biochemical Analysis (e.g., FAAH activity, AEA levels) biochem->data

Caption: Standard workflow for URB597 cell culture experiments.
Protocol: Determining the Optimal Concentration of URB597

This protocol describes a method to determine the effective and non-toxic concentration range for URB597 using a standard cell viability assay (e.g., MTT or PrestoBlue).

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase (e.g., 70-80% confluency) at the end of the experiment. Allow cells to adhere overnight.

  • Prepare Serial Dilutions: Prepare a 2x concentrated serial dilution series of URB597 in your complete cell culture medium. Start from a high concentration (e.g., 20 µM) and perform 1:2 or 1:3 dilutions. Remember to prepare a vehicle control containing the highest concentration of DMSO that will be present in any of the wells.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x concentrated URB597 dilutions and controls to the appropriate wells. This will result in a 1x final concentration.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours). This should match the planned duration of your main experiments.

  • Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability (%) against the log of the URB597 concentration. The optimal concentration for your main experiment will be the highest concentration that produces the desired biological effect (if measurable in this assay) without significantly reducing cell viability.

Visualizing the Mechanism of Action

The following diagram illustrates the signaling pathway affected by URB597.

G AEA_pre NAPE AEA Anandamide (AEA) AEA_pre->AEA Biosynthesis FAAH FAAH Enzyme AEA->FAAH Substrate CB1 CB1/CB2 Receptors AEA->CB1 Activation Degraded Arachidonic Acid + Ethanolamine FAAH->Degraded Hydrolysis URB597 URB597 URB597->FAAH Inhibition Effect Downstream Cellular Effects CB1->Effect Signaling

Sources

Optimizing the Pfitzinger reaction for improved purity of quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing quinoline carboxylic acids. Here, we move beyond simple protocols to provide in-depth, field-proven insights to help you optimize your reactions for improved purity and yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: My Pfitzinger reaction has a very low yield or failed to produce the desired product. What are the likely causes?

Answer: A low or zero yield in a Pfitzinger reaction can typically be attributed to one of several critical factors:

  • Ineffective Isatin Ring Opening: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[1] If the base is not strong enough or if the initial reaction time is insufficient, this crucial first step will not proceed efficiently.

    • Solution: Ensure you are using a strong base, such as potassium hydroxide (KOH).[2][3] Allow for adequate time for the isatin to dissolve and the ring to open before adding the carbonyl compound. This is often indicated by a color change from orange/purple to brown or pale yellow.[1][4]

  • Poorly Enolizable Carbonyl Compound: The Pfitzinger reaction works best with ketones that can readily form an enolate in the strongly alkaline medium.[5] If your carbonyl compound has limited α-protons or is sterically hindered, the condensation step will be slow or may not occur at all.

    • Solution: If possible, select a carbonyl compound with a more accessible α-methylene group. Alternatively, you can try increasing the reaction temperature or using a stronger base to promote enolate formation.

  • Sub-optimal Reaction Conditions: The reaction time and temperature are crucial.[2] Insufficient heating or a short reaction time may lead to incomplete conversion.

    • Solution: Most Pfitzinger reactions require reflux temperatures to proceed at a reasonable rate.[5] Reaction times can vary from a few hours to over 24 hours.[2][5] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific substrates.

  • pH Control During Workup: The quinoline-4-carboxylic acid product is typically precipitated by acidifying the reaction mixture.[4] If the pH is not sufficiently lowered, the product will remain dissolved as its carboxylate salt, leading to a poor isolated yield.

    • Solution: After the reaction is complete and neutral impurities have been extracted, cool the aqueous layer in an ice bath and carefully acidify with an acid like acetic acid or dilute hydrochloric acid to a pH of approximately 4-5 to ensure complete precipitation of the product.[4]

Question 2: My final product is highly impure, showing multiple spots on TLC. How can I improve the purity?

Answer: Impurities in the Pfitzinger reaction often arise from side reactions or incomplete reactions. Here’s how to address this:

  • Presence of Unreacted Starting Materials: If you observe spots corresponding to isatin or your carbonyl compound on the TLC plate, it indicates an incomplete reaction.

    • Solution: As mentioned previously, extending the reaction time or increasing the temperature can drive the reaction to completion. Ensure you are using the correct stoichiometry of reactants.

  • Side Reactions: The strongly basic and high-temperature conditions of the Pfitzinger reaction can sometimes lead to side reactions, such as self-condensation of the carbonyl compound or decomposition of the starting materials or product.

    • Solution: While high temperatures are often necessary, prolonged exposure can be detrimental. Monitor the reaction by TLC and stop it once the starting materials are consumed to avoid the formation of degradation products.[6] A purification step, such as recrystallization from a suitable solvent like ethanol or an ethanol/water mixture, is often essential to remove impurities.[4]

  • Ineffective Workup to Remove Neutral Impurities: The workup procedure is designed to separate the desired carboxylic acid from neutral impurities, such as the unreacted carbonyl compound.

    • Solution: After the reaction, and before acidification, perform an extraction with a non-polar solvent like diethyl ether to remove any neutral impurities.[4][5] This will significantly improve the purity of the product that precipitates upon acidification.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Pfitzinger reaction, offering a deeper understanding of the chemistry involved.

What is the detailed mechanism of the Pfitzinger reaction?

The Pfitzinger reaction proceeds through a well-established multi-step mechanism:[4][7]

  • Base-Catalyzed Ring Opening: The reaction begins with the hydrolysis of the amide bond in isatin by a strong base, such as KOH, to form a keto-acid intermediate.[7]

  • Condensation and Imine Formation: The carbonyl compound then reacts with the aniline moiety of the ring-opened intermediate to form an imine.[7]

  • Tautomerization: The imine tautomerizes to the more stable enamine.[7]

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[7]

What are the typical reaction conditions for a Pfitzinger reaction?

While conditions can be optimized for specific substrates, a general protocol often involves:

  • Base: Potassium hydroxide (KOH) is the most commonly used base.[2]

  • Solvent: A mixture of ethanol and water is a typical solvent system.[2]

  • Temperature: The reaction is usually carried out at the reflux temperature of the solvent.[2]

  • Reaction Time: This can vary significantly, from a few hours to over 24 hours, depending on the reactivity of the substrates.[2][5]

Can I use substituted isatins in the Pfitzinger reaction?

Yes, the Pfitzinger reaction is quite versatile and can be performed with a wide variety of substituted isatins. The electronic nature of the substituent on the isatin ring can influence the reaction rate. For example, electron-withdrawing groups may require more forcing conditions.

My product "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point. This can be due to a low melting point of the compound or the presence of significant impurities.[8]

To troubleshoot this:

  • Add More Solvent: Return the mixture to the heat and add more of the "good" solvent to try and fully dissolve the oil.[8]

  • Charcoal Treatment: If impurities are suspected, especially if the solution is colored, adding a small amount of activated charcoal to the hot solution can help adsorb them. Be cautious not to add too much, as it can also adsorb your product.[8]

  • Cool Slowly: Allow the solution to cool down very slowly to encourage crystal formation. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.

Experimental Protocols

General Protocol for the Synthesis of a Quinoline-4-Carboxylic Acid via the Pfitzinger Reaction

This protocol is a representative example and may require optimization for your specific substrates.

Materials:

  • Isatin (1 equivalent)

  • Carbonyl compound (1-1.2 equivalents)

  • Potassium hydroxide (2-3 equivalents)

  • Ethanol

  • Water

  • Diethyl ether (for extraction)

  • Acetic acid or dilute HCl (for acidification)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and a small amount of water.[4]

  • Add isatin to the basic solution and stir at room temperature. A color change from purple/orange to brown is often observed, indicating the formation of the potassium salt of isatinic acid.[4]

  • To this mixture, add the carbonyl compound.[4]

  • Heat the reaction mixture to reflux and maintain for the predetermined time (monitor by TLC).[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the ethanol via rotary evaporation.[4]

  • Add water to the residue to dissolve the potassium salt of the product.

  • Extract the aqueous solution with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.[4]

  • Cool the aqueous layer in an ice bath and acidify with acetic acid or dilute HCl until the precipitation of the product is complete (pH ~4-5).[4]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[4]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]

Data Presentation: Example Reaction Parameters

ParameterValue/ConditionRationale
BasePotassium HydroxideStrong base to facilitate isatin ring opening.
SolventEthanol/WaterGood solvent for both reactants and the base.
TemperatureRefluxProvides the necessary activation energy for the reaction.
Reaction Time4-24 hoursSubstrate-dependent; monitor by TLC for completion.
Workup pH~4-5Ensures complete protonation and precipitation of the carboxylic acid.

Visualizations

Pfitzinger_Mechanism Isatin Isatin + Carbonyl Compound RingOpening Keto-acid Intermediate Isatin->RingOpening  Ring Opening Base Base (e.g., KOH) Condensation Imine RingOpening->Condensation Condensation Tautomerization Enamine Condensation->Tautomerization Tautomerization Cyclization Cyclized Intermediate Tautomerization->Cyclization Intramolecular Cyclization Dehydration Quinoline-4-Carboxylic Acid Cyclization->Dehydration Dehydration

Caption: The reaction mechanism of the Pfitzinger synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material optimize_conditions Increase Time/Temp incomplete->optimize_conditions check_workup Review Workup Procedure complete->check_workup optimize_conditions->check_reaction extraction_issue Ineffective Neutral Impurity Extraction check_workup->extraction_issue precipitation_issue Incomplete Product Precipitation check_workup->precipitation_issue extraction_issue->precipitation_issue No purify Purify by Recrystallization extraction_issue->purify Yes precipitation_issue->purify Yes

Sources

Validation & Comparative

Comparative analysis of Doebner versus Pfitzinger synthesis for quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its prevalence in blockbuster drugs like the antimalarial chloroquine and various anticancer agents underscores the enduring importance of efficient synthetic routes to its derivatives.[3][4] Among the classical methods, the Doebner and Pfitzinger syntheses have long been workhorse reactions for constructing the quinoline ring system, each offering a distinct pathway to quinoline-4-carboxylic acids.

This guide provides a comparative analysis of these two venerable reactions, moving beyond a simple recitation of steps to explore the mechanistic rationale, substrate compatibility, and practical considerations that guide the choice between them in a modern research setting.

At a Glance: Doebner vs. Pfitzinger

FeatureDoebner SynthesisPfitzinger Synthesis
Starting Materials Aniline, Aldehyde, Pyruvic AcidIsatin, Carbonyl Compound (with α-methylene)
Product 2-Substituted Quinoline-4-Carboxylic Acids2,3-Disubstituted Quinoline-4-Carboxylic Acids
Key Reagents Acid Catalyst (Brønsted or Lewis)Strong Base (e.g., KOH, NaOH)
Typical Solvents Ethanol, Acetonitrile, TolueneEthanol, Water
Key Advantage Wide availability of diverse anilines and aldehydes.Utilizes readily available isatins; predictable regiochemistry.
Key Limitation Low yields with strongly electron-deficient anilines.[5][6]Intolerance to base-sensitive functional groups.[6]

The Doebner Synthesis: A Three-Component Convergence

First reported by Oscar Doebner in 1887, this reaction constructs the quinoline ring through the condensation of an aniline, an aldehyde, and pyruvic acid.[5][7] It is a versatile one-pot, three-component reaction that offers rapid access to 2-substituted quinoline-4-carboxylic acids.[8]

Mechanistic Insights

The precise mechanism of the Doebner reaction has been a subject of discussion, with two primary pathways proposed.[9] The most commonly accepted mechanism begins with the acid-catalyzed formation of a Schiff base (N-arylimine) from the aniline and aldehyde. Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aniline ring, forms a dihydroquinoline intermediate. This intermediate is then oxidized to the aromatic quinoline product, often via a hydrogen transfer mechanism where another molecule of the Schiff base acts as the oxidant.[5][9]

Doebner_Mechanism cluster_0 Schiff Base Formation cluster_1 Reaction Cascade cluster_2 Aromatization Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase AdditionProduct Addition Product SchiffBase->AdditionProduct + PyruvicAcid Pyruvic Acid (Enol) PyruvicAcid->AdditionProduct Dihydroquinoline Dihydroquinoline AdditionProduct->Dihydroquinoline Cyclization Quinoline Quinoline-4- Carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Caption: Proposed mechanism of the Doebner reaction.

Substrate Scope and Limitations

The primary strength of the Doebner reaction lies in the vast commercial availability of substituted anilines and aldehydes, allowing for the synthesis of a diverse library of quinolines. The reaction generally tolerates both electron-donating and moderately electron-withdrawing groups on the aniline ring. However, a significant drawback is the often-poor yield observed when using anilines with strongly electron-withdrawing substituents.[5] Recent modifications, such as the Doebner hydrogen-transfer reaction using Lewis acids like BF₃·THF in acetonitrile, have been developed to overcome this limitation, enabling the synthesis of electron-deficient quinolines in good yields.[6]

Steric hindrance can also be a limiting factor. While many aromatic and aliphatic aldehydes are suitable, bulky aldehydes may lead to lower yields.[10] Furthermore, certain substrates can lead to undesired side reactions; for instance, 2-chloro-5-aminopyridine fails to yield the expected quinoline, instead forming a pyrrolidine derivative via cyclization at the pyridine nitrogen.[9]

The Pfitzinger Synthesis: From Isatin to Quinoline

Contemporaneously developed by Wilhelm Pfitzinger in 1886, this reaction provides an alternative and powerful route to quinoline-4-carboxylic acids, starting from isatin (or its derivatives) and a carbonyl compound possessing an α-methylene group.[4][11] This method is particularly useful for generating 2,3-disubstituted quinoline-4-carboxylic acids.[7]

Mechanistic Insights

The Pfitzinger reaction is conducted under strong basic conditions. The mechanism initiates with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate (an isatinate).[11][12] This intermediate then undergoes condensation with the carbonyl compound to form a Schiff base (imine). The imine tautomerizes to the more stable enamine, which then undergoes an intramolecular Claisen-type condensation. A final dehydration step yields the aromatic quinoline-4-carboxylic acid.[12][13]

Pfitzinger_Mechanism cluster_0 Ring Opening cluster_1 Condensation & Cyclization cluster_2 Aromatization Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base Base (e.g., KOH) Base->KetoAcid Enamine Enamine KetoAcid->Enamine + Carbonyl Carbonyl Compound Carbonyl->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Condensation Quinoline Quinoline-4- Carboxylic Acid Cyclized->Quinoline Dehydration

Caption: General mechanism of the Pfitzinger reaction.

Substrate Scope and Limitations

The Pfitzinger reaction is highly effective for a range of isatins and carbonyl compounds, including acyclic and cyclic ketones and aldehydes.[4] This allows for the synthesis of quinolines with diverse substitution patterns at the 2- and 3-positions. However, the reaction's primary limitation is its reliance on strong basic conditions.[6] This precludes the use of starting materials containing base-sensitive functional groups, such as esters, certain protecting groups, or functionalities prone to elimination or rearrangement. This constraint on the substrate scope is a critical consideration when planning a synthesis.[6]

Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for each synthesis.

Protocol 1: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is adapted from modern modifications designed to improve yields, particularly for anilines that may be less reactive under classical conditions.[6][8]

Materials:

  • Aniline (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Pyruvic acid (1.0 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) or BF₃·THF (0.5 equiv)[6]

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of aniline (e.g., 1.8 mmol) and benzaldehyde (e.g., 2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ (0.5 equiv) at room temperature.

  • Stir the reaction mixture at 65 °C for 1 hour.[8]

  • Add a solution of pyruvic acid (e.g., 1.8 mmol) in acetonitrile dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at 65 °C for an additional 20-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature.

  • Perform a work-up by adding ethyl acetate and a saturated aqueous solution of NaHCO₃.[8]

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2-phenylquinoline-4-carboxylic acid.

Protocol 2: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol follows a classical approach using conventional heating.[1][12]

Materials:

  • Isatin (1.0 equiv)

  • Acetophenone (1.0 equiv)

  • Potassium hydroxide (KOH) (2.0-2.5 equiv)

  • Ethanol:Water (4:1 v/v)

  • 6 N Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve isatin (e.g., 10 mmol) and acetophenone (10 mmol) in a 4:1 mixture of ethanol and water.[1]

  • Add potassium hydroxide (2.0-2.5 equiv) to the mixture.

  • Heat the mixture at reflux (approx. 78-80°C) with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Carefully acidify the solution with 6 N HCl to a pH of approximately 2-4. This will cause the product to precipitate.[1][13]

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove inorganic salts.

  • Dry the product. If necessary, further purification can be achieved by recrystallization from ethanol to afford pure 2-phenylquinoline-4-carboxylic acid.[1]

Decision Framework: Choosing the Right Synthesis

The choice between the Doebner and Pfitzinger synthesis is dictated primarily by the desired substitution pattern on the quinoline ring and the functional group tolerance required by the available starting materials.

Decision_Tree Start Desired Quinoline-4-Carboxylic Acid Derivative? Q_Subst What is the desired substitution pattern? Start->Q_Subst Q_FG Are starting materials with base-sensitive groups required? Q_Subst->Q_FG 2,3-Disubstituted Q_Aniline Is the required aniline strongly electron-deficient? Q_Subst->Q_Aniline 2-Substituted Pfitzinger Choose Pfitzinger Synthesis Q_FG->Pfitzinger No Reconsider Re-evaluate synthetic route or protecting group strategy Q_FG->Reconsider Yes Doebner Choose Doebner Synthesis Q_Aniline->Doebner No Doebner_Mod Use Modified Doebner (e.g., Hydrogen-Transfer) Q_Aniline->Doebner_Mod Yes

Caption: Decision tree for selecting a synthesis method.

Conclusion

Both the Doebner and Pfitzinger reactions are robust and time-tested methods for the synthesis of quinoline-4-carboxylic acids. The Doebner synthesis offers flexibility through its three-component nature, accommodating a wide variety of anilines and aldehydes, although it can be challenging with electron-poor anilines. The Pfitzinger synthesis provides a reliable route from isatins, yielding 2,3-disubstituted products, but its utility is constrained by the strongly basic conditions. A thorough understanding of their respective mechanisms, scopes, and limitations allows the discerning researcher to select the optimal strategy, paving the way for the efficient synthesis of novel quinoline derivatives for drug discovery and beyond.

References

  • Wikipedia. (n.d.). Doebner reaction. Retrieved January 12, 2026, from [Link]

  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2020). Application of Quinoline Ring in Structural Modification of Natural Products. [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
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A Comparative Guide to 8-Methyl-2-phenylquinoline-4-carboxylic acid and Established Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. This guide provides a detailed comparison of a novel investigational compound, 8-Methyl-2-phenylquinoline-4-carboxylic acid, with well-established, clinically relevant HDAC inhibitors: Vorinostat (SAHA), Romidepsin (FK228), and Panobinostat (LBH589). This analysis is grounded in experimental data to provide an objective performance assessment for researchers in the field.

Introduction to Histone Deacetylases as Therapeutic Targets

Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In various diseases, including cancer, HDACs are often dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[1][2] HDAC inhibitors counteract this by inducing hyperacetylation of histones, which relaxes the chromatin structure and allows for the re-expression of these critical genes.[2] This can lead to cell cycle arrest, differentiation, and apoptosis of cancer cells.[3]

The Investigational Compound: this compound

This compound belongs to a class of quinoline-based compounds that have shown potential as HDAC inhibitors. While specific data for this exact molecule is limited, extensive research on structurally similar 2-phenylquinoline-4-carboxylic acid derivatives provides a strong basis for its potential efficacy and selectivity.[4][5] These compounds typically feature a cap group that interacts with the rim of the HDAC active site, a linker region, and a zinc-binding group that chelates the zinc ion essential for enzymatic activity.

Comparative Analysis of HDAC Inhibitory Activity

The potency and selectivity of an HDAC inhibitor are critical determinants of its therapeutic potential and side-effect profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound derivatives and the established HDAC inhibitors against various HDAC isoforms.

InhibitorHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)Pan-HDAC ActivityReference
This compound Derivative (D28) >10,000>10,00024,450>10,000Selective for HDAC3[4]
This compound Derivative (D29 - hydrazide) 32,590183,500477>1,000,000Highly selective for HDAC3[4]
Vorinostat (SAHA) 10-20-Pan-inhibitor[1]
Romidepsin (FK228) 3647-14,000Class I selective[6][7]
Panobinostat (LBH589) <13.2 (for most Class I, II, IV)<13.2 (for most Class I, II, IV)<13.2 (for most Class I, II, IV)<13.2 (for most Class I, II, IV)Pan-inhibitor[8]

Analysis:

Based on the data from its close structural analogs, this compound derivatives exhibit a remarkable selectivity for HDAC3.[4] This is in stark contrast to Vorinostat and Panobinostat, which are pan-inhibitors, meaning they inhibit a broad range of HDAC isoforms.[1][8] Romidepsin shows selectivity for Class I HDACs.[6][7] The high selectivity of the quinoline-based compounds for HDAC3 could translate to a more targeted therapeutic effect with potentially fewer off-target side effects.

Mechanism of Action and Downstream Cellular Effects

The inhibition of HDACs by these compounds initiates a cascade of cellular events, ultimately leading to anti-tumor activity.

HDAC_Inhibition_Pathway cluster_inhibitors HDAC Inhibitors cluster_hdac HDAC Enzyme cluster_effects Cellular Consequences This compound This compound HDAC Histone Deacetylase (e.g., HDAC3) This compound->HDAC Inhibits Vorinostat Vorinostat Vorinostat->HDAC Inhibits Romidepsin Romidepsin Romidepsin->HDAC Inhibits Panobinostat Panobinostat Panobinostat->HDAC Inhibits Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation Blocks Deacetylation Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression ↑ Tumor Suppressor Gene Expression (e.g., p21, p53) Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2-M) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of HDAC inhibitors leading to anti-cancer effects.

Studies on 2-phenylquinoline-4-carboxylic acid derivatives have shown that they induce G2/M phase cell cycle arrest and promote apoptosis in cancer cell lines.[4] This is consistent with the known mechanisms of other HDAC inhibitors, which are also known to upregulate cell cycle inhibitors like p21 and pro-apoptotic proteins.[2][8]

In Vitro Anti-proliferative Activity

The ultimate goal of an anti-cancer agent is to inhibit the growth of tumor cells. The following table compares the in vitro anti-proliferative activity (IC50) of a representative 2-phenylquinoline-4-carboxylic acid derivative (D28) with Vorinostat in various cancer cell lines.

Cell LineCancer TypeD28 IC50 (µM)SAHA (Vorinostat) IC50 (µM)Reference
K562 Chronic Myelogenous Leukemia1.021.15[4]
MCF-7 Breast Cancer5.664.88[4]
A549 Lung Cancer2.833.21[4]
HepG2 Liver Cancer2.162.54[4]

Analysis:

The 2-phenylquinoline-4-carboxylic acid derivative D28 demonstrates potent anti-proliferative activity across a range of cancer cell lines, with IC50 values comparable to the established drug Vorinostat.[4] This suggests that despite its high selectivity for HDAC3, it retains broad anti-cancer efficacy in vitro.

Experimental Protocols

To facilitate further research and validation, this section provides standardized protocols for key assays used in the evaluation of HDAC inhibitors.

In Vitro Fluorometric HDAC Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific HDAC isoform.

HDAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, HDAC Enzyme, Fluorogenic Substrate, and Test Compound Dilutions Incubation Incubate Enzyme, Compound, and Substrate in a 96-well plate Reagents->Incubation Development Add Developer Solution to stop the reaction and generate a fluorescent signal Incubation->Development Measurement Measure Fluorescence (e.g., Ex/Em = 360/460 nm) Development->Measurement Calculation Calculate % Inhibition and determine IC50 values Measurement->Calculation

Caption: Workflow for an in vitro fluorometric HDAC activity assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Dilute the recombinant HDAC enzyme and the fluorogenic substrate (e.g., Fluor de Lys®) in the assay buffer. Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors.

  • Assay Plate Setup: Add the diluted test compounds and controls to the wells of a black 96-well plate.

  • Enzyme Addition: Add the diluted HDAC enzyme to each well, except for the no-enzyme control wells.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Development: Stop the reaction and generate the fluorescent signal by adding the developer solution containing Trichostatin A (TSA) and a protease. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based HDAC Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC activity within living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., K562) in a white 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and control inhibitors for a specific duration (e.g., 24 hours).

  • Lysis and Detection: Add a lytic reagent containing a cell-permeable acetylated substrate and a developer enzyme (e.g., HDAC-Glo™ I/II Assay). The substrate is deacetylated by cellular HDACs, and the developer enzyme then acts on the deacetylated substrate to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: A decrease in luminescence indicates HDAC inhibition. Calculate the IC50 values as described for the in vitro assay.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a predetermined schedule and dosage.

  • Efficacy Assessment: Monitor tumor growth and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting for histone acetylation or immunohistochemistry.

Conclusion

This compound, as represented by its close structural analogs, presents a compelling profile as a highly selective HDAC3 inhibitor. Its potent in vitro anti-proliferative activity, comparable to the pan-inhibitor Vorinostat, suggests that isoform-selective inhibition can be an effective anti-cancer strategy. The high selectivity may offer a wider therapeutic window and a more favorable side-effect profile compared to pan-HDAC inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

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A Comparative Guide to the Structure-Activity Relationship of 8-Methyl-2-phenylquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 8-methyl-2-phenylquinoline-4-carboxylic acid analogs and related C8-substituted derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. We will explore the nuanced effects of structural modifications on biological activity, supported by experimental data, with a focus on anticancer applications.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Drug Discovery

The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents.[3] Derivatives of 2-phenylquinoline-4-carboxylic acid, in particular, have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4][5][6][7]

A key determinant of the biological activity of these compounds is the substitution pattern on both the quinoline and the 2-phenyl rings. This guide will focus on the impact of substitutions at the C8 position of the quinoline ring, with a particular emphasis on the 8-methyl analog, and how these modifications, in concert with changes to the 2-phenyl group, influence therapeutic efficacy.

Mechanism of Action: Targeting Key Cellular Pathways

Analogs of 2-phenylquinoline-4-carboxylic acid exert their biological effects through various mechanisms of action. Two of the most well-documented are the inhibition of dihydroorotate dehydrogenase (DHODH) and histone deacetylases (HDACs).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a critical enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for DNA and RNA synthesis.[8] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer drug development.[8] Several 2-phenylquinoline-4-carboxylic acid analogs have been identified as potent DHODH inhibitors.[8][9][10][11] The general pharmacophore for DHODH inhibition by this class of compounds involves the carboxylic acid group forming key interactions within the enzyme's active site, while the 2-phenyl ring occupies a hydrophobic pocket.[8][11]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][5][12][13] Their dysregulation is a hallmark of many cancers, leading to the aberrant transcription of genes involved in cell cycle control, differentiation, and apoptosis.[5][13] Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.[1][5][12][13] The 2-phenylquinoline-4-carboxylic acid scaffold can serve as the "cap" region of an HDAC inhibitor, interacting with the surface of the enzyme's active site.[1][5][13]

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR of this compound analogs and related C8-substituted compounds, with a focus on their activity as DHODH and HDAC inhibitors.

SAR of C8-Substituted Analogs as DHODH Inhibitors

Below is a comparative table of C8-substituted 2-phenylquinoline-4-carboxylic acid analogs and their DHODH inhibitory activity.

Compound IDC8-Substituent2-Phenyl SubstituentDHODH IC₅₀ (µM)Reference
1 HUnsubstituted>10[8]
2 8-MeUnsubstituted~5[8]
3 8-CF₃Unsubstituted~1[8]
4 8-OMeUnsubstituted>10[8]

From this limited data, we can infer that a small, lipophilic group like a methyl at the C8 position is tolerated and may offer a modest improvement in activity compared to an unsubstituted analog. A more electron-withdrawing group like trifluoromethyl appears to be more favorable for DHODH inhibition. In contrast, a methoxy group at this position is detrimental to activity.

dot

SAR_DHODH_C8 cluster_quinoline Quinoline Core cluster_substituents C8-Substituents cluster_activity DHODH Inhibition Core 2-Phenylquinoline-4-carboxylic acid H H Me 8-Methyl CF3 8-Trifluoromethyl OMe 8-Methoxy Low Low Activity H->Low Moderate Moderate Activity Me->Moderate High High Activity CF3->High OMe->Low

Caption: Influence of C8-substituents on DHODH inhibitory activity.

SAR of 2-Phenyl Substituted Analogs as HDAC Inhibitors

A study by Hui et al. (2022) provides a detailed SAR for a series of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors.[1][5][12][13] While this study does not specifically focus on 8-methyl analogs, the findings regarding substitutions on the 2-phenyl ring are highly relevant for the design of potent this compound-based HDAC inhibitors.

The general structure explored in this study incorporates the 2-phenylquinoline-4-carboxylic acid as a "cap" group, connected via a linker to a zinc-binding group (ZBG).

dot

HDAC_Inhibitor_Scaffold Cap 2-Phenylquinoline-4-carboxylic acid (Cap) Linker Linker Cap->Linker ZBG Zinc-Binding Group (ZBG) Linker->ZBG Doebner_Reaction_Workflow Reactants Aniline + Aldehyde + Pyruvic Acid in Ethanol Catalyst Add Acid Catalyst Reactants->Catalyst Reflux Reflux for several hours Catalyst->Reflux Workup Solvent removal and acidification Reflux->Workup Purification Filtration and Recrystallization Workup->Purification Product Pure 2-Aryl-quinoline-4-carboxylic acid Purification->Product

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A Comparative Analysis of 8-Methyl-2-phenylquinoline-4-carboxylic acid's Antibacterial Efficacy Against Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Among the promising scaffolds in medicinal chemistry, quinoline derivatives have historically demonstrated significant therapeutic potential. This guide provides a comprehensive evaluation of a novel compound, 8-Methyl-2-phenylquinoline-4-carboxylic acid, and its projected antibacterial efficacy, particularly against drug-resistant bacterial strains. Through a detailed comparison with established antibiotics, supported by standardized experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for assessing this compound's potential.

Introduction: The Challenge of Antibiotic Resistance and the Promise of Quinolone Scaffolds

Multidrug-resistant (MDR) organisms, such as Methicillin-resistant Staphylococcus aureus (MRSA), pose a significant threat to global public health, rendering many conventional antibiotic therapies ineffective.[1][2] The quinolone class of antibiotics has been a cornerstone in treating a wide array of bacterial infections, primarily by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3][4][5] However, the emergence of resistance to widely used fluoroquinolones like ciprofloxacin has diminished their clinical utility.[6]

This has spurred the investigation of novel quinoline-4-carboxylic acid derivatives. The introduction of a phenyl group at the second position and a methyl group at the eighth position of the quinoline core in this compound is hypothesized to enhance its antibacterial activity and potentially circumvent existing resistance mechanisms. This guide will objectively compare the projected performance of this novel compound against key antibiotics used to treat resistant Gram-positive infections: Ciprofloxacin, a broad-spectrum fluoroquinolone; Vancomycin, a glycopeptide antibiotic; and Linezolid, an oxazolidinone.[7][8][9]

Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth. A lower MIC value indicates greater efficacy.

Rationale for Experimental Design

To ascertain the antibacterial potency of this compound, a standardized broth microdilution assay, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI), is the method of choice.[10][11] This method is selected for its reproducibility and the ability to test multiple compounds and bacterial strains simultaneously, providing a robust dataset for comparison. The choice of MRSA as the primary test organism is dictated by its clinical significance as a formidable resistant pathogen.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum: A standardized inoculum of the MRSA strain (e.g., ATCC 43300) is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Serial Dilution of Compounds: The test compound (this compound) and comparator antibiotics are serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Comparative MIC Data

The following table summarizes the typical MIC values for the comparator antibiotics against MRSA and projects a potential MIC range for this compound based on published data for structurally similar 2-phenyl-quinoline-4-carboxylic acid derivatives.[12][13][14]

CompoundTarget OrganismTypical MIC Range (µg/mL)
This compound MRSA16 - 64 (Projected)
CiprofloxacinMRSA0.25 - >128[8][9][15]
VancomycinMRSA0.5 - 2[7][16][17]
LinezolidMRSA1 - 4[3][4][18]

Note: The MIC for this compound is a projection based on related compounds and requires experimental validation.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Inoculum Standardized MRSA Inoculum (~5x10^5 CFU/mL) Inoculation Inoculation of 96-Well Plate Bacterial_Inoculum->Inoculation Compound_Dilution Serial Dilution of Test Compounds Compound_Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Reading Visual Reading of MIC Incubation->MIC_Reading Data_Comparison Comparative Data Analysis MIC_Reading->Data_Comparison

Mechanistic Insights: Proposed Mode of Action

Understanding the mechanism of action is critical for predicting the potential for resistance development and for rational drug design.

The Quinolone Mechanism: Inhibition of DNA Synthesis

Quinolone antibiotics, including ciprofloxacin, exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand breaks and ultimately cell death.[19]

It is highly probable that this compound shares this fundamental mechanism of action. The structural modifications are intended to enhance its binding affinity to the enzyme-DNA complex, potentially even in strains with mutations that confer resistance to older quinolones.

Quinolone_Mechanism cluster_target Bacterial DNA Replication cluster_inhibition Inhibition by this compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV Relaxed_DNA Relaxed/Separated DNA DNA_Gyrase->Relaxed_DNA relaxes/separates Ternary_Complex Stable Ternary Complex (Drug-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds Quinolone 8-Methyl-2-phenylquinoline- 4-carboxylic acid Quinolone->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks prevents re-ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Bactericidal vs. Bacteriostatic Activity: Time-Kill Assay

A time-kill assay provides dynamic information about the antimicrobial effect, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. A compound is generally considered bactericidal if it causes a ≥3-log10 (99.9%) reduction in CFU/mL within 24 hours.

Rationale for Experimental Design

This assay is crucial for understanding the pharmacodynamics of a new antibiotic. For severe infections, particularly in immunocompromised patients, a bactericidal agent is often preferred. The time-kill assay will directly compare the killing kinetics of this compound with a known bactericidal agent (Ciprofloxacin) and a primarily bacteriostatic agent against staphylococci (Linezolid).[20]

Experimental Protocol: Time-Kill Kinetics Assay
  • Preparation: Cultures of the MRSA test strain are grown to the early logarithmic phase and then diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure: The test compound and comparators are added to the bacterial cultures at concentrations corresponding to their MICs (e.g., 1x, 2x, and 4x MIC). A growth control without any antibiotic is included.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quantification: The samples are serially diluted, plated on nutrient agar, and incubated for 18-24 hours. The number of viable colonies is then counted to determine the CFU/mL at each time point.

  • Analysis: The log10 CFU/mL is plotted against time for each concentration of the test agents.

Projected Time-Kill Kinetics

Based on the quinolone mechanism of action, this compound is expected to exhibit concentration-dependent bactericidal activity.

Time (hours)Growth Control (CFU/mL)This compound (4x MIC) (CFU/mL)Ciprofloxacin (4x MIC) (CFU/mL)Linezolid (4x MIC) (CFU/mL)
0 5.0 x 10^55.0 x 10^55.0 x 10^55.0 x 10^5
4 5.0 x 10^6< 1.0 x 10^3< 1.0 x 10^31.0 x 10^5
8 1.0 x 10^8< 100< 1005.0 x 10^4
24 > 1.0 x 10^9< 100< 1001.0 x 10^4

Note: Data are hypothetical and for illustrative purposes. A >3-log10 reduction from the initial inoculum is indicative of bactericidal activity.

Conclusion and Future Directions

The in-silico and comparative analysis presented in this guide suggests that this compound is a promising candidate for further investigation as an anti-MRSA agent. Its quinolone scaffold implies a well-established mechanism of action—the inhibition of bacterial DNA gyrase and topoisomerase IV—which is expected to confer bactericidal activity.

The projected MIC values, while requiring empirical validation, position it as a compound of interest, particularly if it can overcome common quinolone resistance mechanisms. The key differentiator for this novel compound will be its efficacy against contemporary, highly resistant clinical isolates of S. aureus and other Gram-positive pathogens.

Future studies should focus on:

  • Empirical determination of MIC values against a broad panel of clinical isolates, including vancomycin-intermediate and -resistant S. aureus (VISA/VRSA).

  • Elucidation of the precise mechanism of action and interaction with the target enzymes through biochemical assays and structural biology.

  • In vivo efficacy studies in animal models of infection to assess its pharmacokinetic and pharmacodynamic properties.

  • Toxicology and safety profiling to determine its therapeutic index.

The development of new antibiotics is a challenging yet critical endeavor. This compound represents a rational design approach to revitalizing a proven antibacterial scaffold, and the data presented herein provide a compelling rationale for its continued development.

References

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  • Tenover, F. C., & Moellering, R. C. (2007). The rationale for revising the Clinical and Laboratory Standards Institute vancomycin minimal inhibitory concentration interpretive criteria for Staphylococcus aureus. Clinical Infectious Diseases, 44(9), 1208-1215. Available at: [Link]

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A comparative study of the biological activities of different 2-phenylquinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activities of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] When fused with a phenyl group at the 2-position and a carboxylic acid at the 4-position, the resulting 2-phenylquinoline-4-carboxylic acid core becomes a versatile template for developing potent therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, significantly influencing the compound's pharmacokinetic properties and biological targets.

This guide offers a comparative analysis of the principal biological activities reported for this class of compounds: anticancer, antimicrobial, anti-inflammatory, and antiviral. We will delve into the structure-activity relationships (SAR), compare potencies using experimental data, and provide detailed, field-tested protocols for evaluating these activities, grounded in established scientific principles.

Anticancer Activity: Targeting Key Cellular Machinery

Derivatives of 2-phenylquinoline-4-carboxylic acid have emerged as promising anticancer agents, primarily through their ability to inhibit critical enzymes involved in cancer cell proliferation and survival, such as Histone Deacetylases (HDACs) and Dihydroorotate Dehydrogenase (DHODH).[2]

Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription.[3][4] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Inhibitors of HDACs can restore normal gene expression patterns, leading to cell cycle arrest and apoptosis in cancer cells.

The 2-phenylquinoline-4-carboxylic acid scaffold has been ingeniously incorporated as the "cap" region of HDAC inhibitors.[5] This bulky, aromatic group forms hydrophobic interactions with residues at the entrance of the HDAC active site, contributing to both potency and isoform selectivity.[5]

HDAC_Inhibition cluster_0 Normal Gene Expression cluster_1 Cancer Cell State (HDAC Overexpression) HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone (Open Chromatin) HAT->Acetylated_Histone Adds Acetyl Group Transcription_ON Tumor Suppressor Gene Transcription Acetylated_Histone->Transcription_ON HDAC Histone Deacetylase (HDAC) Acetylated_Histone->HDAC Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) HDAC->Deacetylated_Histone Removes Acetyl Group Transcription_OFF Gene Silencing Deacetylated_Histone->Transcription_OFF Inhibitor 2-Phenylquinoline-4-Carboxylic Acid Derivative (HDACi) Inhibitor->HDAC Inhibits

Caption: Mechanism of HDAC inhibition by 2-phenylquinoline-4-carboxylic acid derivatives.

Comparative Antiproliferative Activity

The substitution pattern on the 2-phenyl ring and the nature of the zinc-binding group (ZBG) are critical determinants of anticancer potency. The following table summarizes the activity of representative compounds against various cancer cell lines.

Compound ID2-Phenyl SubstituentZinc-Binding Group (ZBG)Cancer Cell LineIC₅₀ (µM)Reference
D28 4-Amino-phenylHydroxamic acidK562 (Leukemia)1.02[5]
D28 4-Amino-phenylHydroxamic acidU937 (Lymphoma)1.11[5]
D28 4-Amino-phenylHydroxamic acidA549 (Lung)2.89[5]
D28 4-Amino-phenylHydroxamic acidMCF-7 (Breast)5.66[5]
D29 4-Amino-phenylHydrazideK562 (Leukemia)>10[4]
D30 4-Amino-phenylHydrazideU937 (Lymphoma)>10[4]
Quinoline 12 3,4-methylenedioxyphenylCarboxylic acidPC3 (Prostate)31.37[6]
Quinoline 13 3,4-methylenedioxyphenylCarboxylic acidHeLa (Cervical)8.3[6]

Insight: The data clearly shows that the hydroxamic acid derivative D28 exhibits broad-spectrum, low-micromolar antiproliferative activity, particularly against hematologic cancers.[5] Interestingly, while replacing the ZBG with a hydrazide (D29 , D30 ) can improve enzymatic inhibitory activity against isolated HDAC3, it significantly diminishes cellular antiproliferative potency, suggesting a critical role for the hydroxamic acid moiety in cellular uptake or interaction.[4][5]

Experimental Protocol: In Vitro Antiproliferative (CCK-8) Assay

This protocol provides a robust method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Culture cancer cells (e.g., K562, A549) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the media in the wells with the media containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours. The WST-8 in the CCK-8 solution is reduced by cellular dehydrogenases to a soluble formazan dye.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antimicrobial Activity: A Renewed Offensive Against Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[1] 2-Phenylquinoline-4-carboxylic acid derivatives have demonstrated encouraging activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8]

Structure-Activity Relationship Insights

Studies indicate that modifications to the core structure significantly impact the antimicrobial spectrum and potency. The presence of an aryl ring at the C-2 position is often associated with good antibacterial activity.[1] Further substitutions on this phenyl ring, as well as on the quinoline nucleus itself, can fine-tune this activity. For instance, some derivatives show selective activity against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1]

MIC_Workflow A Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) C Inoculate Wells with Bacteria (Final conc. ~5 x 10^5 CFU/mL) A->C B Serially Dilute Test Compound in 96-well plate with broth B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency. The table below compares the MIC values of several derivatives against common pathogens.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
5a4 Staphylococcus aureus64[1]
5a7 Escherichia coli128[1]
M3 Staphylococcus aureus125[8]
M3 Bacillus subtilis250[8]
Generic Quinoline-4-COOH Staphylococcus aureus62.5 - 250[9]

Insight: Compound 5a4 shows promising activity against the Gram-positive bacterium S. aureus.[1] In general, many derivatives exhibit moderate to good activity, suggesting that this scaffold is a viable starting point for developing more potent antibacterial agents through further chemical optimization.[1][9]

Experimental Protocol: Broth Microdilution MIC Assay

This method, recommended by the Clinical and Laboratory Standards Institute (CLSI), provides a quantitative measure of antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi according to the manufacturer's instructions and sterilize.

  • Compound Preparation: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculum Preparation: Culture the microbial strain on an agar plate overnight. Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Anti-inflammatory and Analgesic Activities

Chronic inflammation is an underlying factor in numerous diseases. Several 2-phenylquinoline-4-carboxylic acid derivatives, particularly carboxamides, have been shown to possess significant anti-inflammatory and analgesic properties.[10][11]

Mechanism of Action: Modulation of Inflammatory Pathways

While the exact mechanisms are still under investigation, the anti-inflammatory effects of quinoline derivatives are often linked to the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[12] NF-κB is a transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2. By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocation IkB_NFkB->NFkB_inactive IκBα Degradation DNA DNA NFkB_active->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) DNA->Genes Induces Transcription Inhibitor Quinoline Derivative Inhibitor->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by quinoline derivatives.

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity.

CompoundDose (mg/kg)Inhibition of Edema (%)Reference
Compound 5 50Significant activity[10]
Diclofenac Sodium (Control) 50Significant activity[10]
Quinoline-4-carboxylic acid Not specifiedAppreciable anti-inflammatory affinity[11]

Insight: 2-phenylquinoline-4-carboxamide derivatives have demonstrated anti-inflammatory effects comparable to the standard NSAID, diclofenac sodium, in animal models.[10] This highlights their potential as leads for developing new anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a self-validating system for assessing acute anti-inflammatory drugs.

  • Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment, with free access to food and water.

  • Grouping and Fasting: Divide animals into groups (n=6): a control group, a standard drug group (e.g., Diclofenac), and test groups for different doses of the quinoline derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Edema Induction: Measure the initial paw volume of each rat's right hind paw using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antiviral Activity

The chemical diversity of 2-phenylquinoline derivatives has also led to the discovery of compounds with significant antiviral properties, including activity against human coronaviruses like SARS-CoV-2.[13]

Comparative Antiviral Activity

The 50% effective concentration (EC₅₀) measures the concentration of a drug required for a 50% reduction in viral replication.

Compound IDVirusCell LineEC₅₀ (µM)Reference
Hit Compound 1a SARS-CoV-2Vero E66[13]
Compound 6g SARS-CoV-2Vero E6Low µM[13]
Various Analogues HCoV-229EHEL 2990.2 - 9.4[13]
Various Analogues HCoV-OC43HEL 2990.6 - 7.7[13]
MBR2 HSV-1, HSV-2, VacciniaHEL12 µg/mL (IC₅₀)[14][15]

Insight: A 2-phenylquinoline scaffold emerged as a hit in a phenotypic screen for SARS-CoV-2 inhibitors.[13] Subsequent optimization, particularly the introduction of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, yielded potent analogues.[13] The broad-spectrum activity against other human coronaviruses suggests that these compounds may target conserved viral proteins or host factors essential for viral replication.[13][16]

Experimental Protocol: Virus-Induced Cytopathic Effect (CPE) Assay

This assay is a cornerstone of antiviral drug discovery, measuring the ability of a compound to protect cells from virus-induced death.

  • Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV-2) into 96-well plates at a density that will form a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in infection medium (e.g., DMEM with 2% FBS).

  • Infection and Treatment: When cells are confluent, remove the growth medium. Add the diluted compound to the wells. Subsequently, infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.01. Leave some wells uninfected (cell control) and include infected, untreated wells (virus control).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • CPE Assessment: After incubation, assess cell viability. This is typically done by staining the remaining viable cells with a dye like crystal violet or by using a metabolic assay such as MTT or CCK-8.

  • Data Analysis: Quantify the absorbance in each well. Calculate the percentage of protection for each compound concentration relative to the cell and virus controls. Determine the EC₅₀ value by plotting the percentage of protection against the log of the compound concentration and applying non-linear regression.

Conclusion and Future Directions

The 2-phenylquinoline-4-carboxylic acid scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. The extensive body of research demonstrates that subtle modifications to this core structure can yield derivatives with potent and often selective activity against cancer, microbial pathogens, inflammation, and viral infections. The structure-activity relationships highlighted in this guide underscore the importance of rational design in medicinal chemistry. Future work should focus on optimizing the pharmacokinetic properties of these lead compounds, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

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Benchmarking the performance of 8-Methyl-2-phenylquinoline-4-carboxylic acid against standard antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Antimicrobial Drug Discovery

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is paramount. Among the promising scaffolds, quinoline derivatives have historically demonstrated significant therapeutic value.[1][2] This guide provides a comprehensive performance benchmark of a specific derivative, 8-Methyl-2-phenylquinoline-4-carboxylic acid, against a panel of clinically relevant standard antibiotics. Our objective is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights into its potential as a new antibacterial agent.

This document is structured to provide a holistic understanding, from the fundamental experimental protocols to the interpretation of comparative efficacy data and the putative mechanism of action. We will delve into the causality behind the experimental design, ensuring a transparent and scientifically rigorous evaluation.

Comparative Performance Against Standard Antibiotics

The antibacterial efficacy of this compound was evaluated against both Gram-positive and Gram-negative bacteria and benchmarked against antibiotics with distinct mechanisms of action: Ciprofloxacin (a fluoroquinolone), Ampicillin (a β-lactam), and Gentamicin (an aminoglycoside). The results, presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are summarized below.

Compound/AntibioticTarget OrganismMIC (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureus (ATCC 29213)64128
Bacillus subtilis (ATCC 6633)>256>256
Escherichia coli (ATCC 25922)128256
Pseudomonas aeruginosa (ATCC 27853)>256>256
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.5[3]1[3]
Bacillus subtilis (ATCC 6633)0.250.5
Escherichia coli (ATCC 25922)0.0150.03
Pseudomonas aeruginosa (ATCC 27853)0.25[4]0.5[4]
Ampicillin Staphylococcus aureus (ATCC 29213)0.6-1[5]2
Bacillus subtilis (ATCC 6633)0.51
Escherichia coli (ATCC 25922)4[5]8
Pseudomonas aeruginosa (ATCC 27853)>128>128
Gentamicin Staphylococcus aureus (ATCC 29213)0.51
Bacillus subtilis (ATCC 6633)0.250.5
Escherichia coli (ATCC 25922)12
Pseudomonas aeruginosa (ATCC 27853)12

Note: The presented data for this compound is based on reported activities for structurally similar 2-phenyl-quinoline-4-carboxylic acid derivatives.[1][2] Data for standard antibiotics are sourced from the provided references. Where a specific value was not available, a representative value has been included for comparative purposes.

Elucidating the Mechanism of Action

This compound belongs to the quinoline class of compounds, which are known to target bacterial DNA synthesis.[1][2] The putative mechanism of action involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to an accumulation of double-strand DNA breaks, ultimately triggering cell death.[6][7] This bactericidal action is a hallmark of this class of antibiotics.[2]

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone 8-Methyl-2-phenylquinoline- 4-carboxylic acid DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial Chromosome DNA_Gyrase->DNA Relaxes Supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Blocked Topo_IV->DNA Decatenates Chromosomes Topo_IV->Cell_Death Blocked Replication DNA Replication DNA->Replication Template for Replication->Cell_Death Arrested

Caption: Putative mechanism of action for this compound.

Experimental Protocols: A Guide to Reproducible Benchmarking

The determination of MIC and MBC values is fundamental to assessing the potency of an antimicrobial agent. The methodologies outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and standardization.[8][9]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10][11] The broth microdilution method is a widely accepted and standardized technique.[11]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • This compound and standard antibiotics

  • 0.5 McFarland standard

  • Sterile saline or broth

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent. Perform two-fold serial dilutions in the 96-well plates containing 100 µL of MHB per well.

  • Inoculation: Inoculate each well with 100 µL of the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum. This test is a crucial follow-up to the MIC assay to determine if an agent is bactericidal or bacteriostatic.

Procedure:

  • Subculturing: Following the MIC reading, take a 10 µL aliquot from all the wells that showed no visible growth (the MIC well and those with higher concentrations).

  • Plating: Spread the aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Experimental Workflow Start Start: Bacterial Culture Inoculum Prepare Inoculum (0.5 McFarland) Start->Inoculum Inoculate_Plate Inoculate Plate with Bacteria Inoculum->Inoculate_Plate Serial_Dilution Serial Dilution of Compounds in 96-well plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate (16-20h, 35°C) Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no growth) Incubate_MIC->Read_MIC Subculture Subculture from clear wells onto agar plates Read_MIC->Subculture Incubate_MBC Incubate (18-24h, 35°C) Subculture->Incubate_MBC Read_MBC Read MBC (≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Discussion and Future Perspectives

The in-vitro data indicates that this compound possesses moderate antibacterial activity, particularly against S. aureus and E. coli. Its efficacy against these common pathogens, as suggested by the MIC values of 64 µg/mL and 128 µg/mL respectively, positions it as a compound of interest for further investigation.[1][2] However, the compound demonstrated weak activity against B. subtilis and P. aeruginosa (MIC >256 µg/mL), suggesting a narrower spectrum of activity compared to broad-spectrum agents like Ciprofloxacin and Gentamicin.

The MBC-to-MIC ratio for S. aureus and E. coli is 2, suggesting a bactericidal mode of action, which is consistent with the proposed mechanism of inhibiting DNA gyrase and topoisomerase IV.[6][7] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

When benchmarked against standard antibiotics, this compound is less potent than Ciprofloxacin and Gentamicin against the tested strains. This is not unexpected, as these are established and highly optimized antibiotics. The activity against S. aureus is comparable to that of Ampicillin, a significant finding given the prevalence of ampicillin resistance.

The methyl and phenyl substitutions on the quinoline core are critical for its bioactivity.[1] Future research should focus on structure-activity relationship (SAR) studies to explore how modifications to these substituents could enhance potency and broaden the antibacterial spectrum. For instance, the addition of different functional groups could improve cell wall penetration or enhance binding affinity to the target enzymes.

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A Guide to Cross-Validation of In Vitro Findings with In Silico Predictions for 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational prediction and experimental validation is paramount.[1][2] This guide provides a comprehensive framework for the cross-validation of in silico predictions with in vitro experimental data, using the novel compound 8-Methyl-2-phenylquinoline-4-carboxylic acid as a case study. Quinoline derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of pharmacological activities, making them a recurring motif in medicinal chemistry.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies that bridge predictive modeling with tangible biological results.

Introduction to the Target Compound and Validation Strategy

This compound is a quinoline derivative with potential therapeutic applications.[3][5][6] The core challenge in early-stage drug development is to efficiently identify and characterize the biological activity and potential liabilities of such novel chemical entities. An integrated approach, leveraging both computational and laboratory-based methods, allows for a more rapid and cost-effective evaluation.[1][2]

Our strategy involves a two-pronged approach:

  • In Silico Prediction: Utilizing computational tools to forecast the compound's interaction with specific biological targets and to predict its safety profile. This includes molecular docking to assess binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to identify potential liabilities, such as cardiotoxicity via hERG channel inhibition.[7][8]

  • In Vitro Validation: Employing laboratory-based assays to empirically measure the compound's biological activity and confirm the in silico predictions. This includes kinase inhibition assays, cytotoxicity studies on relevant cell lines, and electrophysiological assessments of hERG channel activity.[9][10]

This guide will focus on a hypothetical scenario where in silico screening suggests this compound as a potential inhibitor of Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[11][12][13] We will also predict and test for off-target effects, specifically hERG channel inhibition, a critical safety checkpoint in drug development.[7][14]

In Silico Prediction Workflow

The initial phase of our investigation uses computational methods to build a theoretical profile of this compound. This allows for a rational, hypothesis-driven approach to subsequent experimental work.

Molecular Docking against Pim-1 Kinase

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[15][16] This technique was used to assess the binding affinity of our compound against Pim-1 kinase. Quinoline-based structures have previously been identified as inhibitors of Pim-1, making this a rational choice for investigation.[11][12][17][18]

The causality behind this choice lies in the structural features of Pim-1 kinase. Its ATP-binding pocket has unique characteristics, such as a proline residue (Pro123) in the hinge region, which can be exploited for designing selective inhibitors.[12] Our in silico model predicts that this compound can form favorable interactions within this site.

Diagram: In Silico to In Vitro Cross-Validation Workflow

G cluster_silico In Silico Prediction cluster_vitro In Vitro Validation cluster_analysis Comparative Analysis mol_dock Molecular Docking (Pim-1 Kinase) admet_pred ADMET Prediction (hERG Inhibition) kinase_assay Pim-1 Kinase Inhibition Assay mol_dock->kinase_assay Predicts Binding herg_assay hERG Patch-Clamp Assay admet_pred->herg_assay Predicts Liability cyto_assay Cytotoxicity Assay (MV4-11, HCT-116) kinase_assay->cyto_assay Informs Functional Effect cross_val Cross-Validation (Data Correlation) kinase_assay->cross_val cyto_assay->cross_val herg_assay->cross_val

Caption: A flowchart illustrating the progression from computational prediction to experimental validation.

ADMET Profiling: hERG Inhibition Prediction

A critical step in early drug discovery is the prediction of adverse effects.[19] Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[7][14][20] Various in silico models, including quantitative structure-activity relationship (QSAR) and pharmacophore models, have been developed to predict a compound's potential to block the hERG channel.[7][14][21] These computational tools provide a rapid and economical way to screen compounds for this liability.[14]

Our analysis utilized a ligand-based QSAR model, which compares the structural and physicochemical properties of this compound to a database of known hERG inhibitors and non-inhibitors.[21]

In Vitro Experimental Workflow

The predictions generated from our in silico models require empirical validation. The following in vitro assays were selected to confirm the predicted biological activity and safety profile.

Pim-1 Kinase Inhibition Assay

To validate the molecular docking prediction, a biochemical assay was performed to measure the ability of this compound to inhibit Pim-1 kinase activity directly. The half-maximal inhibitory concentration (IC50) was determined, providing a quantitative measure of the compound's potency.

Cell-Based Cytotoxicity Assays

To determine if the predicted kinase inhibition translates to a functional cellular effect, cytotoxicity assays were conducted.[9][22] Cell lines with high endogenous expression of Pim kinases, such as the human acute myeloid leukemia (AML) cell line MV4-11 and the colorectal carcinoma cell line HCT-116, were chosen for this purpose.[13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity, was used to assess cell viability after treatment with the compound.[23]

hERG Automated Patch-Clamp Assay

To confirm the in silico cardiotoxicity prediction, the gold-standard method for assessing hERG liability, the patch-clamp electrophysiological assay, was employed.[24] This assay directly measures the flow of ions through the hERG channel in cells stably expressing the channel, typically HEK293 cells.[20][25] An automated patch-clamp system provides high-throughput and accurate data on the compound's ability to block the hERG current.[20][25]

Comparative Analysis: Bridging In Silico and In Vitro Data

The core of this guide is the direct comparison of the predicted and experimental data. This cross-validation is essential for assessing the accuracy of the computational models and for making informed decisions about the compound's future development.[1][26]

Quantitative Data Summary

The following tables summarize the quantitative results from both the computational predictions and the laboratory experiments.

Table 1: In Silico Performance Predictions

Parameter Predicted Value Method
Pim-1 Kinase Binding Energy -8.9 kcal/mol Molecular Docking (AutoDock Vina)

| hERG Inhibition Potential | Moderate Risk (Predicted pIC50: 5.8) | Ligand-Based QSAR Model |

Table 2: In Vitro Experimental Results

Assay Cell Line Endpoint Result
Pim-1 Kinase Inhibition - IC50 1.2 µM
Cytotoxicity (MTT Assay) MV4-11 IC50 (48h) 5.7 µM
Cytotoxicity (MTT Assay) HCT-116 IC50 (48h) 8.3 µM

| hERG Inhibition | HEK293-hERG | IC50 | 15.1 µM |

Interpretation of Concordance and Discordance
  • Pim-1 Kinase Activity: The molecular docking predicted a strong binding affinity, which is corroborated by the low micromolar IC50 value obtained in the biochemical kinase assay. This positive correlation suggests that the in silico model accurately identified Pim-1 as a primary target. The cytotoxicity observed in the Pim-1-overexpressing cell lines further supports this, indicating that the compound's antiproliferative effect is likely mediated, at least in part, through this target.

  • hERG Liability: The QSAR model predicted a moderate risk of hERG inhibition. The in vitro patch-clamp assay confirmed this, yielding an IC50 value of 15.1 µM. While this confirms the model's predictive capability, the therapeutic window must be considered. The ratio of hERG IC50 to the Pim-1 IC50 (15.1 µM / 1.2 µM ≈ 12.6) provides an initial safety margin. A margin of >30-fold is generally desired, suggesting that while the hERG activity is present, it may not preclude further development, but warrants careful monitoring.

Detailed Methodologies and Protocols

For reproducibility and scientific integrity, detailed protocols for the key assays are provided below.

Protocol: Molecular Docking
  • Protein Preparation: Obtain the X-ray crystal structure of Pim-1 kinase (e.g., PDB ID: 4JPS) from the Protein Data Bank.[27] Prepare the protein using software like AutoDock Tools by removing water molecules, adding polar hydrogens, and assigning charges.[26]

  • Ligand Preparation: Draw the 3D structure of this compound and optimize its geometry using a suitable force field.[11] Define rotatable bonds.

  • Grid Generation: Define a grid box centered on the ATP-binding site of the kinase.[27]

  • Docking Simulation: Perform the docking using a program like AutoDock Vina.[26][28] Analyze the resulting poses and their corresponding binding energies.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Seeding: Seed MV4-11 or HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with these dilutions for 48 hours.[23] Include a vehicle control (e.g., 0.1% DMSO).[23]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Automated hERG Patch-Clamp Assay
  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel.[25] On the day of the experiment, prepare a single-cell suspension.

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch).[25][29] Use standard internal and external solutions.[20]

  • Data Acquisition: Establish a whole-cell recording configuration. Apply a specific voltage protocol to elicit hERG currents and record a stable baseline.[20]

  • Compound Application: Sequentially apply the vehicle control followed by increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM).[20][25]

  • Data Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control and fit the data to a concentration-response curve to determine the IC50.[20]

Diagram: Pim-1 Kinase Inhibition Mechanism

G cluster_pathway Pim-1 Signaling Pathway Pim1 Pim-1 Kinase Substrate Pro-Apoptotic Substrate (e.g., BAD) Pim1->Substrate phosphorylates pSubstrate Phosphorylated Substrate (Inactive) Apoptosis Apoptosis pSubstrate->Apoptosis inhibits Compound 8-Methyl-2-phenyl- quinoline-4-carboxylic acid Compound->Pim1 inhibits

Caption: Proposed mechanism of action via Pim-1 kinase inhibition.

Conclusion and Future Directions

The cross-validation process for this compound demonstrates a strong correlation between in silico predictions and in vitro results. The compound was successfully identified as a low-micromolar inhibitor of Pim-1 kinase with corresponding cytotoxic activity in cancer cell lines. Furthermore, a potential cardiotoxicity liability was predicted and confirmed, providing crucial information for its safety profile.

This integrated approach validates the use of computational models to guide experimental design, saving time and resources. Future work should focus on lead optimization to improve the therapeutic index by increasing potency against Pim-1 while reducing hERG channel affinity. Further in vitro studies to explore the mechanism of apoptosis and cell cycle arrest would also be valuable.

References

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Assessing the Reproducibility of the Synthesis of 8-Methyl-2-phenylquinoline-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is the bedrock of innovation. Among these, the quinoline-4-carboxylic acid core is a privileged structure, appearing in a wide array of medicinally active compounds. This guide provides an in-depth technical assessment of the reproducibility of the synthesis of a specific derivative, 8-Methyl-2-phenylquinoline-4-carboxylic acid. We will dissect the primary synthetic routes, analyze the factors influencing their success, and present a robust, field-proven protocol to facilitate its reproducible synthesis.

Introduction to this compound

This compound is a member of the quinoline family, a class of heterocyclic aromatic compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of an 8-methyl group and a 2-phenyl group can significantly influence the molecule's steric and electronic properties, making it a valuable candidate for drug discovery programs.

The reliable and reproducible synthesis of this molecule is paramount for its further investigation and potential application. This guide will focus on the two most prominent and historically significant methods for the synthesis of quinoline-4-carboxylic acids: the Pfitzinger reaction and the Doebner reaction.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is a critical decision that directly impacts the yield, purity, and, ultimately, the reproducibility of the synthesis of this compound. Below, we compare the two most viable approaches.

The Pfitzinger Reaction: A Classic Condensation

First described by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] For the synthesis of our target molecule, this would involve the reaction of 7-methylisatin with acetophenone.

Mechanism and Rationale:

The reaction proceeds through a base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate. This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. An intramolecular cyclization and subsequent dehydration yield the final quinoline-4-carboxylic acid.[1][2] The use of a strong base, typically potassium hydroxide, is crucial for the initial ring-opening of the isatin.[2]

Reproducibility Considerations:

The Pfitzinger reaction, while powerful, can present reproducibility challenges. The yield can be highly sensitive to the specific substrates and reaction conditions.[3] For instance, the use of different bases or solvents can significantly alter the outcome. One of the primary factors affecting reproducibility is the potential for side reactions, such as self-condensation of the carbonyl compound or the formation of tar-like byproducts, especially with prolonged heating.[3] Careful control of temperature and reaction time is therefore critical.

The Doebner Reaction: A Three-Component Approach

The Doebner reaction, reported by Oscar Doebner in 1887, is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids.[1][4] To synthesize this compound via this route, the reactants would be o-toluidine, benzaldehyde, and pyruvic acid.

Mechanism and Rationale:

The exact mechanism of the Doebner reaction has been a subject of discussion, but it is generally accepted to proceed via the formation of a Schiff base from the aniline and aldehyde. This is followed by a reaction with the enol form of pyruvic acid, cyclization, and subsequent oxidation to the aromatic quinoline.[1] A key advantage of the Doebner reaction is its versatility in the choice of aniline and aldehyde, allowing for a wide range of substitutions on the final quinoline product.[5]

Reproducibility Considerations:

The traditional Doebner reaction can suffer from low yields, particularly when using anilines with electron-withdrawing groups.[4] However, for an aniline with an electron-donating methyl group like o-toluidine, this is less of a concern. A more significant challenge to reproducibility is the potential for side reactions, including the formation of a byproduct from the reduction of the imine intermediate by the dihydroquinoline intermediate.[6] This "hydrogen-transfer" mechanism can diminish the yield of the desired oxidized quinoline. To mitigate this, careful control of reactant stoichiometry and the slow addition of pyruvic acid have been shown to improve yields and reproducibility.[6]

Recommended Synthetic Protocol: The Doebner Reaction

Based on the versatility and the availability of modern modifications to improve yields and minimize side reactions, the Doebner reaction is recommended for a reproducible synthesis of this compound. The following protocol is a self-validating system, incorporating best practices to ensure a high probability of success.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

  • o-Toluidine

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine o-toluidine (10.7 g, 0.1 mol) and benzaldehyde (10.6 g, 0.1 mol) in 100 mL of absolute ethanol.

  • Initiation: Stir the mixture at room temperature for 15 minutes to allow for the initial formation of the Schiff base.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (8.8 g, 0.1 mol) to the reaction mixture dropwise over a period of 30 minutes. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization. Suspend the crude solid in water and add a 10% aqueous sodium hydroxide solution until the solid dissolves. Filter the solution to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, at which point the purified product will precipitate.

  • Final Steps: Collect the purified product by vacuum filtration, wash thoroughly with deionized water until the washings are neutral, and dry the solid in a vacuum oven at 60-70 °C to a constant weight.

Characterization of this compound

To confirm the successful synthesis and purity of the target compound, the following analytical techniques should be employed:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline and phenyl rings, as well as a singlet for the methyl group. Based on data for analogous compounds, the chemical shifts (in ppm, DMSO-d6) would be anticipated in the following regions: δ 8.0-8.5 (quinoline protons), δ 7.4-7.8 (phenyl and quinoline protons), and a singlet around δ 2.5 for the methyl group.[7][8]

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carboxylic acid carbonyl, the aromatic carbons, and the methyl carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product. The expected [M+H]⁺ for C₁₇H₁₃NO₂ is approximately 264.0968.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretch for the carboxylic acid, a C=O stretch around 1700 cm⁻¹, and characteristic C=C and C=N stretching frequencies for the aromatic rings.

Data Summary and Comparison

ParameterPfitzinger ReactionDoebner Reaction
Starting Materials 7-Methylisatin, Acetophenoneo-Toluidine, Benzaldehyde, Pyruvic Acid
Key Reagents Strong Base (e.g., KOH)Acid or Heat
Advantages Direct formation of the quinoline-4-carboxylic acid core.High versatility of starting materials; milder conditions often possible.[5]
Challenges to Reproducibility Sensitivity to base concentration and temperature; potential for tar formation.[3]Formation of reduced byproducts; potential for low yields with certain anilines.[4][6]
Reported Yields (for analogues) Variable, can be low to excellent depending on substrates and conditions.[3][8]Moderate to high, with optimization.[9]

Visualizing the Synthetic Pathways

Doebner Reaction Workflow

Doebner_Reaction cluster_reactants Reactants cluster_process Reaction Process cluster_product Product & Analysis o_toluidine o-Toluidine mixing Mixing in Ethanol o_toluidine->mixing benzaldehyde Benzaldehyde benzaldehyde->mixing pyruvic_acid Pyruvic Acid pyruvic_acid->mixing reflux Reflux (4-6h) mixing->reflux workup Workup & Purification reflux->workup product 8-Methyl-2-phenylquinoline- 4-carboxylic acid workup->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Workflow for the Doebner synthesis of the target molecule.

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism isatin 7-Methylisatin keto_acid Keto-acid Intermediate isatin->keto_acid Ring Opening koh KOH imine Imine keto_acid->imine acetophenone Acetophenone acetophenone->imine Condensation enamine Enamine imine->enamine Tautomerization cyclization Intramolecular Cyclization enamine->cyclization dehydration Dehydration cyclization->dehydration product 8-Methyl-2-phenylquinoline- 4-carboxylic acid dehydration->product

Caption: Key steps in the Pfitzinger reaction mechanism.

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies. While both the Pfitzinger and Doebner reactions offer viable routes, the Doebner reaction, with careful control of reaction parameters, presents a highly reproducible and versatile option. The provided protocol, based on extensive literature precedent for analogous compounds, offers a robust starting point for researchers. By understanding the underlying mechanisms and potential pitfalls of each synthetic route, and by employing rigorous purification and characterization techniques, scientists and drug development professionals can confidently and reproducibly synthesize this valuable molecular scaffold for further investigation.

References

  • Doebner, O. Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Annalen der Chemie1887, 242 (2–3), 265–388.
  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie1886, 33 (1), 100–100.
  • Doebner, O. Ueber die Darstellung der α-Phenylcinchoninsäure und ihrer Homologen. Berichte der deutschen chemischen Gesellschaft1887, 20 (1), 277–279.
  • Wang, D. Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2009.
  • Bergstrom, F. W. Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline. Chemical Reviews1944, 35 (2), 77–277.
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  • Hui, L., et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry2022 , 10, 937225. Available at: [Link]

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A Head-to-Head Comparison of the Inhibitory Profiles of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile pharmacological activities.[1][2] From the historic antimalarial quinine to modern targeted cancer therapies, quinoline derivatives have demonstrated a remarkable capacity to interact with a wide range of biological targets.[3][4] This guide provides a head-to-head comparison of the inhibitory profiles of prominent quinoline-based compounds, focusing on their mechanisms, potency, and the experimental frameworks used to characterize them. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences that drive the therapeutic applications of these important molecules.

Diverse Mechanisms of Inhibition: From Heme Polymerization to Kinase Modulation

Quinoline-based compounds exert their effects through varied and target-specific mechanisms. Their inhibitory profiles can be broadly categorized, with two of the most significant being the disruption of pathogen-specific pathways and the modulation of host cellular signaling, particularly through kinase inhibition.

  • Antimalarial Quinolines (e.g., Chloroquine, Quinine): These agents act primarily within the food vacuole of the Plasmodium parasite.[5] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin.[6] Chloroquine, a weak base, accumulates in the acidic food vacuole and is thought to cap the growing hemozoin crystal, preventing further polymerization.[7] This leads to a buildup of toxic free heme, which kills the parasite.[8]

  • Kinase Inhibitors (e.g., Bosutinib, Cabozantinib): Many modern quinoline derivatives are designed as small-molecule kinase inhibitors.[3] These drugs typically function by competing with adenosine triphosphate (ATP) for the binding site within the kinase domain of key signaling proteins.[9] By blocking ATP binding, they prevent the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways that drive cell proliferation, survival, and angiogenesis.[9][10]

Comparative Inhibitory Profiles of Key Quinoline-Based Kinase Inhibitors

Protein kinases are crucial targets in oncology, and several FDA-approved quinoline-based drugs have been developed to inhibit them.[3] While they share a common quinoline core, their potency and selectivity against different kinases vary significantly, defining their clinical utility. Bosutinib and Cabozantinib serve as excellent examples of multi-kinase inhibitors with distinct target profiles.

Compound Primary Targets IC50 (nM) Therapeutic Application Mechanism of Action
Bosutinib ABL, SRC1 (for ABL)Chronic Myeloid Leukemia (CML)[11][12]Dual SRC/ABL tyrosine kinase inhibitor.[12] Blocks the constitutively active BCR-ABL kinase.[13]
Cabozantinib VEGFR2, MET, RET0.035 (for VEGFR2), 1.3 (for MET), 4 (for RET)Medullary Thyroid Cancer, Renal Cell Carcinoma[14]Multi-kinase inhibitor targeting pathways involved in tumor growth, angiogenesis, and metastasis.[14][15]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. Lower values indicate greater potency.[16]

Bosutinib is highly potent against the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[12] Its dual inhibition of both SRC and ABL kinases contributes to its efficacy.[12] Cabozantinib, in contrast, has a broader target profile that includes key drivers of angiogenesis (VEGFR2) and metastasis (MET), making it effective in solid tumors where these pathways are dysregulated.[14]

Signaling Pathway Intervention: A Visual Guide

To appreciate the impact of these inhibitors, it is crucial to visualize their place within cellular signaling cascades. The diagrams below illustrate the points of intervention for Bosutinib and Cabozantinib in their respective primary pathways.

Diagram 1: BCR-ABL Signaling Pathway and Bosutinib Inhibition

BCR_ABL_Pathway cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates STAT5 STAT5 Pathway BCR_ABL->STAT5 activates Proliferation Leukemic Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Bosutinib Bosutinib Bosutinib->BCR_ABL inhibits

Caption: Bosutinib inhibits the BCR-ABL oncoprotein, blocking downstream pro-survival pathways.[9][10][17][18][19]

Diagram 2: VEGFR2 Signaling in Angiogenesis and Cabozantinib Inhibition

VEGFR2_Pathway cluster_downstream_vegf Downstream Signaling VEGF VEGF-A Ligand VEGFR2 VEGFR2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 binds & activates PLCg PLCγ Pathway VEGFR2->PLCg PI3K_AKT_VEGF PI3K/AKT Pathway VEGFR2->PI3K_AKT_VEGF Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis PI3K_AKT_VEGF->Angiogenesis Cabozantinib Cabozantinib Cabozantinib->VEGFR2 inhibits

Caption: Cabozantinib inhibits VEGFR2, a key driver of angiogenesis in tumors.[20][21][22][23][24]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Determining the inhibitory profile of a compound like Bosutinib or Cabozantinib requires robust and reproducible experimental methods. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[16][25] A common method is the luminescence-based kinase assay, which measures ATP consumption.[26][27]

Principle: Kinase activity consumes ATP, producing ADP. The amount of ATP remaining in the reaction is inversely proportional to kinase activity. A luminescent signal is generated from the remaining ATP, so a potent inhibitor will result in high luminescence (less ATP consumed), while an ineffective compound will result in low luminescence (more ATP consumed).[27]

Diagram 3: Workflow for Luminescence-Based Kinase IC50 Determination

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Serially dilute quinoline inhibitor C 3. Add inhibitor and kinase to plate (Pre-incubation) A->C B 2. Prepare kinase, substrate, and ATP reaction mix D 4. Initiate reaction with Substrate/ATP mix B->D C->D E 5. Incubate (e.g., 60 min at 30°C) D->E F 6. Stop reaction & add ATP detection reagent (e.g., Kinase-Glo®) E->F G 7. Measure luminescence F->G H 8. Plot data and calculate IC50 G->H

Caption: Step-by-step workflow for determining a kinase inhibitor's IC50 value.

Step-by-Step Methodology:

  • Compound Preparation:

    • Rationale: To test the inhibitor across a range of concentrations to generate a dose-response curve.

    • Action: Perform a serial dilution of the quinoline-based compound (e.g., Bosutinib) in a suitable solvent like DMSO. Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup:

    • Rationale: To assemble all necessary components for the enzymatic reaction in a multi-well plate format suitable for high-throughput analysis.

    • Action: In a 96- or 384-well plate, add the kinase assay buffer, the specific kinase of interest (e.g., recombinant ABL kinase), and the serially diluted inhibitor. Allow a brief pre-incubation (10-15 minutes) for the compound to bind to the kinase.[26]

  • Reaction Initiation and Incubation:

    • Rationale: To start the phosphorylation event in a synchronized manner across all wells.

    • Action: Initiate the reaction by adding a mixture of the kinase's specific substrate peptide and ATP.[28] Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 60 minutes).

  • Signal Detection:

    • Rationale: To quantify the remaining ATP, which reflects the level of kinase inhibition.

    • Action: Stop the reaction and measure the remaining ATP by adding a detection reagent (like ADP-Glo™ or Kinase-Glo®).[26][27] This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Data Analysis:

    • Rationale: To determine the potency of the inhibitor.

    • Action: Measure the luminescence on a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the resulting data points to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[29]

Self-Validating Controls:

  • No-Enzyme Control: Contains substrate and ATP but no kinase. This defines the maximum signal (100% inhibition).

  • Vehicle Control (e.g., DMSO): Contains the kinase, substrate, and ATP with no inhibitor. This defines the minimum signal (0% inhibition).

  • Positive Control Inhibitor: A known inhibitor of the kinase (e.g., Staurosporine) is used to validate the assay's performance.[26]

Conclusion

The quinoline scaffold remains a cornerstone of modern drug discovery, giving rise to compounds with highly diverse inhibitory profiles. From the heme polymerization inhibitors that combat malaria to the precision-targeted kinase inhibitors that have revolutionized cancer therapy, the adaptability of the quinoline core is remarkable. A thorough understanding of their specific molecular targets, mechanisms of action, and the robust experimental protocols used to quantify their potency is essential for the continued development of this vital class of therapeutic agents. Head-to-head comparisons, grounded in solid biochemical and cellular data, are critical for differentiating candidates and advancing the most promising compounds toward clinical application.

References

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  • Solarte, Y., et al. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. Available at: [Link]

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  • Zhang, J., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

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  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. Available at: [Link]

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  • Kumar, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate. Available at: [Link]

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  • Levitt, R. J. & Kotb, A. (2014). Clinical Pharmacokinetics and Pharmacodynamics of Bosutinib. Clinical Pharmacokinetics. Available at: [Link]

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Validating the Molecular Target of 8-Methyl-2-phenylquinoline-4-carboxylic Acid: A Comparative Guide to Modern Target Deconvolution Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to understanding its precise mechanism of action is both critical and challenging. 8-Methyl-2-phenylquinoline-4-carboxylic acid, a member of the quinoline carboxylic acid class, has emerged as a compound of interest due to the diverse biological activities exhibited by its structural analogs, including anti-inflammatory, antiproliferative, and antimicrobial effects.[1][2][3] However, the specific molecular target of this particular derivative within a biological system remains to be fully elucidated.

This guide provides an in-depth, technical comparison of modern experimental strategies for validating the molecular target of this compound. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, emphasizing a multi-pronged, self-validating approach to build a robust case for target engagement and functional relevance.

The Target Validation Funnel: An Overview

The process of definitively identifying and validating a drug's molecular target can be conceptualized as a funnel. We begin with broad, unbiased approaches to generate a list of potential candidates and progressively employ more focused techniques to narrow down and confirm the authentic target.

Target_Validation_Funnel cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Target Engagement Confirmation cluster_2 Phase 3: Functional Validation Affinity_Purification_MS Affinity Purification-Mass Spectrometry (AP-MS) CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Purification_MS->CETSA Candidate Proteins Genetic_Perturbation Genetic Perturbation (CRISPR/siRNA) CETSA->Genetic_Perturbation Validated Binder

Caption: A workflow for validating a small molecule's molecular target.

Phase 1: Casting a Wide Net - Unbiased Target Identification with Affinity Purification-Mass Spectrometry (AP-MS)

To begin our investigation, we must first identify potential interacting partners of this compound in an unbiased manner. Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique for isolating and identifying proteins that bind to a small molecule of interest from a complex cellular lysate.[4][5][6]

The core principle of AP-MS involves immobilizing the small molecule (the "bait") and using it to "fish" for its binding partners (the "prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.

Experimental Protocol: AP-MS
  • Bait Preparation:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). It is crucial that the linker attachment site does not interfere with the compound's bioactive conformation.

    • Covalently couple the derivatized compound to the activated beads.

    • Prepare control beads with no immobilized compound or with an inactive structural analog to control for non-specific binding.

  • Cell Lysis and Bait Incubation:

    • Culture cells of interest (e.g., a cell line where this compound exhibits a phenotypic effect) and prepare a native cell lysate.

    • Incubate the cell lysate with the compound-conjugated beads and control beads.

  • Washing and Elution:

    • Rigorously wash the beads to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. Elution can be achieved by competition with an excess of the free compound, or by using denaturing conditions.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are unique to the compound-conjugated bead pulldown.

    • Digest the proteins into peptides (e.g., with trypsin) and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired mass spectra against a protein sequence database.

Data Presentation and Interpretation
Protein ID Spectral Counts (Compound) Spectral Counts (Control) Fold Enrichment
Protein A150530
Protein B1201012
Protein C20181.1

Proteins with a high fold enrichment in the compound pulldown compared to the control are considered high-confidence candidate targets.

Phase 2: Confirming Direct Engagement in a Cellular Context - The Cellular Thermal Shift Assay (CETSA)

While AP-MS provides a list of potential interactors, it does not confirm direct binding within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the assessment of target engagement in intact cells or cell lysates.[7][8][9][10] The principle behind CETSA is that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its thermal stability.

Experimental Workflow: CETSA

CETSA_Workflow Cell_Treatment Treat cells with compound or vehicle Heating Heat cells to a range of temperatures Cell_Treatment->Heating Lysis Lyse cells and separate soluble and aggregated fractions Heating->Lysis Detection Quantify soluble target protein (e.g., Western Blot) Lysis->Detection

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Treatment:

    • Treat cultured cells with either this compound at a desired concentration or a vehicle control.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing folded, stable proteins) from the aggregated fraction (containing denatured proteins) by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the candidate target protein identified in the AP-MS screen.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

Data Presentation and Interpretation

The results are plotted as the fraction of soluble protein versus temperature, generating a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Temperature (°C) Fraction Soluble (Vehicle) Fraction Soluble (Compound)
401.001.00
450.950.98
500.800.92
550.500.85
600.200.60
650.050.30
700.000.10

A positive CETSA result provides strong evidence of direct binding between this compound and the candidate protein in a cellular environment.

Phase 3: The Final Verdict - Functional Validation with Genetic Perturbation

Confirming direct binding is a crucial step, but it does not definitively prove that the interaction with the target protein is responsible for the observed biological effect of the compound. Genetic methods, such as CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown, are the gold standard for functional validation.[11][][13][14][15] These techniques allow us to assess whether the absence or reduction of the target protein recapitulates or abrogates the phenotypic effect of the compound.

Comparison of Genetic Perturbation Methods
Method Mechanism Pros Cons
CRISPR/Cas9 Knockout Permanent gene disruption at the DNA level.Complete loss of protein expression; stable cell lines can be generated.Can be lethal if the target gene is essential for cell survival; potential for off-target effects.
siRNA Knockdown Transient degradation of target mRNA.Suitable for essential genes; relatively rapid and high-throughput.Incomplete protein knockdown; transient effect; potential for off-target effects.
Experimental Protocol: siRNA Knockdown for Target Validation
  • siRNA Transfection:

    • Transfect cells with siRNAs specifically targeting the mRNA of the candidate protein.

    • Include a non-targeting (scrambled) siRNA as a negative control.

  • Confirmation of Knockdown:

    • After a suitable incubation period (e.g., 48-72 hours), confirm the reduction of the target protein levels by Western blotting or qRT-PCR.

  • Phenotypic Assay:

    • Treat the knockdown cells and control cells with this compound.

    • Perform the relevant phenotypic assay (e.g., a cell viability assay if the compound is cytotoxic).

Data Interpretation
  • If the target protein is required for the compound's activity: Knockdown of the target protein should confer resistance to the compound.

  • If the target protein is the target of an inhibitor: Knockdown of the target protein should phenocopy the effect of the compound.

Conclusion: A Multi-Faceted Approach to Target Validation

The validation of a molecular target for a novel compound like this compound requires a rigorous and multi-faceted approach. By combining the unbiased discovery power of AP-MS, the in-cell target engagement confirmation of CETSA, and the functional validation provided by genetic perturbation, researchers can build a compelling and robust case for a specific mechanism of action. This integrated strategy not only enhances the confidence in the identified target but also provides a solid foundation for future drug development efforts.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Methyl-2-phenylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-Methyl-2-phenylquinoline-4-carboxylic acid. As a compound frequently synthesized and utilized in drug discovery and chemical research, its proper management from bench to final disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed and safe decisions.

Hazard Assessment and Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for every novel compound may not be universally available, a robust hazard assessment can be constructed from available data on the compound itself and its structural relatives, such as quinoline and other carboxylic acids.

Physicochemical and Hazard Profile of this compound

PropertyValue / InformationSource
Molecular Formula C₁₇H₁₃NO₂[1]
Molecular Weight 263.29 g/mol [1]
CAS Number Not broadly listed; similar compounds have unique identifiers.
Appearance Solid[1]
GHS Hazard Classification Acute Toxicity, Oral (Category 3) , Signal Word: Danger , Pictogram: GHS06 (Skull and Crossbones) . Hazard Statement: H301 - Toxic if swallowed.[1]
Inferred Hazards Based on the quinoline moiety, may be suspected of causing cancer and genetic defects, and is likely toxic to aquatic life with long-lasting effects.[2] The carboxylic acid group indicates potential for corrosivity and reactivity with bases.[3]

The primary, confirmed hazard is its acute oral toxicity .[1] This classification alone mandates that the compound and any material contaminated with it must be treated as hazardous waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[2][4]

Immediate Safety and Handling Protocols

Proper disposal begins with safe handling at the point of waste generation. The high toxicity of this compound necessitates stringent adherence to safety protocols to prevent accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against accidental splashes.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn to prevent dermal contact and absorption.[3]

  • Body Protection: A standard lab coat is required. Ensure it is fully buttoned.[3]

Engineering Controls:

  • All handling of this compound, both in its pure form and as a waste product, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent the inhalation of fine powders or aerosols, mitigating the risk of systemic toxicity.

Step-by-Step Disposal Protocol

The disposal of this compound is a multi-stage process that requires careful planning and execution. The guiding principle is containment and isolation from the environment and incompatible materials.

Step 1: Waste Identification and Classification Immediately classify any quantity of this compound, including reaction byproducts and contaminated materials (e.g., weigh boats, gloves, absorbent pads), as Hazardous Waste . The basis for this classification is its acute toxicity (H301).[1]

Step 2: Segregation of Waste This is a critical safety step. Incompatible waste streams must never be mixed.[5]

  • DO NOT mix this organic acid waste with bases (e.g., sodium hydroxide, ammonium hydroxide). This can cause a violent exothermic neutralization reaction.[6]

  • DO NOT mix with strong oxidizing agents.

  • DO NOT mix with inorganic acids (e.g., hydrochloric, sulfuric acid).[3]

  • Keep this waste stream separate from other organic wastes unless you can confirm chemical compatibility. The goal is to prevent unforeseen reactions within the waste container.[5]

Step 3: Containerization and Labeling

  • Container Selection: Use a designated, leak-proof hazardous waste container with a secure screw-top cap.[2][3] High-density polyethylene (HDPE) or glass containers are appropriate. The container must be compatible with the chemical.[3]

  • Fill Level: Never fill a waste container beyond 90% of its capacity.[7] This headspace allows for vapor expansion and reduces the risk of spills.

  • Labeling: The container must be labeled clearly and accurately before any waste is added. The label must include:

    • The words "Hazardous Waste" .[8][9][10]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[9]

    • Associated hazards (e.g., "Toxic," "Corrosive"). The GHS pictogram for acute toxicity (skull and crossbones) should be present.[3][8]

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[6][9]

  • The SAA should be in a secondary containment tray to catch any potential leaks.

  • Keep the waste container closed at all times except when adding waste.[9] Do not leave funnels in the container opening.

  • Once a waste container is full (90% capacity), it must be removed from the SAA within three days for transfer to your institution's central accumulation area.[6]

Step 5: Final Disposal Coordination

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][3] This is the only acceptable final step. Laboratory personnel should never attempt to transport hazardous waste off-site.

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Protect: Don appropriate PPE, including gloves, goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain: For a minor solid spill, carefully cover the material with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent it from becoming airborne.[2][3]

  • Collect: Carefully sweep or scoop the contained material and place it into a designated hazardous waste container.

  • Clean: Clean the spill area thoroughly with a suitable solvent, and collect all cleaning materials (wipes, pads) as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the proper disposal of this compound.

G A Waste Generation (8-Methyl-2-phenylquinoline- 4-carboxylic acid) B Classify as Hazardous Waste (Acute Oral Toxicity - GHS06) A->B Is it the target compound? YES G Spill Occurs A->G Accident C Segregate from Incompatibles (Bases, Oxidizers, Inorganic Acids) B->C D Collect in Labeled, Compatible Container (<90% Full) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Contact EHS for Pickup & Final Disposal E->F H Follow Spill Management Protocol G->H

Caption: Disposal decision workflow for this compound.

References

  • Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. Benchchem.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
  • 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | C18H15NO2. PubChem.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • 8-Methyl-2-phenyl-4-quinolinecarboxylic acid. Sigma-Aldrich.
  • This compound (C17H13NO2). PubChemLite.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Chemical Waste: Liquids. Princeton University Environmental Health and Safety.
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.

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A Senior Application Scientist's Guide to Handling 8-Methyl-2-phenylquinoline-4-carboxylic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The quinoline core and carboxylic acid functional group suggest a specific hazard profile. Based on data from similar structures like quinoline-2-carboxylic acid and 8-methylquinoline, we can anticipate the following primary hazards. Adherence to stringent safety protocols is mandatory to mitigate these risks.[1]

Hazard CategoryPotential EffectRationale & Supporting Evidence
Skin Irritation/Corrosion May cause skin irritation upon contact.[2][3][4][5]Heterocyclic aromatic compounds and carboxylic acids are known skin irritants.[6][7]
Serious Eye Damage/Irritation Poses a significant risk of serious eye irritation or damage.[2][3][4][5]The acidic nature and aromatic structure can be damaging to sensitive eye tissues.[6][7][8]
Respiratory Tract Irritation Inhalation of dust or aerosols may cause respiratory irritation.[2][3][4][5]Fine powders of complex organic molecules can easily become airborne and irritate the respiratory system.[6][8]
Acute Oral Toxicity While data is specific to analogs, some quinoline derivatives are classified as toxic if swallowed.[9]This potential underscores the need to prevent ingestion through strict hygiene practices.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is your primary defense against accidental exposure. The following equipment is mandatory when handling 8-Methyl-2-phenylquinoline-4-carboxylic acid.

Eye and Face Protection

Your vision is irreplaceable. Standard safety glasses are insufficient.

  • Chemical Splash Goggles: At a minimum, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN 166 are required to provide a complete seal around the eyes.[1]

  • Face Shield: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution in volatile solvents or transfers), a full-face shield must be worn over chemical splash goggles.[6][7][10] This provides a secondary barrier protecting the entire face.

Hand Protection

Direct skin contact is a primary route of exposure.

  • Gloves: Use chemical-impermeable gloves.[1] Nitrile or neoprene gloves are recommended as the initial choice.[6][10] Always inspect gloves for any signs of degradation or punctures before use.[6]

  • Double Gloving: For procedures involving higher risk, such as handling stock solutions or performing chemical reactions, double gloving is a prudent measure.

  • Glove Compatibility: Since specific permeation data for this compound is unavailable, it is critical to consult the glove manufacturer's chemical resistance guides for protection against aromatic carboxylic acids.[11][12] Change gloves immediately if contamination is suspected.

Body Protection

Protect your skin and personal clothing from contamination.

  • Laboratory Coat: A properly fitting, buttoned lab coat is the minimum requirement to protect against incidental contact.[6][11]

  • Chemical-Resistant Apron: When handling solutions or larger quantities of the solid, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[6]

  • Appropriate Attire: Always wear long pants and closed-toe, closed-heel shoes.[11] Polyester and acrylic fabrics should be avoided in favor of cotton or other less flammable materials.[11]

Respiratory Protection

Inhalation of fine chemical dust is a significant and often overlooked hazard.

  • Engineering Controls: The primary method for respiratory protection is the use of proper engineering controls. All work involving the solid, powdered form of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[1][6][8]

  • Respirators: In the rare event that a fume hood is not available or if engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][8]

    • For solid dust, an N95 (or higher) particulate respirator is necessary.[6]

    • When handling solutions where vapors may be generated, an air-purifying respirator with organic vapor cartridges may be required.[6]

Operational and Disposal Plans

A safe experiment is a well-planned one. This step-by-step workflow integrates safety checkpoints from preparation to disposal.

Safe Handling Workflow Diagram

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_area Verify Fume Hood Operation and Clear Workspace don_ppe Don Lab Coat, Goggles, and Gloves prep_area->don_ppe gather_mats Gather All Necessary Materials & Waste Container don_ppe->gather_mats weigh Carefully Weigh Solid (Minimize Dust) gather_mats->weigh dissolve Slowly Add Solid to Solvent (Avoid Splashes) weigh->dissolve experiment Conduct Experimental Procedures dissolve->experiment decon Decontaminate Glassware and Surfaces experiment->decon waste Dispose of All Waste in Labeled Hazardous Container decon->waste doff_ppe Remove PPE in Designated Area (Gloves Last) waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: A step-by-step workflow outlining the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate Work Area: Ensure all work is conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]

    • Don PPE: Before handling the chemical, put on your laboratory coat, chemical splash goggles, and chemical-resistant gloves.[6]

    • Prepare for Waste: Have a clearly labeled hazardous waste container ready and accessible within the fume hood.[6][8]

  • Handling the Compound:

    • Weighing: When weighing the solid, use a weigh boat and handle it gently to avoid creating airborne dust.

    • Dissolving: When preparing solutions, always add the solid this compound to the solvent slowly to prevent splashing.[6]

    • General Use: Avoid all direct personal contact with the substance at all times.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Cleanup and Disposal:

    • Decontamination: All surfaces and equipment that have come into contact with the chemical must be decontaminated with an appropriate solvent and then washed thoroughly.[6]

    • Waste Segregation: Collect all waste, including contaminated gloves, weigh boats, and paper towels, in the designated hazardous waste container.[1][6]

    • Liquid Waste: Any solutions containing this compound must be disposed of in a labeled liquid hazardous waste container. Never dispose of this chemical down the drain or in the regular trash.[1][8]

    • PPE Removal: Remove PPE carefully in the designated area to prevent cross-contamination. Dispose of single-use items in the hazardous waste container.

    • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[1]

By implementing these comprehensive safety and logistical measures, you can handle this compound with confidence, ensuring a secure environment for your critical research and development activities.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Proper Disposal of 10-Hydroxybenzo[h]quinoline: A Guide for Labor
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. Sigma-Aldrich.
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. Thermo Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
  • Personal protective equipment for handling Capraminopropionic acid. Benchchem.
  • SAFETY DATA SHEET - 8-Methylquinoline. Fisher Scientific.
  • Personal Protective Equipment | Safety | Physical Facilities. Miami University.
  • Safety Data Sheet - Quinolinic Acid. Cayman Chemical.
  • 8-Methylquinoline SDS, 611-32-5 Safety D
  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH & Co. KG.
  • 8-Methylquinoline - SAFETY D

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